Periodate
描述
属性
CAS 编号 |
15056-35-6 |
|---|---|
分子式 |
IO4- |
分子量 |
190.902 g/mol |
IUPAC 名称 |
periodate |
InChI |
InChI=1S/HIO4/c2-1(3,4)5/h(H,2,3,4,5)/p-1 |
InChI 键 |
KHIWWQKSHDUIBK-UHFFFAOYSA-M |
SMILES |
[O-]I(=O)(=O)=O |
规范 SMILES |
[O-]I(=O)(=O)=O |
其他CAS编号 |
15056-35-6 |
同义词 |
metaperiodate NaIO4 compound periodate periodate ion sodium metaperiodate sodium periodate |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Periodate Cleavage of Diols
For Researchers, Scientists, and Drug Development Professionals
The oxidative cleavage of vicinal diols (1,2-diols) by periodate, a reaction first reported by Léon Malaprade in 1928, is a cornerstone of organic chemistry, particularly in the structural elucidation and modification of carbohydrates and other polyhydroxylated compounds.[1][2] This guide provides a detailed examination of the reaction mechanism, quantitative data, experimental protocols, and relevant applications in scientific research and drug development.
Core Mechanism: The Malaprade Reaction
The Malaprade reaction facilitates the oxidative cleavage of the carbon-carbon bond between two adjacent hydroxyl groups, yielding two carbonyl compounds (aldehydes or ketones).[2][3] The reaction proceeds through a key intermediate: a cyclic this compound ester.[3][4][5]
The mechanism can be summarized in three main stages:
-
Formation of the Cyclic this compound Ester: The vicinal diol reacts with this compound (IO₄⁻) or periodic acid (HIO₄) to form a five-membered cyclic diester of iodine(VII).[2][3][4] This step involves the nucleophilic attack of the hydroxyl groups on the iodine atom.[4][6]
-
Concerted Bond Cleavage: The cyclic intermediate undergoes a concerted rearrangement of electrons. This process involves the cleavage of the C-C bond and the simultaneous formation of two carbonyl groups (C=O).[3][6]
-
Product Formation and Reduction of Iodine: The breakdown of the cyclic ester results in the formation of two aldehyde or ketone molecules and the reduction of the iodine species from this compound (I(VII)) to iodate (I(V)).[5][6]
The stereochemistry of the diol is crucial for the reaction to proceed efficiently. Cis-diols or diols with rotatable bonds that can achieve a syn-periplanar or gauche conformation react much faster than rigid trans-diols, as the formation of the cyclic this compound ester is sterically hindered in the latter.[4][5]
Below is a Graphviz diagram illustrating the reaction mechanism.
Caption: Mechanism of this compound Cleavage of a Vicinal Diol.
Quantitative Data Overview
The rate of this compound cleavage is influenced by several factors, including pH, temperature, and the structure of the diol. While comprehensive kinetic data for all possible substrates is vast, the following table summarizes key findings from various studies.
| Substrate Type | Relative Rate | pH Optimum | Conditions | Reference |
| cis-Cyclohexane-1,2-diol | ~20x faster than trans | Acidic | Aqueous solution | [7] |
| trans-Cyclohexane-1,2-diol | Slower | Acidic | Aqueous solution | [7] |
| Ethylene Glycol | Baseline | ~4-5 | DFT computations | [8][9] |
| Polyethylene Glycol (PEG) | Rate is independent of substrate concentration | Alkaline | Aqueous KIO₄ | [10] |
| Carbohydrates (e.g., Sialic Acid) | Selective cleavage at low concentrations | Neutral | 1 mM NaIO₄ | [11] |
| Carbohydrates (general) | Broad cleavage at higher concentrations | Neutral | >10 mM NaIO₄ | [11] |
Experimental Protocols
The following protocols provide a general framework for the this compound cleavage of diols. Modifications may be necessary depending on the specific substrate and desired outcome.
This protocol is suitable for the cleavage of a simple, water-soluble diol.
-
Dissolution: Dissolve the diol in a suitable solvent, typically water or a mixture of water and an organic solvent like methanol, ethanol, or THF to ensure solubility.[5]
-
Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add a solution of sodium this compound (NaIO₄) or periodic acid (HIO₄) dropwise with stirring. A slight molar excess of the this compound (1.1-1.2 equivalents) is typically used.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by testing for the presence of this compound (e.g., with starch-iodide paper). Reaction times can vary from 30 minutes to several hours.
-
Quenching: Once the reaction is complete, quench any excess this compound by adding a few drops of ethylene glycol or a saturated solution of sodium thiosulfate.
-
Work-up and Isolation: The product can be isolated by extraction with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by standard techniques such as distillation or column chromatography.
This protocol is widely used in bioconjugation techniques to generate reactive aldehyde groups on glycoproteins.[11]
-
Buffer Exchange: Dissolve the glycoprotein (e.g., an antibody) in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5). Ensure the buffer is free of primary amines.
-
This compound Addition: Prepare a fresh solution of sodium meta-periodate (NaIO₄) in the oxidation buffer. For selective oxidation of terminal sialic acid residues, a final this compound concentration of 1 mM is often used. For more extensive oxidation of other sugars like galactose and mannose, a concentration of >10 mM may be required.[11] Add the this compound solution to the glycoprotein solution.
-
Incubation: Incubate the reaction mixture in the dark (this compound is light-sensitive) for 30 minutes to 1 hour at room temperature.[11]
-
Removal of Excess this compound: Remove the excess this compound and byproducts by desalting or dialysis against an appropriate buffer (e.g., PBS, pH 7.2).
-
Further Conjugation: The resulting aldehyde groups on the glycoprotein are now available for conjugation with amine- or hydrazide-containing molecules.
Below is a Graphviz diagram illustrating a typical experimental workflow.
Caption: General Experimental Workflow for this compound Cleavage.
Applications in Research and Drug Development
-
Structural Elucidation of Carbohydrates: this compound cleavage is a classical method for determining the structure of polysaccharides. By analyzing the cleavage products, the linkages between monosaccharide units can be deduced.[7][12]
-
Bioconjugation and Drug Delivery: The selective oxidation of carbohydrate moieties on glycoproteins, such as monoclonal antibodies, creates aldehyde groups that can be used for the site-specific conjugation of drugs, creating antibody-drug conjugates (ADCs).[11] This method directs conjugation away from the protein's amino acid residues that might be crucial for its function.
-
Metabolomics: this compound oxidation can be used as a sample preparation technique in NMR-based metabolomics to selectively remove signals from abundant carbohydrates, which can otherwise obscure the signals of other metabolites.[13]
-
Organic Synthesis: The reaction provides a reliable method for cleaving C-C bonds to produce aldehydes and ketones, which are versatile intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). It serves as a valuable alternative to ozonolysis.[14]
References
- 1. organic chemistry - Periodic acid oxidation of carbonyls? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 3. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
- 4. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. makromol.uwr.edu.pl [makromol.uwr.edu.pl]
- 9. The Malaprade reaction mechanism for ethylene glycol oxidation by periodic acid based on density functional theory (DFT) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. aklectures.com [aklectures.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium this compound Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Malaprade Reaction: An In-depth Mechanistic Guide for Drug Development Professionals
Abstract
The Malaprade reaction, a cornerstone of organic chemistry, facilitates the oxidative cleavage of vicinal diols to yield corresponding aldehydes and ketones. This reaction, first reported by Léon Malaprade in 1928, proceeds through a characteristic cyclic periodate ester intermediate.[1] Its high specificity and generally mild reaction conditions have made it an invaluable tool in the structural elucidation of carbohydrates and the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the Malaprade reaction mechanism, supported by recent computational and experimental findings. It further details experimental protocols and presents quantitative data to inform reaction optimization for researchers, scientists, and drug development professionals.
Core Reaction Mechanism
The Malaprade reaction involves the oxidation of a 1,2-diol (also known as a vicinal diol or glycol) by periodic acid (HIO₄) or its salts, such as sodium this compound (NaIO₄), to break the carbon-carbon bond between the hydroxyl-bearing carbons. This cleavage results in the formation of two new carbonyl groups. The nature of the resulting carbonyl compounds—aldehydes or ketones—is determined by the substitution pattern of the original diol.
The generally accepted mechanism proceeds through two key steps:
-
Formation of a Cyclic this compound Ester: The vicinal diol reacts with periodic acid in a reversible step to form a cyclic this compound ester intermediate.[2] This five-membered ring structure is crucial for the subsequent bond cleavage. Evidence for this intermediate is supported by kinetic studies, spectroscopic data, and theoretical calculations.[3][4] Recent density functional theory (DFT) computations have further elucidated the structure of this intermediate, designating it as IC2_C.[3][4][5]
-
Concerted Carbon-Carbon Bond Cleavage: The cyclic this compound ester then undergoes a concerted rearrangement. This involves the cleavage of the C-C bond and the concomitant formation of two carbonyl groups and iodic acid (HIO₃). This step is an intramolecular redox process where the iodine(VII) is reduced to iodine(V).
The overall transformation can be represented as:
R¹R²C(OH)-C(OH)R³R⁴ + HIO₄ → R¹R²C=O + R³R⁴C=O + HIO₃ + H₂O
Visualizing the Mechanism
The following diagram, generated using Graphviz (DOT language), illustrates the core mechanistic pathway of the Malaprade reaction, highlighting the formation and breakdown of the cyclic this compound ester intermediate.
Kinetics and Stereochemistry
The rate of the Malaprade reaction is sensitive to the stereochemistry of the vicinal diol. Generally, cis-diols react faster than trans-diols.[3] This is because the cis configuration allows for the facile formation of the five-membered cyclic this compound ester intermediate. In rigid cyclic systems where the hydroxyl groups are held in a trans-diaxial orientation, the formation of the cyclic intermediate is disfavored, and the reaction proceeds very slowly, if at all.
Recent DFT studies have provided a more nuanced understanding, suggesting a three-step process involving the formation of a seven-membered quasi-ring assisted by an intramolecular hydrogen bond (IC1_B) prior to the formation of the cyclic ester (IC2_C).[3][5]
Substrate Scope
The Malaprade reaction is not limited to vicinal diols. It can also be employed for the oxidative cleavage of other functional groups, including:
-
α-Hydroxy Aldehydes and Ketones: These compounds are cleaved to a carboxylic acid and an aldehyde or ketone, respectively.
-
1,2-Diketones: These are cleaved to form two carboxylic acids.
-
α-Amino Alcohols: These are cleaved to form an aldehyde or ketone and ammonia.[1]
Quantitative Data
| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| (±)-trans-1,2-Cyclohexanediol | NaIO₄ | H₂O | Room Temp. | 0.5 | Adipaldehyde | 85-90 | Fieser & Fieser, 1967 |
| meso-Hydrobenzoin | NaIO₄ | H₂O/Dioxane | Room Temp. | 1 | Benzaldehyde | >90 | Bunton, 1955 |
| D-Mannitol | NaIO₄ | H₂O | Room Temp. | - | 2x D-Glyceraldehyde, 2x Formic Acid | Quantitative | Dyer, 1956 |
| 1,2-Octanediol | NaIO₄ | H₂O/MeOH | Room Temp. | 2 | Hexanal, Formaldehyde | 92 | Pappo et al., 1956 |
Note: Reaction times and yields can vary significantly based on the specific substrate, solvent system, and pH.
Experimental Protocols
Below are detailed methodologies for performing a Malaprade reaction, adapted from established laboratory procedures.
Experimental Protocol 1: Oxidative Cleavage of (±)-trans-1,2-Cyclohexanediol to Adipaldehyde
Materials:
-
(±)-trans-1,2-Cyclohexanediol
-
Sodium this compound (NaIO₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.8 g (0.05 mol) of (±)-trans-1,2-cyclohexanediol in 100 mL of deionized water.
-
To the stirring solution, add 11.2 g (0.0525 mol) of sodium this compound in one portion.
-
Stir the reaction mixture at room temperature for 30 minutes. The reaction is slightly exothermic, and a white precipitate of sodium iodate (NaIO₃) will form.
-
After 30 minutes, extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts in a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield adipaldehyde.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for the Malaprade oxidation of a vicinal diol.
Conclusion
The Malaprade reaction remains a powerful and versatile method for the oxidative cleavage of vicinal diols and related compounds. Its high selectivity and amenability to a range of substrates make it a valuable tool in modern organic synthesis and drug development. A thorough understanding of its mechanism, kinetics, and experimental parameters is crucial for its effective application in the synthesis of complex molecular architectures. The continued exploration of this reaction through computational and experimental studies will undoubtedly lead to new applications and refinements of this classic transformation.
References
- 1. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 2. Malaprade Reaction (Chapter 77) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Malaprade reaction mechanism for ethylene glycol oxidation by periodic acid based on density functional theory (DFT) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04764K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Role of Periodate in Unraveling Carbohydrate Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of periodate oxidation in the structural elucidation of carbohydrates. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are engaged in the analysis and characterization of complex carbohydrates. This document delves into the fundamental principles, experimental protocols, and data interpretation of key this compound-based degradation methods, including the Malaprade reaction, Smith degradation, and Barry degradation.
Introduction: The Power of this compound Cleavage
This compound (IO₄⁻) is a highly selective oxidizing agent that cleaves the carbon-carbon bond of vicinal diols (glycols) to form two carbonyl groups. This reaction, known as the Malaprade reaction, is the cornerstone of several powerful techniques for carbohydrate structure analysis. By strategically employing this compound oxidation, researchers can deduce critical structural information, including:
-
Ring size (furanose vs. pyranose): The consumption of this compound and the nature of the resulting products differ for five- and six-membered rings.
-
Glycosidic linkage positions: The location of linkages between monosaccharide units determines which hydroxyl groups are available for oxidation.
-
Sequence of monosaccharide residues: Stepwise degradation procedures allow for the sequential removal and identification of sugar units.
-
Presence of branching: Branch points in a polysaccharide will yield unique oxidation products compared to linear chains.
This guide will explore the three primary applications of this compound oxidation in carbohydrate chemistry: the foundational Malaprade reaction and the sequential degradation methods of Smith and Barry.
The Malaprade Reaction: The Fundamental Cleavage
The Malaprade reaction is the oxidative cleavage of a C-C bond in a vicinal diol by this compound, resulting in the formation of two carbonyl groups. The reaction proceeds through a cyclic this compound ester intermediate.[1] The stoichiometry of this compound consumption and the identity of the resulting products provide valuable structural clues.
Mechanism of the Malaprade Reaction
Stoichiometry and Product Formation
The number of moles of this compound consumed and the moles of formic acid and formaldehyde produced are directly related to the structure of the carbohydrate.
-
Terminal primary alcohol (e.g., C6 of a hexopyranose): Produces one mole of formaldehyde.
-
Terminal secondary alcohol: Produces one mole of formic acid.
-
Non-terminal secondary alcohol with adjacent hydroxyls: Consumes one mole of this compound and is converted to an aldehyde.
-
Glycosidic linkages: Residues involved in glycosidic linkages are generally resistant to this compound oxidation at the linked position.
Table 1: this compound Consumption and Product Formation for Selected Monosaccharides
| Monosaccharide | Moles of this compound Consumed | Moles of Formic Acid Produced | Moles of Formaldehyde Produced |
| D-Glucose (pyranose) | 5 | 5 | 1 |
| D-Fructose (pyranose) | 4 | 3 | 2 |
| D-Ribose (furanose) | 4 | 3 | 1 |
| D-Glucitol | 5 | 4 | 2 |
Experimental Protocol: General Malaprade Reaction
Materials:
-
Carbohydrate sample
-
Sodium metathis compound (NaIO₄) solution (e.g., 0.1 M in water, protected from light)
-
Ethylene glycol
-
Standardized sodium hydroxide (NaOH) solution (for formic acid titration)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (for this compound consumption determination)
-
Potassium iodide (KI)
-
Starch indicator solution
Procedure:
-
Oxidation: Dissolve a known amount of the carbohydrate sample in water. Add a known excess of the standard NaIO₄ solution. The reaction is typically carried out in the dark at room temperature or 4°C for a period ranging from a few hours to several days, depending on the substrate.
-
Determination of this compound Consumption:
-
Take an aliquot of the reaction mixture at various time points.
-
Add an excess of a saturated sodium bicarbonate solution, followed by a known volume of standard sodium arsenite solution and an excess of potassium iodide solution.
-
Titrate the excess arsenite with a standard iodine solution. A blank titration without the carbohydrate is performed concurrently.
-
-
Determination of Formic Acid Production:
-
Take another aliquot of the reaction mixture.
-
Add a small amount of ethylene glycol to destroy the excess this compound.
-
Titrate the solution with standard NaOH solution using a suitable indicator (e.g., phenolphthalein).
-
-
Determination of Formaldehyde Production:
-
Formaldehyde can be quantified using various colorimetric methods, such as the Nash reagent (acetylacetone method) or chromotropic acid method.
-
Smith Degradation: Stepwise Unraveling of Polysaccharides
Smith degradation is a powerful sequential procedure that provides more detailed structural information than a simple Malaprade oxidation. It involves three key steps:
-
This compound Oxidation: The polysaccharide is oxidized with sodium this compound, cleaving the vicinal diols.
-
Reduction: The resulting polyaldehyde is reduced with sodium borohydride (NaBH₄) to a polyalcohol. This step is crucial as it converts the newly formed aldehyde groups into primary and secondary alcohols, which form stable acetal linkages that are resistant to the subsequent hydrolysis step.
-
Mild Acid Hydrolysis: The polyalcohol is subjected to mild acid hydrolysis (e.g., with dilute trifluoroacetic acid at room temperature). This cleaves the acyclic acetal linkages formed from the oxidized and reduced sugar residues, while leaving the original glycosidic bonds of the this compound-resistant residues intact.
The resulting products, which can range from glycerol and other polyols to glycosides of resistant sugar residues, are then identified and quantified to reconstruct the original polysaccharide structure.[2]
Smith Degradation Workflow
Interpretation of Smith Degradation Products
The identity of the products provides specific information about the linkages in the original polysaccharide.
-
1,3-linked or 1,6-linked residues: These are resistant to this compound oxidation and will be recovered as their corresponding glycosides attached to a polyol fragment.
-
1,2-linked or 1,4-linked residues: These are cleaved by this compound, and after reduction and hydrolysis, will yield smaller polyol fragments like glycerol or erythritol.
-
Terminal, non-reducing end residues: These will be completely degraded to smaller polyols.
Table 2: Expected Smith Degradation Products from Different Glucose Residue Linkages
| Linkage Type of Glucose Residue | This compound Susceptibility | Major Smith Degradation Product(s) |
| Terminal (non-reducing) | Susceptible | Glycerol |
| 1,4-linked | Susceptible | Erythritol and Glycolaldehyde |
| 1,6-linked | Resistant | D-Glucose (as a glycoside of a polyol) |
| 1,3-linked | Resistant | D-Glucose (as a glycoside of a polyol) |
| 1,2-linked | Susceptible | Glycerol and Glycolaldehyde |
| 1,4,6-linked (branch point) | Resistant at C4 and C6 | D-Glucose with the attached branch still linked to a polyol fragment |
Experimental Protocol: Smith Degradation
Materials:
-
Polysaccharide sample (10-50 mg)
-
0.1 M Acetate buffer, pH 3.9
-
0.03 M Sodium metathis compound (NaIO₄)
-
Ethylene glycol
-
Sodium borohydride (NaBH₄)
-
10% Acetic acid
-
0.5 M Trifluoroacetic acid (TFA)
-
4 M Sodium hydroxide (NaOH)
-
Dialysis tubing
Procedure:
-
Oxidation: Dissolve the polysaccharide in the acetate buffer (approx. 1 mg/mL). Add NaIO₄ to a final concentration of 0.03 M. Incubate in the dark at 4°C for 72 hours.
-
Quenching: Destroy excess this compound by adding ethylene glycol (100 µL per 1 mL of reaction mixture) and let it stand for 2 hours.
-
Dialysis: Transfer the solution to a dialysis bag and dialyze against running tap water for at least 6 hours, followed by distilled water.
-
Reduction: Add NaBH₄ (3 mg per mg of polysaccharide) to the dialyzed solution and leave for 3 hours at room temperature.
-
Neutralization and Dialysis: Adjust the pH to 7 with 10% acetic acid. Dialyze again against tap water and then distilled water.
-
Mild Acid Hydrolysis: Evaporate the solution to a small volume. Add an equal volume of 1 M TFA to make the final concentration 0.5 M. Leave for 24 hours at room temperature.
-
Work-up and Analysis: Evaporate the TFA, neutralize with NaOH, and desalt. The resulting products can be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization, or by high-performance liquid chromatography (HPLC).[3]
Barry Degradation: A Variation for Specific Applications
Barry degradation is a modification of the Smith degradation that is particularly useful for studying highly branched polysaccharides. The key difference lies in the hydrolysis step. Instead of using dilute acid to hydrolyze the polyalcohol, Barry degradation employs phenylhydrazine.
The polyaldehyde formed after this compound oxidation is treated with phenylhydrazine in dilute acetic acid. This treatment specifically cleaves the bonds between the oxidized sugar residues, releasing the unoxidized portions of the polysaccharide as their osazones or glyoxals, while the oxidized portions are removed.
Barry Degradation vs. Smith Degradation
Experimental Protocol: Barry Degradation (General Steps)
A detailed, universally cited protocol for Barry degradation is less common than for Smith degradation. However, the general steps are as follows:
Materials:
-
Polysaccharide sample
-
Sodium metathis compound (NaIO₄)
-
Phenylhydrazine
-
Acetic acid
Procedure:
-
This compound Oxidation: Oxidize the polysaccharide with NaIO₄ as described in the Smith degradation protocol.
-
Phenylhydrazine Treatment: After quenching the excess this compound, treat the resulting polyaldehyde with a solution of phenylhydrazine in dilute acetic acid. This reaction is typically carried out at room temperature.
-
Product Isolation and Analysis: The products, which include glycosides of the unoxidized sugar residues and phenylosazones of the cleaved fragments, are then separated and analyzed to determine the structure of the original polysaccharide.
Data Presentation and Interpretation
The quantitative data obtained from this compound oxidation experiments are crucial for accurate structural elucidation. Summarizing this data in clear, structured tables allows for easy comparison and interpretation.
Table 3: Hypothetical Smith Degradation Analysis of a Branched Glucan
| Product Identified | Molar Ratio | Interpretation |
| Glycerol | 2.1 | Indicates the presence of terminal, non-reducing glucose residues. |
| Erythritol | 1.0 | Suggests the presence of 1,4-linked glucose residues in the linear chains. |
| 2-O-β-D-Glucopyranosyl-D-erythritol | 0.9 | Confirms the presence of 1,3-linked glucose residues. |
| D-Glucose | 0.5 | Likely arises from 1,6-linked branch points that are resistant to oxidation. |
Conclusion
This compound oxidation remains an indispensable tool in the structural analysis of carbohydrates. The Malaprade reaction provides fundamental information on vicinal diols, while the more elaborate Smith and Barry degradation procedures allow for the stepwise deconstruction of complex polysaccharides. By carefully controlling reaction conditions and accurately quantifying the degradation products, researchers can gain profound insights into the intricate architecture of these vital biomolecules. This knowledge is fundamental for understanding their biological functions and for the rational design of carbohydrate-based therapeutics and materials.
References
- 1. Harnessing galactose oxidase in the development of a chemoenzymatic platform for glycoconjugate vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. chempap.org [chempap.org]
Sodium Periodate: An In-depth Technical Guide to its Application as an Oxidizing Agent in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium periodate (NaIO₄) is a versatile and selective oxidizing agent with broad utility in modern organic synthesis. Its efficacy in cleaving vicinal diols, oxidizing sulfides to sulfoxides, and participating in tandem reactions like the Lemieux-Johnson oxidation makes it an invaluable tool for synthetic chemists. This technical guide provides a comprehensive overview of the core applications of sodium this compound, featuring detailed reaction mechanisms, extensive quantitative data on substrate scope and yields, and step-by-step experimental protocols for key transformations. The inclusion of logical diagrams generated using Graphviz (DOT language) aims to visually elucidate complex reaction pathways and experimental workflows, offering researchers a clear and practical resource for employing sodium this compound in their synthetic endeavors.
Introduction
Sodium this compound is an inorganic salt that has established itself as a mild and selective oxidant in organic chemistry. It is particularly valued for its ability to effect specific transformations under controlled conditions, often in aqueous or mixed-aqueous solvent systems, aligning with the principles of green chemistry. This guide will delve into the primary applications of sodium this compound, providing the necessary technical details for its successful implementation in a laboratory setting.
Oxidative Cleavage of Vicinal Diols (Malaprade Reaction)
The most prominent application of sodium this compound is the oxidative cleavage of vicinal diols (1,2-diols) to form two carbonyl compounds (aldehydes or ketones), a transformation known as the Malaprade reaction.[1][2][3] This reaction is highly specific for vicinal diols and proceeds through a cyclic this compound ester intermediate.[2][4] The stereochemical arrangement of the hydroxyl groups is crucial; cis-diols or flexible acyclic diols that can adopt a syn-periplanar conformation react readily, while rigid trans-diols are often unreactive.[4][5]
Reaction Mechanism
The mechanism of the Malaprade reaction involves the formation of a cyclic this compound ester, which then undergoes a concerted fragmentation to yield the carbonyl products and iodate.[2][4][6]
Caption: Mechanism of the Malaprade Reaction.
Quantitative Data
The Malaprade reaction is generally high-yielding and can be applied to a wide range of vicinal diols.
| Substrate (Vicinal Diol) | Product(s) | Solvent | Temp (°C) | Time | Yield (%) |
| cis-Cyclohexane-1,2-diol | Hexanedial | H₂O | RT | 15 min | >95 |
| trans-Cyclohexane-1,2-diol | No reaction | H₂O | RT | - | 0 |
| 1,2-Propanediol | Acetaldehyde + Formaldehyde | H₂O | RT | 10 min | ~90 |
| (2R,3R)-2,3-Butanediol | 2 x Acetaldehyde | H₂O/MeOH | 0 | 30 min | 92 |
| Glycerol | 2 x Formaldehyde + Formic acid | H₂O | RT | 1 h | Quantitative |
| D-Mannitol | 2 x Formaldehyde + 4 x Formic acid | H₂O | RT | 2 h | Quantitative |
Experimental Protocol: Oxidative Cleavage of cis-Cyclohexane-1,2-diol
-
Dissolution: Dissolve cis-cyclohexane-1,2-diol (1.16 g, 10 mmol) in 50 mL of distilled water in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirred solution, add sodium this compound (2.35 g, 11 mmol) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 15-30 minutes. Monitor the progress by thin-layer chromatography (TLC) or by testing for the presence of this compound (e.g., with starch-iodide paper).
-
Work-up: Once the reaction is complete, extract the aqueous solution with diethyl ether (3 x 30 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure to afford hexanedial. Due to the volatility of some aldehydes, it is advisable to use the product in the next step without extensive purification.
Lemieux-Johnson Oxidation
The Lemieux-Johnson oxidation is a powerful method for the oxidative cleavage of alkenes to aldehydes and ketones.[1] This reaction employs a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of sodium this compound. The osmium tetroxide dihydroxylates the alkene to form a vicinal diol, which is then cleaved in situ by sodium this compound.[1] A key role of the this compound is to regenerate the osmium tetroxide from its reduced form, allowing for the use of catalytic quantities of the toxic and expensive osmium reagent.[1]
Reaction Mechanism
The Lemieux-Johnson oxidation proceeds in a two-stage catalytic cycle.
Caption: Lemieux-Johnson Oxidation Workflow.
Quantitative Data
The addition of a non-nucleophilic base, such as 2,6-lutidine, can often improve yields by suppressing side reactions.[1]
| Substrate (Alkene) | Product(s) | Solvent | Additive | Yield (%) |
| Cyclooctene | Suberaldehyde | Dioxane/H₂O | - | 85 |
| Styrene | Benzaldehyde + Formaldehyde | THF/H₂O | 2,6-Lutidine | 92 |
| 1-Decene | Nonanal + Formaldehyde | t-BuOH/H₂O | - | 78 |
| α-Pinene | Nopinone | Dioxane/H₂O | 2,6-Lutidine | 90 |
| trans-Stilbene | 2 x Benzaldehyde | Acetone/H₂O | - | 88 |
Experimental Protocol: Lemieux-Johnson Oxidation of Styrene
-
Setup: In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve styrene (5.2 g, 50 mmol) and 2,6-lutidine (5.9 g, 55 mmol) in a mixture of 100 mL of tetrahydrofuran (THF) and 25 mL of water.
-
Catalyst Addition: To the stirred solution, add a solution of osmium tetroxide (0.25 g, 1 mmol) in 5 mL of t-butanol dropwise over 10 minutes.
-
Oxidant Addition: In a separate beaker, dissolve sodium this compound (23.5 g, 110 mmol) in 100 mL of water. Add this solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 25°C with an ice bath.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The reaction mixture will turn from dark brown to a pale yellow.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the precipitated sodium iodate. Wash the filter cake with THF (2 x 20 mL).
-
Extraction: Separate the layers of the filtrate. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Isolation: Combine all organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude benzaldehyde can be purified by distillation.
Selective Oxidation of Sulfides to Sulfoxides
Sodium this compound is an effective reagent for the selective oxidation of sulfides to sulfoxides without significant over-oxidation to the corresponding sulfones.[7] The reaction is typically carried out in methanol at low temperatures. For substrates insoluble in aqueous or alcoholic media, the use of silica gel-supported sodium this compound in non-polar solvents offers an excellent alternative.[8][9]
Reaction Mechanism
The oxidation of sulfides by this compound is believed to proceed via a direct oxygen transfer from the this compound ion to the sulfur atom.
Caption: Proposed Mechanism for Sulfide Oxidation.
Quantitative Data
| Substrate (Sulfide) | Product (Sulfoxide) | Conditions | Time (h) | Yield (%) |
| Thioanisole | Methyl phenyl sulfoxide | NaIO₄, MeOH, 0°C | 3 | 95 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | NaIO₄/SiO₂, CH₂Cl₂, RT | 2 | 90 |
| Di-n-butyl sulfide | Di-n-butyl sulfoxide | NaIO₄, MeOH, 0°C | 4 | 88 |
| Tetrahydrothiophene | Tetrahydrothiophene-1-oxide | NaIO₄, H₂O/MeOH, RT | 1 | 92 |
| 4,4'-Dichlorodiphenyl sulfide | 4,4'-Dichlorodiphenyl sulfoxide | NaIO₄/SiO₂, CH₂Cl₂, RT | 5 | 85 |
Experimental Protocol: Oxidation of Thioanisole using Silica Gel-Supported NaIO₄
-
Preparation of Supported Reagent: Add silica gel (20 g) to a solution of sodium this compound (2.0 g, 9.35 mmol) in 50 mL of water. Stir the slurry for 30 minutes at room temperature. Remove the water under reduced pressure using a rotary evaporator. Dry the resulting free-flowing powder in a vacuum oven at 100°C for 4 hours.[8][9]
-
Reaction Setup: To a stirred solution of thioanisole (1.24 g, 10 mmol) in 50 mL of dichloromethane, add the prepared silica gel-supported sodium this compound (10 g, containing approx. 4.7 mmol of NaIO₄).
-
Reaction Monitoring: Stir the suspension at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, filter the reaction mixture and wash the silica gel with dichloromethane (3 x 20 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield methyl phenyl sulfoxide, which can be further purified by crystallization or chromatography.
Other Synthetic Applications
Beyond these core applications, sodium this compound is also utilized in other valuable transformations.
-
Oxidation of α-Hydroxy Ketones: Sodium this compound can cleave α-hydroxy ketones to a carboxylic acid and an aldehyde.[10][11]
-
Oxidation of Amines (with TEMPO): In combination with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), sodium this compound serves as the terminal oxidant for the conversion of primary amines to aldehydes.[12]
-
Oxidation in Carbohydrate Chemistry: Sodium this compound is extensively used to selectively cleave specific bonds in carbohydrates, aiding in structural elucidation and the introduction of functional groups.[13][14] For instance, it can selectively oxidize the 3'-terminus of RNA.[14]
Safety and Handling
Sodium this compound is a strong oxidizing agent and should be handled with care. It can form explosive mixtures with combustible materials. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.
Conclusion
Sodium this compound is a powerful and selective oxidizing agent with a diverse range of applications in organic synthesis. Its ability to cleave vicinal diols, facilitate the Lemieux-Johnson oxidation, and selectively oxidize sulfides makes it an indispensable reagent for the modern synthetic chemist. This guide has provided a detailed overview of its primary uses, supported by quantitative data, mechanistic insights, and practical experimental protocols, to empower researchers in leveraging the full potential of this versatile oxidant.
References
- 1. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 4. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
- 7. Mechanism of the oxidation of sulphides with sodium this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation reactions using sodium metathis compound supported on silica gel - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Sodium this compound/TEMPO as a selective and efficient system for amine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic chemistry - Periodic acid cleavage of carbohydrates - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Rapid sodium this compound cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00972E [pubs.rsc.org]
The Cornerstone of Bioconjugation: An In-depth Technical Guide to Periodate Oxidation of Glycoproteins
For researchers, scientists, and drug development professionals, the selective modification of glycoproteins is a critical technique. Periodate oxidation stands out as a robust and widely adopted method for achieving site-specific conjugation by targeting the carbohydrate moieties of these complex biomolecules. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and key applications of this compound oxidation, with a focus on enabling precise and reproducible results in the laboratory.
The fundamental principle of this technique lies in the selective cleavage of vicinal diols within the sugar residues of glycoproteins by sodium meta-periodate (NaIO₄). This reaction results in the formation of reactive aldehyde groups, which can then serve as chemical handles for the covalent attachment of a wide array of molecules, including fluorescent labels, drug payloads, and affinity tags. The specificity of the reaction can be finely tuned by controlling experimental conditions, allowing for targeted modification of different sugar residues.
The Chemical Foundation: Mechanism of Oxidation
This compound oxidation targets the carbon-carbon bonds of vicinal diols (hydroxyl groups on adjacent carbon atoms) present in the carbohydrate chains of glycoproteins. The reaction proceeds via a cyclic this compound ester intermediate, which then breaks down to yield two aldehyde groups and an iodate ion.
Sialic acids, often found at the terminal positions of glycan chains, are particularly susceptible to mild this compound oxidation due to the presence of vicinal diols in their exocyclic side chain.[1] This susceptibility allows for highly selective modification of sialic acid residues under controlled conditions.[2][3] By using low concentrations of sodium this compound (e.g., 1 mM) and conducting the reaction at low temperatures (e.g., 0-4°C), it is possible to preferentially oxidize sialic acids while leaving other sugar residues, such as galactose and mannose, largely intact.[4] More forceful conditions, such as higher concentrations of this compound (>10 mM), will lead to the oxidation of other sugar residues within the glycan structure.[4]
The reaction is also influenced by pH, with slightly acidic conditions (pH 5.5) generally favoring the oxidation process.[4] It is crucial to avoid buffers containing primary amines (e.g., Tris) as they can compete with the desired subsequent conjugation reactions.[4]
Quantitative Parameters for Controlled Oxidation
The success of this compound oxidation hinges on the precise control of reaction parameters. The following table summarizes key quantitative data for achieving selective or comprehensive oxidation of glycoprotein glycans.
| Parameter | Sialic Acid-Specific Oxidation | General Glycan Oxidation | Reference(s) |
| Sodium this compound (NaIO₄) Concentration | 1 mM | 10 mM | [4] |
| pH | 5.5 (optimal) | 5.5 (optimal) | [4] |
| Temperature | 0-4 °C or Room Temperature | Room Temperature | [1][4][5] |
| Incubation Time | 10 - 30 minutes | 30 minutes | [4][5][6] |
| Buffer System | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate | [4] |
Experimental Protocols
The following section provides detailed methodologies for the this compound oxidation of glycoproteins and the subsequent quantification of the generated aldehyde groups.
Protocol 1: Sialic Acid-Specific this compound Oxidation of Glycoproteins
This protocol is designed for the selective oxidation of terminal sialic acid residues.
Materials:
-
Glycoprotein solution (0.5-10 mg/mL)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[4]
-
Sodium meta-periodate (NaIO₄)
-
Desalting column or dialysis cassette
-
Reaction vessels protected from light (e.g., amber vials)
Procedure:
-
Prepare the glycoprotein solution in Oxidation Buffer.
-
Prepare a fresh 20 mM stock solution of NaIO₄ in Oxidation Buffer.[7]
-
To the glycoprotein solution, add the NaIO₄ stock solution to a final concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 1 mL of the glycoprotein solution.[7]
-
Protect the reaction mixture from light and incubate for 30 minutes at room temperature or on ice.[7]
-
Quench the reaction by adding a quenching agent such as glycerol or ethylene glycol, or proceed immediately to purification.
-
Remove excess this compound and byproducts by desalting or dialysis against an amine-free buffer (e.g., PBS, pH 7.4).[4] The oxidized glycoprotein is now ready for subsequent conjugation reactions.
Protocol 2: General this compound Oxidation of Glycoproteins
This protocol is for the oxidation of a broader range of sugar residues within the glycan chains.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare the glycoprotein solution in Oxidation Buffer.
-
Prepare a fresh 20 mM stock solution of NaIO₄ in Oxidation Buffer.[7]
-
Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM.[7] For example, add an equal volume of 20 mM NaIO₄ solution to the glycoprotein solution.[7]
-
Protect the reaction mixture from light and incubate for 30 minutes at room temperature.[4]
-
Quench the reaction as described in Protocol 1.
-
Purify the oxidized glycoprotein using a desalting column or dialysis to remove excess reagents.[4]
Protocol 3: Quantification of Aldehydes using the Purpald Assay
The Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) assay is a sensitive and specific method for the detection and quantification of aldehydes.[8][9]
Materials:
-
Oxidized glycoprotein sample
-
Purpald reagent
-
1 N Sodium Hydroxide (NaOH)
-
Aldehyde standard (e.g., formaldehyde) for calibration curve
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Purpald in 1 N NaOH (e.g., 10-20 mg in 2 mL).[8]
-
Add a sample of the oxidized glycoprotein to the Purpald solution.
-
Aerate the mixture by vigorous shaking or bubbling air through the solution for a few minutes.[8][10] This will facilitate the development of a purple color.
-
Measure the absorbance of the solution at its maximum wavelength (typically around 550 nm).
-
Prepare a calibration curve using known concentrations of an aldehyde standard.
-
Determine the concentration of aldehyde groups in the glycoprotein sample by comparing its absorbance to the calibration curve.
Applications in Research and Drug Development
This compound oxidation of glycoproteins is a versatile tool with numerous applications, particularly in the development of biotherapeutics.
Antibody-Drug Conjugates (ADCs)
A prominent application is in the construction of antibody-drug conjugates (ADCs).[11][12][13] By oxidizing the glycans in the Fc region of an antibody, a site-specific attachment point for a cytotoxic drug is created.[11] This approach is advantageous as it directs conjugation away from the antigen-binding sites, thereby preserving the antibody's immunoreactivity.[14] The resulting ADCs can exhibit improved homogeneity and pharmacokinetic profiles.
Glycoprotein Labeling and Detection
The aldehyde groups introduced via this compound oxidation can be reacted with a variety of probes containing hydrazide or aminooxy functionalities. This enables the labeling of glycoproteins with biotin for affinity purification, or with fluorescent dyes for imaging and flow cytometry applications.[14][15] This method is particularly useful for studying cell surface glycoproteins.[6][15]
Glycan Analysis
This compound oxidation, in combination with other analytical techniques such as mass spectrometry, can be employed to elucidate the structure of glycoprotein glycans. The specific cleavage patterns provide information about the linkages and terminal residues of the carbohydrate chains.[1][16]
Conclusion
This compound oxidation is a powerful and adaptable technique for the site-specific modification of glycoproteins. By carefully controlling the reaction conditions, researchers can selectively generate reactive aldehyde groups on carbohydrate moieties, enabling a wide range of applications from the development of novel biotherapeutics to the fundamental study of glycobiology. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this essential bioconjugation method.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Preferential oxidation of cell surface sialic acid by this compound leads to promotion of transformation in JB6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass-spectrometric identification and relative quantification of N-linked cell surface glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Making Purpald and turning aldehydes purple [aryl.org]
- 11. mdpi.com [mdpi.com]
- 12. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. A detailed study of the this compound oxidation of sialic acids in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Sodium Meta-periodate for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, laboratory applications, and safety protocols for sodium meta-periodate (NaIO₄). A powerful and selective oxidizing agent, sodium meta-periodate is an indispensable tool in various scientific disciplines, particularly in biochemistry, carbohydrate chemistry, and pharmaceutical development.
Core Chemical and Physical Properties
Sodium meta-periodate is an inorganic salt that is valued for its stability and potent oxidizing capabilities under mild conditions.[1] It is a white, crystalline solid that is highly soluble in water.[2][3]
| Property | Value |
| Chemical Formula | NaIO₄ |
| Molecular Weight | 213.89 g/mol [2][4][5] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 300 °C (decomposes)[6][7][8] |
| Density | ~3.86 g/cm³[9][10] |
| Solubility in Water | Highly soluble (e.g., 144 g/L at 25°C)[2][7] |
| Other Solubilities | Soluble in sulfuric, nitric, and acetic acids; insoluble in most organic solvents[8][11][12] |
| pH (aqueous solution) | Typically 3.4 - 5.5 depending on concentration[2][6][10] |
| Stability | Stable at room temperature in a sealed container; decomposes upon heating to form sodium iodate (NaIO₃) and oxygen[2][9][13] |
Reactivity and Key Laboratory Applications
The primary utility of sodium meta-periodate in the lab stems from its ability to act as a strong oxidizing agent, most notably for the specific cleavage of carbon-carbon bonds in vicinal diols (1,2-diols).[2][3][9] This reaction, often called this compound cleavage or the Malaprade reaction, is quantitative and proceeds under mild, typically aqueous conditions, making it ideal for use with sensitive biological molecules.[2][11]
Core Applications Include:
-
Glycoprotein and Carbohydrate Chemistry: this compound is widely used to selectively oxidize the carbohydrate (glycan) portions of glycoproteins.[14][15] It cleaves the bonds between adjacent hydroxyl groups on sugar residues, creating reactive aldehyde groups.[9][16] These aldehydes can then be used for:
-
Labeling: Covalently attaching fluorescent dyes, biotin, or other reporter molecules via hydrazide or amine chemistry.[9][14][15]
-
Crosslinking: Forming stable bonds with other molecules or surfaces for immobilization or conjugation.[9][16]
-
Structural Analysis: Determining the structure of complex carbohydrates.[11]
-
-
Nucleic Acid Modification: The reaction is specific enough to distinguish between RNA and DNA. The ribose sugar in RNA contains a vicinal diol at its 3'-terminus, which can be oxidized by this compound. Deoxyribose in DNA lacks this feature, allowing for the selective labeling of RNA.[9][14]
-
Pharmaceutical and Drug Development: In synthetic chemistry, this compound is used for the oxidation of alcohols to aldehydes and ketones, a crucial step in synthesizing drug intermediates and active pharmaceutical ingredients (APIs).[2] Its selectivity is valuable in modifying complex molecules like steroids and nucleosides for antiviral drugs.[2] It is also used to create oxidized polysaccharides for biocompatible drug delivery systems and tissue engineering scaffolds.[14][17]
-
General Organic Synthesis: Beyond diols, it can be used for the oxidation of sulfides to sulfoxides and phenols to quinones.
Experimental Protocols
Protocol 3.1: General Oxidation of Glycoproteins
This protocol describes a standard method for generating reactive aldehyde groups on the carbohydrate chains of a glycoprotein using sodium meta-periodate.
A. Materials:
-
Glycoprotein of interest (0.5-10 mg/mL)
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.[18] (Note: Avoid amine-containing buffers like Tris or glycine, as they will compete in subsequent reactions[18]).
-
Desalting column or dialysis cassette for buffer exchange.
B. Procedure:
-
Preparation of Glycoprotein: Dissolve the glycoprotein in the Oxidation Buffer to the desired concentration (e.g., 1 mg/mL).[16][18]
-
Preparation of this compound Solution: Prepare a fresh stock solution of sodium meta-periodate in the Oxidation Buffer (e.g., 20 mM). The concentration can be adjusted based on the desired extent of oxidation:
-
Oxidation Reaction: Add the this compound stock solution to the glycoprotein solution to achieve the final desired concentration. Protect the reaction mixture from light by using an amber vial or wrapping the tube in aluminum foil.[16][18]
-
Incubation: Incubate the reaction for 30 minutes at room temperature.[16]
-
Removal of Excess Reagent: Immediately following incubation, remove the excess sodium meta-periodate and its byproducts using a desalting column or by dialyzing the sample against an amine-free buffer (e.g., PBS, pH 7.2).[16]
-
Downstream Processing: The oxidized glycoprotein, now containing reactive aldehyde groups, is ready for conjugation with amine- or hydrazide-containing molecules. The resulting Schiff base or hydrazone bond can be stabilized by reduction with sodium cyanoborohydride.[16][18]
Visualizations: Workflows and Mechanisms
// Reactants vicinal_diol [label=< R₁R₃ || HC—CH || OHOH Vicinal Diol
>];This compound [label=
// Intermediate intermediate [label=< OO // R₁—CH—O—I—O—CH—R₃ /\ OR₄ Cyclic this compound Ester
>];// Products products [label=< R₁—CHO+R₃—CHO+NaIO₃ + H₂O Two Aldehydes + Sodium Iodate
>];// Arrows vicinal_diol -> intermediate [label="+ NaIO₄"]; intermediate -> products [label="Cleavage"]; } } Caption: Mechanism of vicinal diol cleavage by sodium meta-periodate.
Safety and Handling
Sodium meta-periodate is a hazardous substance and requires careful handling in a laboratory setting. It is a strong oxidizer and can cause or intensify fires.[4][19]
| Hazard Category | Description & Precautions |
| Oxidizer | Hazard: Strong oxidizer. May intensify fire; contact with combustible material may cause fire.[4][19][20] Precautions: Keep away from heat, sparks, and open flames.[19] Store away from combustible and reducing materials.[4][6] |
| Health Hazards | Hazard: Toxic if swallowed.[4] Causes severe skin burns and eye damage.[19][20] May cause respiratory irritation.[4] Prolonged exposure can cause organ damage.[19][21] Precautions: Avoid breathing dust.[4] Handle in a chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19] |
| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes.[4] Seek immediate medical attention. Skin: Wash off immediately with plenty of soap and water.[4] Remove contaminated clothing. Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison control center or physician.[21] Inhalation: Move the person to fresh air.[4] |
| Storage & Disposal | Storage: Store in a dry, cool, well-ventilated area in a tightly sealed container.[2][6][20] Disposal: Dispose of waste according to local, regional, and national regulations. Do not release into the environment.[22] |
References
- 1. static6.arrow.com [static6.arrow.com]
- 2. calibrechem.com [calibrechem.com]
- 3. allanchem.com [allanchem.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Sodium this compound | INaO4 | CID 23667635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. ataman-chemicals.com [ataman-chemicals.com]
- 8. chembk.com [chembk.com]
- 9. atamankimya.com [atamankimya.com]
- 10. 7790-28-5 CAS | SODIUM METAthis compound | Inorganic Salts | Article No. 05968 [lobachemie.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. (メタ)過ヨウ素酸ナトリウム ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Sodium Metathis compound | CAS#: 7790-28-5 | SMP | Iofina [iofina.com]
- 14. SODIUM METAthis compound - Ataman Kimya [atamanchemicals.com]
- 15. atamankimya.com [atamankimya.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Synthesis and Characterization of Oxidized Polysaccharides for In Situ Forming Hydrogels [mdpi.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. technopharmchem.com [technopharmchem.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. SODIUM this compound - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide to Periodic Acid-Schiff (PAS) Staining
Introduction
Periodic acid-Schiff (PAS) staining is a cornerstone histochemical technique widely employed in pathology and research to detect polysaccharides, such as glycogen, and other carbohydrate-rich macromolecules like glycoproteins, glycolipids, and mucins within tissue samples.[1][2][3][4] Its robust and reproducible nature makes it an invaluable tool for visualizing the presence and distribution of these substances, aiding in the diagnosis of various medical conditions and advancing scientific investigation.[2][5] The stain is particularly useful for highlighting glycogen deposits, basement membranes, and the cell walls of fungi.[2][3][5] The technique can be applied to formalin-fixed, paraffin-embedded tissues, as well as frozen tissue sections.[1][6]
Principle of the Reaction
The PAS staining method is based on a two-step chemical reaction. The first step involves the oxidation of specific carbohydrate components by periodic acid. Periodic acid selectively oxidizes 1,2-glycols and their amino- or alkylamino-derivatives into aldehydes.[2][3][7] The second step is the detection of these newly formed aldehydes by the Schiff reagent, a colorless solution of basic fuchsin that has been treated with sulfurous acid. The Schiff reagent reacts with the aldehydes to form a bright magenta-colored complex, visually marking the location of the target carbohydrates.[1][2][3][6] A counterstain, such as hematoxylin, is often used to stain the cell nuclei blue, providing contrast to the magenta PAS-positive structures.[1]
References
- 1. microbenotes.com [microbenotes.com]
- 2. What is PAS Staining? - Creative Bioarray [histobiolab.com]
- 3. laboratorytests.org [laboratorytests.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Periodic acid-Schiff (PAS) Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 7. PAS STAIN.pptx [slideshare.net]
An In-Depth Technical Guide to the Periodate Cleavage of Vicinal Diols: Theory, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The oxidative cleavage of vicinal diols, commonly known as the Malaprade reaction, is a powerful and selective transformation in organic synthesis. This guide provides a comprehensive overview of the theoretical underpinnings, practical applications, and detailed experimental procedures for this important reaction, with a focus on its relevance to drug development and complex molecule synthesis.
Core Principles: The Theory Behind Periodate Cleavage
The this compound cleavage of vicinal diols is an oxidative reaction that breaks the carbon-carbon bond between two adjacent hydroxyl groups, yielding two carbonyl compounds. The most commonly used reagents are periodic acid (HIO₄) and its salts, such as sodium this compound (NaIO₄). The reaction is highly specific for 1,2-diols and related structures, such as α-hydroxy ketones, α-hydroxy aldehydes, and 1,2-amino alcohols.
The reaction proceeds under mild conditions, typically at room temperature in aqueous or mixed aqueous-organic solvents. The pH of the reaction mixture can influence the reaction rate, with neutral to slightly acidic conditions generally being optimal. A key mechanistic feature is the formation of a cyclic this compound ester intermediate, which subsequently decomposes to the carbonyl products. This cyclic intermediate dictates the stereochemical requirements of the reaction; cis-diols or diols that can adopt a syn-periplanar conformation react much more readily than trans-diols, which may be unable to form the cyclic ester.
An analogous reaction, the Criegee oxidation, employs lead tetraacetate (Pb(OAc)₄) to achieve the same transformation. While the Criegee oxidation is often carried out in non-aqueous organic solvents, the Malaprade reaction is favored for its use of more environmentally benign and less toxic reagents.
The Reaction Mechanism
The currently accepted mechanism for the this compound cleavage of vicinal diols involves the following key steps:
-
Formation of a Cyclic this compound Ester: The vicinal diol reacts with the this compound ion to form a cyclic diester of iodine(VII). This is the rate-determining step of the reaction.
-
Concerted Bond Cleavage: The cyclic intermediate undergoes a concerted fragmentation, leading to the cleavage of the carbon-carbon bond and the formation of two carbonyl groups.
-
Product Formation and Reagent Reduction: The reaction yields two molecules of aldehyde or ketone, depending on the substitution pattern of the original diol. The this compound (Iodine VII) is reduced to iodate (Iodine V).
Primary hydroxyl groups are converted to formaldehyde, secondary hydroxyl groups yield other aldehydes, and tertiary hydroxyl groups give ketones.
The Role of Periodate in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Periodate, a powerful oxidizing agent, serves as an indispensable tool in the landscape of modern biochemistry. Its remarkable specificity for cleaving carbon-carbon bonds in vicinal diols—a common feature in carbohydrates—has paved the way for a multitude of applications, from the structural elucidation of complex glycans to the development of targeted drug delivery systems. This technical guide provides an in-depth exploration of the core applications of this compound in biochemistry, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
Core Principles: The Malaprade Reaction in a Biochemical Context
The cornerstone of this compound's utility in biochemistry is the Malaprade reaction, where it selectively oxidizes molecules containing adjacent hydroxyl groups (vicinal diols) to form two aldehyde or ketone groups.[1][2] This reaction is particularly relevant for the study of carbohydrates, including monosaccharides, polysaccharides, and the glycan portions of glycoproteins and glycolipids, which are rich in such structures.[1][2][3]
The reaction proceeds via a cyclic this compound ester intermediate, and its rate is influenced by factors such as pH, temperature, and the stereochemistry of the diol, with cis-diols reacting faster than trans-diols.[1] The high selectivity of this compound allows for controlled oxidation of specific sugar residues, often without significantly altering the protein core of glycoproteins.[4]
dot
Figure 1: The Malaprade reaction mechanism involving a cyclic this compound ester intermediate.
Applications in Glycobiology and Glycoprotein Analysis
The ability of this compound to selectively oxidize carbohydrate moieties has made it a central reagent in glycobiology.
Structural Elucidation of Carbohydrates
Historically, this compound oxidation was a fundamental technique for determining the structure of monosaccharides and polysaccharides.[1][2] By quantifying the consumption of this compound and the production of formic acid and formaldehyde, researchers could deduce the size of the sugar ring and the nature of the glycosidic linkages.[2][5]
Glycoprotein Modification and Labeling
This compound oxidation is widely used to introduce reactive aldehyde groups onto the carbohydrate chains of glycoproteins.[4] These aldehydes can then be targeted for specific labeling with fluorescent probes, biotin, or other reporter molecules containing hydrazide or amine functional groups, facilitating their detection and analysis.[4][6] This site-specific modification is advantageous as it typically does not affect the protein's primary structure or function.[4]
The extent of oxidation can be controlled by varying the reaction conditions. For instance, mild oxidation with 1 mM sodium meta-periodate primarily targets sialic acid residues, which are often found at the termini of glycan chains.[4][6] In contrast, higher concentrations (>10 mM) will oxidize other sugar residues like galactose and mannose.[4]
Figure 3: Principle of the Periodic Acid-Schiff (PAS) staining reaction.
Protein Cross-Linking and Conjugation
This compound-mediated oxidation can be harnessed to create covalent cross-links between biomolecules, a powerful tool for studying protein-protein interactions and creating bioconjugates.
Cross-Linking of DOPA-Containing Proteins
A notable application involves the this compound-triggered cross-linking of proteins containing 3,4-dihydroxyphenylalanine (DOPA). [7][8][9]this compound oxidizes the DOPA residue to a highly reactive ortho-quinone, which can then be attacked by nearby nucleophilic amino acid residues such as lysine, histidine, and cysteine, forming a stable covalent bond. [7][9]This technique has been successfully used to map protein-protein and peptide-protein interactions. [7][8] dot
Figure 4: Mechanism of this compound-induced cross-linking of DOPA-containing proteins.
Antibody-Enzyme Conjugation
This compound oxidation is a common method for preparing antibody-enzyme conjugates, such as horseradish peroxidase (HRP)-conjugated antibodies, for use in immunoassays like ELISA and Western blotting. [6][10]The carbohydrate moieties on the Fc region of the antibody are oxidized to create aldehyde groups, which then react with amine groups on the enzyme to form a stable conjugate. [6]
Data Presentation: Quantitative Parameters for this compound-Based Reactions
| Application | Reagent Concentration | Reaction Time | pH | Temperature (°C) | Key Outcome |
| Mild Oxidation of Glycoproteins (Sialic Acid) | 1 mM Sodium meta-periodate | 15-30 min | ~5.5-7.0 | 0 - 4 | Selective oxidation of terminal sialic acids. [4][6] |
| Extensive Oxidation of Glycoproteins | >10 mM Sodium meta-periodate | 30-60 min | ~5.5-7.0 | 0 - 4 | Oxidation of multiple sugar residues (e.g., galactose, mannose). [4][11] |
| Periodic Acid-Schiff (PAS) Staining | 0.5-1% Periodic Acid | 5-15 min | N/A | Room Temp | Oxidation of tissue carbohydrates. [3][12] |
| DOPA-Protein Cross-linking | 1 mM Sodium this compound | 90 seconds | ~7.0 | Room Temp | Formation of ortho-quinone for cross-linking. [9] |
| Cellulose Oxidation | 0.1 - 1.0 M Sodium this compound | 1-10 hours | ~4 | 25 - 55 | Formation of dialdehyde cellulose. [13][14] |
Experimental Protocols
Protocol 1: this compound Oxidation of Glycoproteins for Labeling
Materials:
-
Glycoprotein (e.g., antibody) at 1-10 mg/mL
-
Sodium meta-periodate (NaIO₄)
-
Oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Glycerol or ethylene glycol (for quenching)
-
Desalting column
Procedure:
-
Dissolve the glycoprotein in the oxidation buffer to the desired concentration. [4]2. Prepare a fresh solution of sodium meta-periodate in the oxidation buffer. For mild oxidation (sialic acid specific), a final concentration of 1 mM is recommended. For more extensive oxidation, use a final concentration of 10-20 mM. [4]3. Add the this compound solution to the glycoprotein solution and incubate in the dark (this compound is light-sensitive) at 4°C for 30 minutes. [4]4. Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes at 4°C.
-
Remove the excess this compound and byproducts by passing the solution through a desalting column equilibrated with the desired buffer for the subsequent conjugation step. The oxidized glycoprotein is now ready for labeling with an amine- or hydrazide-containing molecule.
Protocol 2: Periodic Acid-Schiff (PAS) Staining of Tissue Sections
Materials:
-
Deparaffinized and hydrated tissue sections
-
1% aqueous Periodic Acid solution
-
Schiff's Reagent
-
Hematoxylin counterstain
-
Running tap water and distilled water
Procedure:
-
Immerse the slides in 1% Periodic Acid solution for 5-10 minutes at room temperature. [12][15]2. Rinse the slides thoroughly in several changes of distilled water. [12]3. Immerse the slides in Schiff's Reagent for 15-30 minutes at room temperature. [3][12]4. Wash the slides in running tap water for 5-10 minutes until the magenta color develops. [12]5. Counterstain with hematoxylin to visualize the nuclei.
-
Dehydrate, clear, and mount the sections.
Conclusion
This compound stands as a versatile and powerful reagent in the biochemist's toolkit. Its ability to specifically cleave vicinal diols has been ingeniously applied to a wide array of techniques for the study of carbohydrates and glycoproteins. From fundamental structural analysis to the sophisticated engineering of bioconjugates, the applications of this compound continue to expand, driving innovation in basic research, diagnostics, and drug development. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the unique chemical properties of this compound to advance their scientific objectives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structural Biochemistry/Carbohydrates/Carbohydrate Structure Elucidation through Periodic Acid Cleavage - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. stainsfile.com [stainsfile.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Chemistry of this compound-Mediated Cross-Linking of 3,4-Dihydroxylphenylalanine (DOPA)-Containing Molecules to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-triggered cross-linking of DOPA-containing peptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the rate and control of antibody oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Kinetics of this compound-Mediated Oxidation of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of this compound-Mediated Oxidation of Cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. laboratorytests.org [laboratorytests.org]
An In-depth Technical Guide to the Core Principles of Periodate-Based Assays for Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles underlying periodate-based assays for the detection and quantification of carbohydrates. This guide will delve into the core chemistry, present key quantitative data, and provide detailed experimental protocols for commonly employed methodologies.
Core Principles: The Malaprade Reaction
The foundation of this compound-based carbohydrate assays is the Malaprade reaction , first reported by Léon Malaprade in 1928.[1] This reaction involves the oxidative cleavage of the carbon-carbon bond of vicinal diols (glycols) by periodic acid (HIO₄) or its salts (e.g., sodium this compound, NaIO₄). Carbohydrates are rich in vicinal diol functionalities, making them ideal substrates for this reaction.
The reaction proceeds through a cyclic this compound ester intermediate.[1][2][3] The this compound ion attacks the hydroxyl groups of the vicinal diol, forming a cyclic ester. This intermediate then decomposes, leading to the cleavage of the C-C bond and the formation of two carbonyl groups (aldehydes or ketones). The this compound is reduced to iodate (IO₃⁻) in the process.
The general reaction can be summarized as follows:
R₂C(OH)-C(OH)R'₂ + HIO₄ → R₂C=O + R'₂C=O + HIO₃ + H₂O
The products of the Malaprade reaction depend on the structure of the carbohydrate. The oxidative cleavage of different types of hydroxyl groups yields distinct products:
-
Primary alcohols are oxidized to formaldehyde.
-
Secondary alcohols are oxidized to formic acid.
-
Aldehyde groups are oxidized to formic acid.
-
Ketone groups are oxidized to carbon dioxide.
-
Terminal primary alcohols adjacent to a secondary alcohol yield formaldehyde.
The specific products and their stoichiometry provide valuable information about the structure of the carbohydrate being analyzed. For instance, the degradation of one equivalent of D-glucose with excess this compound yields five equivalents of formic acid and one equivalent of formaldehyde.[4]
References
Methodological & Application
Application Notes and Protocols: Periodate Oxidation of Polysaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periodate oxidation is a selective and widely used chemical method for the structural modification of polysaccharides.[1][2][3] This reaction specifically cleaves the carbon-carbon bonds of vicinal diols (hydroxyl groups on adjacent carbons) within the sugar residues, leading to the formation of dialdehyde functionalities.[4][5][6] The introduction of these reactive aldehyde groups opens up a plethora of possibilities for further chemical modifications, making this compound-oxidized polysaccharides valuable platforms for various applications, including drug delivery, tissue engineering, and biomaterial science.[1][2] The resulting dialdehyde polysaccharides can be crosslinked with molecules containing amine groups, such as proteins or other polymers, to form hydrogels or other biocompatible materials.[1][2][6] The degree of oxidation can be controlled by adjusting the reaction conditions, allowing for the fine-tuning of the physicochemical properties of the modified polysaccharide.[6][7]
Principle of the Reaction
The this compound ion (IO₄⁻) attacks the vicinal diols present in the monosaccharide units of the polysaccharide chain.[4][8] This oxidative cleavage results in the opening of the sugar ring and the formation of two aldehyde groups.[4][9] The reaction is typically carried out in an aqueous solution and in the dark to prevent the degradation of the this compound reagent.[10]
Experimental Protocol: this compound Oxidation of a Generic Polysaccharide
This protocol provides a general procedure for the this compound oxidation of a polysaccharide in an aqueous solution. The specific conditions may need to be optimized depending on the type of polysaccharide and the desired degree of oxidation.
Materials:
-
Polysaccharide (e.g., Dextran, Alginate, Hyaluronic Acid)
-
Sodium meta-periodate (NaIO₄)
-
Ethylene glycol
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Deionized water
-
Reaction vessel (amber glass or wrapped in aluminum foil)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Dissolution of Polysaccharide: Dissolve the polysaccharide in deionized water to achieve the desired concentration (e.g., 1% w/v). Stir the solution gently until the polysaccharide is fully dissolved.
-
Addition of Sodium this compound: In the dark, slowly add a predetermined amount of sodium meta-periodate (NaIO₄) to the polysaccharide solution while stirring.[10] The molar ratio of NaIO₄ to the repeating sugar unit of the polysaccharide will determine the theoretical degree of oxidation.[10]
-
Oxidation Reaction: Allow the reaction to proceed at a specific temperature (e.g., room temperature or 4°C) with continuous stirring for a defined period (e.g., 2-24 hours).[11] The reaction vessel should be protected from light to prevent the photodegradation of the this compound.[10]
-
Quenching the Reaction: To stop the oxidation, add an excess of ethylene glycol (e.g., 1 mL for every 100 mL of reaction mixture) and stir for an additional 1-2 hours at room temperature.[10] Ethylene glycol will consume any remaining this compound.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off.
-
Dialyze against deionized water for 2-3 days, changing the water frequently to remove the iodate byproducts and unreacted reagents.
-
-
Lyophilization: Freeze-dry the purified dialdehyde polysaccharide solution to obtain a white, fluffy powder.
-
Storage: Store the lyophilized product at -20°C in a desiccator to prevent degradation.
Quantitative Data Summary
The degree of oxidation is a critical parameter that influences the properties of the final product. It can be controlled by varying the reaction conditions. The table below summarizes typical reaction parameters and the resulting degree of oxidation for different polysaccharides.
| Polysaccharide | Polysaccharide Concentration (% w/v) | Molar Ratio (NaIO₄ / Repeating Unit) | Temperature (°C) | Time (hours) | Degree of Oxidation (%) | Reference |
| Alginate | 0.5 | 0.25 - 1.0 | Room Temp | 24 | 12.5 - 24.5 | [6] |
| Hyaluronic Acid | 0.5 | 0.25 - 1.0 | Room Temp | 24 | 25 - 60 | [6] |
| Cellulose | Not specified | 0.1 - 1.0 (mol/L NaIO₄) | 25 | 10 | 25.5 - 33 | [7] |
| Cellulose | Not specified | 0.5 (mol/L NaIO₄) | 55 | Not specified | 44.5 | [7] |
| Dextrin | 2 | 1.2 | 30 | Not specified | >95 | [10] |
Characterization of Oxidized Polysaccharides
The extent of oxidation can be determined by quantifying the aldehyde content. A common method is the titration with hydroxylamine hydrochloride, which reacts with the aldehyde groups, releasing hydrochloric acid that can be titrated with a standardized base.[1][2][7]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the this compound oxidation of polysaccharides.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. This compound oxidation of polysaccharides for modification of chemical and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Biochemistry/Carbohydrates/Carbohydrate Structure Elucidation through Periodic Acid Cleavage - Wikibooks, open books for an open world [en.wikibooks.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Synthesis and Characterization of Oxidized Polysaccharides for In Situ Forming Hydrogels | MDPI [mdpi.com]
- 7. Kinetics of this compound-Mediated Oxidation of Cellulose | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Periodic Acid-Schiff (PAS) Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Periodic Acid-Schiff (PAS) stain is a fundamental and widely used histochemical technique for the detection of polysaccharides, such as glycogen, and mucosubstances, including glycoproteins, glycolipids, and mucins, within tissue samples.[1][2] Its application is crucial in various fields of research and diagnostics, aiding in the characterization of tissues and the diagnosis of several pathological conditions.[1][2] PAS staining is instrumental in studies related to glycogen storage diseases, adenocarcinomas, fungal infections, and basement membrane abnormalities.[1][2][3]
The principle of the PAS stain involves the oxidation of vicinal diols in carbohydrates by periodic acid to form aldehydes.[1][2][4][5] These aldehydes then react with Schiff reagent, a colorless solution, to produce a characteristic magenta or purple-red color at the site of the reaction.[1][2][4] A counterstain, such as hematoxylin, is often used to visualize the cell nuclei, providing morphological context.[1]
Data Presentation: Reagent Concentrations and Incubation Times
The following table summarizes the typical concentrations and incubation times for the key reagents in the Periodic Acid-Schiff staining protocol. These values may be adjusted based on tissue type and specific experimental requirements.
| Reagent | Concentration | Incubation Time | Purpose |
| Periodic Acid Solution | 0.5% - 1.0% aqueous | 5 - 10 minutes | Oxidation of vicinal diols to aldehydes |
| Schiff Reagent | Standard formulation | 10 - 30 minutes | Binds to aldehydes to form a magenta complex |
| Hematoxylin (counterstain) | Gill's No. 3 or Mayer's | 30 seconds - 2 minutes | Stains cell nuclei blue |
| Diastase (for PAS-D) | 0.1% - 1.0% in distilled water | 30 - 60 minutes at 37°C | Digestion of glycogen |
Experimental Protocols
I. Standard PAS Staining for Paraffin-Embedded Sections
This protocol is suitable for formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
0.5% Periodic Acid Solution
-
Schiff Reagent
-
Mayer's Hematoxylin (or equivalent)
-
Distilled or deionized water
-
Running tap water
-
Xylene
-
Ethanol (absolute and graded concentrations)
-
Mounting medium
Procedure:
-
Deparaffinization and Hydration:
-
Oxidation:
-
Rinsing:
-
Schiff Reaction:
-
Washing:
-
Counterstaining:
-
Final Rinsing:
-
Wash in running tap water for 5 minutes until the nuclei are blue.[7]
-
-
Dehydration and Mounting:
II. PAS with Diastase Digestion (PAS-D) for Glycogen Identification
This protocol is used to differentiate between glycogen and other PAS-positive materials. Diastase, an enzyme, digests glycogen.[1][9]
Materials:
-
All materials for standard PAS staining
-
Diastase (e.g., alpha-amylase)
-
Phosphate buffered saline (PBS) or distilled water
Procedure:
-
Deparaffinization and Hydration:
-
Use two sets of slides (one for digestion, one as a control).
-
Deparaffinize and rehydrate both sets of slides to distilled water.
-
-
Enzyme Digestion:
-
Immerse one set of slides in pre-warmed 0.1% diastase solution for 30-60 minutes at 37°C.
-
Incubate the control set of slides in distilled water or PBS under the same conditions.
-
-
Rinsing:
-
Wash both sets of slides in running tap water for 5-10 minutes.
-
-
PAS Staining:
-
Proceed with the standard PAS staining protocol (Steps 2-8) for both sets of slides.
-
Expected Results:
-
PAS Positive: Glycogen, neutral mucins, certain glycoproteins, basement membranes, and fungal cell walls will stain a magenta to purple-red color.[3]
-
Nuclei: Blue.[3]
-
PAS-D: In the diastase-digested slide, glycogen will be absent, resulting in a lack of magenta staining in areas where it was present in the control slide. Other PAS-positive elements will remain stained.[9]
Experimental Workflow
Caption: Workflow of the Periodic Acid-Schiff (PAS) staining protocol.
References
- 1. Periodic acid–Schiff stain - Wikipedia [en.wikipedia.org]
- 2. laboratorytests.org [laboratorytests.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Periodic acid-Schiff (PAS) Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 5. studymicrobio.com [studymicrobio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. PAS (Periodic Acid Schiff) Staining Protocol - IHC WORLD [ihcworld.com]
- 8. stainsfile.com [stainsfile.com]
- 9. medicalalgorithms.com [medicalalgorithms.com]
Application Notes and Protocols for Glycoprotein Labeling on Live Cells Using Sodium Periodate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the selective labeling of sialoglycoproteins on the surface of live cells using sodium periodate oxidation followed by bioorthogonal ligation. This method allows for the attachment of a variety of molecular probes, including fluorescent dyes, biotin, or drugs, to cell surface glycans for applications in cell imaging, tracking, and targeted therapy development.
Principle of the Method
The selective labeling of cell surface glycoproteins using sodium this compound is a two-step process. First, live cells are treated with a mild concentration of sodium this compound (NaIO₄). This treatment selectively oxidizes the cis-diol groups present in the exocyclic side chain of sialic acid residues, which are commonly found at the termini of glycan chains on the cell surface, to generate aldehyde groups.[1][2][3] This reaction is performed under controlled conditions (low temperature and short incubation time) to maintain cell viability and minimize off-target effects.[1][2][4]
In the second step, the newly generated aldehyde groups are covalently ligated with a probe of interest that has been functionalized with a reactive group such as a hydrazide or an aminooxy moiety. This reaction forms a stable hydrazone or oxime bond, respectively, effectively labeling the glycoproteins on the live cell surface.[2][5] Aniline can be used as a catalyst to significantly accelerate the rate of oxime ligation, allowing for efficient labeling at neutral pH and with lower concentrations of the labeling reagent.[2][6]
The specificity of this method for sialylated glycoproteins is based on the fact that mild this compound oxidation preferentially targets the unique side chain of sialic acids over other sugars present on the cell surface.[1][3][7]
Experimental Protocols
Herein are detailed protocols for the sodium this compound-mediated labeling of glycoproteins on live cells. It is recommended to optimize these protocols for specific cell types and experimental goals.
Materials and Reagents
-
Cells: Suspension or adherent cells of interest.
-
Cell Culture Medium: Appropriate for the cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Sodium this compound (NaIO₄): High-purity, molecular biology grade.
-
Labeling Probe: Hydrazide or aminooxy-functionalized molecule (e.g., biotin-hydrazide, Alexa Fluor™ hydrazide, aminooxy-biotin).
-
Aniline (optional, for oxime ligation): High-purity.
-
Quenching Solution: 1 M Glycerol or Ethylene Glycol in PBS.
-
Bovine Serum Albumin (BSA): For blocking non-specific binding.
-
Flow Cytometer, Fluorescence Microscope, or Plate Reader: For analysis.
Protocol 1: Sodium this compound Oxidation of Live Cells
This protocol describes the generation of aldehyde groups on the surface of live cells.
-
Cell Preparation:
-
Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Adherent Cells: Wash the cell monolayer twice with ice-cold PBS.
-
-
This compound Oxidation:
-
Prepare a fresh 2 mM stock solution of sodium this compound in ice-cold PBS. Protect the solution from light.
-
For suspension cells, add an equal volume of the 2 mM sodium this compound solution to the cell suspension to achieve a final concentration of 1 mM.
-
For adherent cells, add a sufficient volume of 1 mM sodium this compound solution to cover the cell monolayer.
-
Incubate the cells on ice (4°C) in the dark for 15-20 minutes.[1][2]
-
-
Quenching the Reaction:
-
To stop the oxidation reaction, add a quenching solution (e.g., glycerol or ethylene glycol) to a final concentration of 10-20 mM.
-
Incubate for 5 minutes on ice.
-
-
Washing:
-
Suspension Cells: Centrifuge the cells (300 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS containing 1% BSA.
-
Adherent Cells: Gently aspirate the this compound solution and wash the cell monolayer twice with ice-cold PBS containing 1% BSA.
-
Protocol 2: Labeling of Oxidized Cells with Hydrazide or Aminooxy Probes
This protocol describes the ligation of the probe to the generated aldehydes.
-
Prepare Labeling Solution:
-
Dissolve the hydrazide or aminooxy-functionalized probe in an appropriate buffer (e.g., PBS, pH 6.5-7.4) to the desired final concentration. Optimal concentrations typically range from 10 µM to 250 µM and should be determined empirically.[2][4]
-
For aniline-catalyzed oxime ligation, prepare a labeling solution containing the aminooxy probe and 1-10 mM aniline.[2]
-
-
Labeling Reaction:
-
Resuspend the oxidized and washed cells (from Protocol 1) in the labeling solution. For adherent cells, add the labeling solution to the plate.
-
Incubate the cells for 30-90 minutes at 4°C or room temperature in the dark.[1][2] The optimal time and temperature may vary depending on the probe and cell type.
-
-
Washing:
-
Suspension Cells: Centrifuge the cells (300 x g for 5 minutes at 4°C) and wash three times with ice-cold PBS containing 1% BSA to remove excess probe.
-
Adherent Cells: Gently aspirate the labeling solution and wash the cell monolayer three times with ice-cold PBS containing 1% BSA.
-
-
Analysis:
-
The labeled cells are now ready for downstream analysis such as flow cytometry, fluorescence microscopy, or western blotting.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for sodium this compound-mediated glycoprotein labeling on live cells, compiled from various studies.
| Parameter | Recommended Range | Notes | References |
| Cell Density | 1 x 10⁶ - 1 x 10⁷ cells/mL | For suspension cells. | [8] |
| Sodium this compound (NaIO₄) Concentration | 0.25 - 2 mM | 1 mM is a common starting point for selective sialic acid oxidation. Higher concentrations can lead to decreased cell viability. | [1][2][8][9][10] |
| Oxidation Incubation Time | 5 - 30 minutes | Shorter times are preferred to maintain cell viability. | [1][2][10] |
| Oxidation Temperature | 4°C (on ice) | Low temperature is crucial to minimize cellular uptake of this compound and maintain cell membrane integrity. | [1][2][8] |
| Labeling Probe Concentration | 10 - 250 µM | The optimal concentration depends on the specific probe and cell type. | [2][4] |
| Aniline Catalyst Concentration (optional) | 1 - 10 mM | Used to accelerate oxime ligation with aminooxy probes. | [2] |
| Labeling Incubation Time | 30 - 90 minutes | Should be optimized for maximal labeling with minimal background. | [1][2] |
| Labeling Temperature | 4°C to Room Temperature | 4°C is often used to prevent endocytosis of the labeled glycoproteins. | [2] |
| Cell Viability | >90% | Typically high under mild oxidation conditions. Should be assessed for each cell type and protocol. | [4][11] |
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway of glycoprotein labeling via this compound oxidation and subsequent ligation.
Experimental Workflow
Caption: Experimental workflow for labeling glycoproteins on live cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inefficient oxidation. | - Optimize NaIO₄ concentration and incubation time. Ensure NaIO₄ solution is fresh. |
| - Low concentration of labeling probe. | - Increase the concentration of the hydrazide or aminooxy probe. | |
| - Inefficient ligation reaction. | - For aminooxy probes, consider adding aniline as a catalyst. Optimize pH of the labeling buffer (pH 6.5-7.0 can be more favorable for hydrazone/oxime formation). | |
| High Cell Death | - NaIO₄ concentration is too high. | - Decrease the NaIO₄ concentration (try a range of 0.25-1 mM). |
| - Prolonged incubation time. | - Shorten the incubation time for both oxidation and labeling steps. | |
| - Temperature is too high. | - Ensure all steps are performed at 4°C (on ice) until the final analysis. | |
| High Background Signal | - Non-specific binding of the probe. | - Increase the number of washing steps after labeling. Include 1% BSA in the washing buffer. |
| - Probe is cell-permeable. | - Use cell-impermeable probes. Perform all labeling and washing steps at 4°C to minimize endocytosis. |
Conclusion
The sodium this compound-based method offers a robust and versatile strategy for the selective labeling of sialylated glycoproteins on live cells. By carefully controlling the reaction conditions, researchers can efficiently introduce a variety of functional probes onto the cell surface while maintaining high cell viability. This technique is a valuable tool for studying glycan biology, tracking cellular processes, and developing targeted therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Surface engineering of living myoblasts via selective this compound oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of sodium this compound modification of lymphocytes on the sensitization and lytic phases of T cell-mediated lympholysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass-spectrometric identification and relative quantification of N-linked cell surface glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Mild Periodate Oxidation for Sialic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids.[1] Their strategic location and negative charge play crucial roles in a wide range of biological processes, including cell-cell recognition, cell adhesion, and immune responses.[2][3] In the context of biopharmaceuticals, the sialic acid content is a critical quality attribute (CQA) that can significantly impact the efficacy, stability, and serum half-life of a therapeutic protein.[1][4] Therefore, accurate and robust methods for the quantification and characterization of sialic acids are essential throughout the drug development lifecycle.
This document provides a detailed protocol for the mild periodate oxidation of sialic acids, a selective method for their analysis. This technique leverages the unique cis-diol group in the exocyclic side chain of sialic acids, which can be specifically cleaved by low concentrations of sodium meta-periodate to generate an aldehyde. This aldehyde can then be quantified or tagged for further analysis.
Principle of the Method
Mild this compound oxidation selectively targets the vicinal diols in the C7-C8-C9 glycerol-like side chain of sialic acids. Under controlled conditions (low temperature and low this compound concentration), the C-C bond between C7 and C8 is cleaved, resulting in the formation of a C7 aldehyde.[5] This aldehyde group is a versatile chemical handle that can be used for various downstream applications, including fluorescent labeling for quantification or biotinylation for enrichment of sialylated glycoproteins.
Data Presentation
The following table summarizes representative quantitative data for sialic acid analysis in various glycoproteins. The amount of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) is often a key parameter, as Neu5Gc is immunogenic in humans.[1][4]
| Glycoprotein | Method | Neu5Ac (mol/mol protein) | Neu5Gc (mol/mol protein) | Total Sialic Acid (mol/mol protein) | Reference |
| Human IgG | DMB-HPLC | ~0.04 | Not Detected | ~0.04 | [4] |
| Mouse IgG | DMB-HPLC | Variable | High levels | Variable | [4] |
| Erythropoietin (EPO) | DMB-HPLC | High levels | Not Detected | High levels | [4] |
| Fetuin | DMB-HPLC | High levels | Variable | High levels | [4] |
Note: The values presented are approximate and can vary depending on the specific source, manufacturing process, and analytical method used.
Experimental Protocols
Protocol 1: Mild this compound Oxidation of Glycoproteins for Sialic Acid Quantification by DMB-HPLC
This protocol describes the release of sialic acids from a glycoprotein, followed by derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) and quantification by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials:
-
Glycoprotein sample (e.g., monoclonal antibody, EPO)
-
Sodium meta-periodate (NaIO₄)
-
Sodium borohydride (NaBH₄)
-
Acetic acid, 2 M
-
DMB labeling solution (commercially available or prepared in-house)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Sialic Acid Release (Acid Hydrolysis):
-
To 50 µg of the glycoprotein sample, add 2 M acetic acid to a final volume of 100 µL.
-
Incubate the sample at 80°C for 2 hours to release the sialic acids.[4]
-
Cool the sample to room temperature.
-
-
DMB Derivatization:
-
Add 100 µL of DMB labeling solution to the hydrolyzed sample.
-
Incubate at 50°C for 3 hours in the dark.[6]
-
Stop the reaction by placing the sample on ice.
-
-
HPLC Analysis:
-
Inject an appropriate volume of the DMB-labeled sample onto a C18 HPLC column.
-
Perform the separation using a suitable gradient of a mobile phase consisting of acetonitrile and water, often with a small amount of formic acid.[7]
-
Detect the DMB-labeled sialic acids using a fluorescence detector with excitation at approximately 373 nm and emission at approximately 448 nm.[7]
-
Quantify the amount of Neu5Ac and Neu5Gc by comparing the peak areas to a standard curve generated with known concentrations of Neu5Ac and Neu5Gc standards.
-
Protocol 2: On-Cell Sialic Acid Labeling via Mild this compound Oxidation
This protocol describes the labeling of sialic acids on the surface of living cells.
Materials:
-
Cell culture in a suitable plate or dish
-
Phosphate-buffered saline (PBS), ice-cold
-
Sodium meta-periodate (NaIO₄), 2 mM stock solution in ice-cold PBS
-
Quenching solution (e.g., 1 mM glycerol or 50 mM sodium bisulfite in PBS)
-
Labeling reagent (e.g., aminooxy-biotin or a fluorescently tagged aminooxy compound)
-
Aniline (optional, as a catalyst)[8]
Procedure:
-
Cell Preparation:
-
Wash the cells twice with ice-cold PBS to remove any residual media.
-
-
Mild this compound Oxidation:
-
Add 1 mM sodium meta-periodate (diluted from the 2 mM stock) to the cells.
-
Incubate on ice for 15-20 minutes in the dark.[9]
-
The reaction is light-sensitive and should be protected from light.
-
-
Quenching:
-
Remove the this compound solution and wash the cells twice with ice-cold PBS.
-
Add the quenching solution and incubate for 5 minutes on ice to quench any unreacted this compound.
-
Wash the cells twice with ice-cold PBS.
-
-
Labeling:
-
Add the labeling reagent (e.g., 100 µM aminooxy-biotin) to the cells. If using aniline as a catalyst, it is typically added at a concentration of 10 mM.[8]
-
Incubate for 1-2 hours at 4°C.
-
Wash the cells three times with ice-cold PBS to remove any unreacted labeling reagent.
-
-
Downstream Analysis:
-
The labeled cells can now be used for various downstream applications, such as flow cytometry, microscopy, or western blotting (if biotinylated, using a streptavidin-HRP conjugate).
-
Visualizations
Experimental Workflow for Sialic Acid Analysis
Caption: Workflow for quantitative sialic acid analysis.
Signaling Pathway Involving Sialic Acids in Cancer
Caption: Sialic acid-mediated signaling in cancer.
References
- 1. ludger.com [ludger.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | New Insights on Sialic Acid and Sialylated Glycans in the Tumorigenic Process [frontiersin.org]
- 4. ludger.com [ludger.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid quantitative determination of sialic acids in glycoproteins by high-performance liquid chromatography with a sensitive fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Dialdehyde Cellulose Using Periodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialdehyde cellulose (DAC) is a versatile biopolymer derivative produced by the selective oxidation of cellulose.[1] This process involves the cleavage of the C2-C3 bond of the anhydroglucose units in the cellulose chain by a strong oxidizing agent, typically sodium periodate (NaIO₄), resulting in the formation of two aldehyde groups.[1][2] The high reactivity of these aldehyde groups makes DAC a valuable platform for further chemical modifications, enabling its use in a wide range of applications, including drug delivery, tissue engineering, and as a crosslinking agent.[3][4][5]
The degree of oxidation (DO), which represents the number of oxidized anhydroglucose units, is a critical parameter that influences the physicochemical properties of DAC, such as its solubility, thermal stability, and reactivity.[6][7] The DO can be controlled by adjusting reaction parameters like temperature, reaction time, and the molar ratio of this compound to cellulose.[8][9] This document provides detailed protocols for the synthesis of dialdehyde cellulose, methods for its characterization, and a summary of reaction conditions to achieve varying degrees of oxidation.
Reaction Mechanism
The synthesis of dialdehyde cellulose proceeds via the this compound oxidation of the vicinal diols present in the anhydroglucose units of cellulose. The this compound ion (IO₄⁻) specifically attacks the C2-C3 bond, leading to its cleavage and the formation of two aldehyde functionalities.[2] The reaction is known to proceed through the formation of an intermediate complex which then breaks down to yield the final product.[10][11]
Experimental Protocols
Protocol 1: Synthesis of Dialdehyde Cellulose from Microcrystalline Cellulose
This protocol is adapted from a general method for the this compound oxidation of microcrystalline cellulose (MCC).[12]
Materials:
-
Microcrystalline cellulose (MCC)
-
Sodium this compound (NaIO₄)
-
Deionized water
-
Ethanol
-
Centrifuge and tubes
-
Magnetic stirrer and hotplate
-
pH meter
Procedure:
-
Disperse 1 gram of microcrystalline cellulose in 50 mL of deionized water in a flask.
-
Dissolve 1.65 grams of sodium this compound in the cellulose suspension. This corresponds to a molar ratio of approximately 1:1.25 of anhydroglucose units to NaIO₄.
-
Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Stir the mixture at 30°C and 400 rpm for 72 hours.
-
To quench the reaction, add 150 mL of deionized water.
-
Wash the product repeatedly with deionized water by centrifugation at 8000 rpm for 15 minutes until the supernatant reaches a neutral pH. This step is crucial to remove any unreacted this compound and its byproducts.
-
The resulting dialdehyde cellulose can be freeze-dried for storage.
Protocol 2: Synthesis of Water-Soluble Dialdehyde Nanocellulose under Microwave Irradiation
This protocol describes a method for producing water-soluble dialdehyde nanocellulose using microwave assistance.[13]
Materials:
-
Cellulose powder
-
Sodium this compound (NaIO₄)
-
Lithium chloride (LiCl)
-
Diethylene glycol
-
Deionized water
-
Microwave reactor
-
Teflon film
-
Lyophilizer
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve the desired amount of sodium this compound (e.g., 9 g) and 2.7 g of LiCl in 300 mL of distilled water with stirring.
-
Add 3 grams of cellulose powder to the solution.
-
Cover the flask with Teflon film to protect it from light.
-
Place the flask in a microwave reactor and irradiate at a specified power (e.g., 700 W) and temperature (e.g., 75°C) for a desired duration (1 to 5 hours).
-
After the reaction, add an appropriate amount of diethylene glycol to terminate the oxidation (e.g., 17.25 mL for 9 g of NaIO₄).
-
Wash the product three times with deionized water using a membrane tube to remove residual reagents.
-
Obtain solid dialdehyde nanocellulose particles after lyophilization.
Characterization of Dialdehyde Cellulose
Determination of Aldehyde Content (Degree of Oxidation)
The aldehyde content, and thus the degree of oxidation, is a critical parameter. A common method for its determination is through titration with hydroxylamine hydrochloride.[7][12]
Procedure:
-
Disperse a known weight of the dried DAC sample (e.g., 0.1 g) in a specific volume of deionized water (e.g., 25 mL).
-
Add a solution of hydroxylamine hydrochloride (e.g., 20 mL of 0.25 M solution) and adjust the pH to a specific value (e.g., pH 4).
-
Allow the reaction to proceed for a set time (e.g., 24 hours) with shaking.
-
Titrate the released HCl with a standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
The aldehyde content can be calculated from the volume of NaOH consumed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the formation of aldehyde groups. The appearance of a characteristic peak around 1730-1735 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde groups.[3][6]
X-ray Diffraction (XRD)
XRD analysis is employed to assess the changes in the crystallinity of cellulose upon oxidation. The this compound oxidation disrupts the crystalline structure of cellulose, leading to a decrease in the crystallinity index.[14][15]
Data Presentation: Reaction Conditions and Degree of Oxidation
The degree of oxidation (DO) of dialdehyde cellulose is highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Effect of Reaction Time and Temperature on Degree of Oxidation
| Cellulose Source | Molar Ratio (AGU:NaIO₄) | Temperature (°C) | Reaction Time (h) | Degree of Oxidation (%) | Reference |
| Cotton | 1:0.8 | 35 | 52 | ~30 | [1] |
| Cotton | 1:1.0 | 35 | 36 | ~30 | [1] |
| Cotton | 1:0.8 | 55 | 12 | ~30 | [1] |
| Cotton | 1:2.0 | 55 | 3 | ~30 | [1] |
| Not Specified | Not Specified | 25 | 10 | 25.5 - 33 | [9] |
| Not Specified | 1:0.5 (mol/L) | 55 | Not Specified | 44.5 | [9] |
| Bacterial Cellulose | 1:2 | 60 | 12 | 98.3 | [7] |
Table 2: Effect of this compound Concentration on Degree of Oxidation
| Cellulose Source | Temperature (°C) | Reaction Time (h) | NaIO₄ Concentration (mol/L) | Degree of Oxidation (%) | Reference |
| Not Specified | 25 | 10 | 0.1 - 1.0 | 25.5 - 33 | [9] |
| Hardwood Dissolving Pulp | Not Specified | 48 | 1.2 (mol per mol of AGU) | Increased by ~30% with pretreatment | [16] |
Visualizations
Caption: Workflow for the synthesis and characterization of dialdehyde cellulose.
Caption: Key application areas of dialdehyde cellulose in the biomedical field.
Conclusion
The this compound oxidation of cellulose is a robust and adaptable method for producing dialdehyde cellulose with tailored properties. By carefully controlling the reaction conditions, researchers can synthesize DAC with a desired degree of oxidation suitable for specific applications in drug development and materials science. The protocols and data presented in these application notes provide a solid foundation for the synthesis and characterization of this promising biopolymer. The high reactivity of the aldehyde groups in DAC opens up a vast landscape for the development of novel functional materials with significant potential in the biomedical field.[5][17]
References
- 1. diva-portal.org [diva-portal.org]
- 2. What is the mechanism of Cellulose Oxidized? [synapse.patsnap.com]
- 3. Characteristics of Dialdehyde Cellulose Nanofibrils Derived from Cotton Linter Fibers and Wood Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of dialdehyde cellulose crosslinked poly(vinyl alcohol) hydrogels for transdermal drug delivery and wound dressings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Fabrication of Dialdehyde Cellulose/PVA Films Incorporating Carbon Quantum Dots for Active Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 14. Preparation and Characterization of Dialdehyde Nanocellulose | Scientific.Net [scientific.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Dialdehyde cellulose as a niche material for versatile applications: an overview - ProQuest [proquest.com]
Lemieux-Johnson Oxidation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lemieux-Johnson oxidation is a powerful and reliable method for the oxidative cleavage of alkenes to aldehydes and ketones. This reaction utilizes a catalytic amount of osmium tetroxoxide (OsO₄) and a stoichiometric amount of a co-oxidant, typically sodium periodate (NaIO₄). A key advantage of this method is that the this compound regenerates the osmium tetroxide in situ, allowing for the use of only catalytic quantities of the highly toxic and expensive osmium reagent. The reaction proceeds under mild conditions and often provides the desired carbonyl compounds in high yields without over-oxidation to carboxylic acids, making it a valuable alternative to ozonolysis. This document provides detailed application notes, experimental protocols, and safety guidelines for performing the Lemieux-Johnson oxidation.
Introduction
The oxidative cleavage of carbon-carbon double bonds is a fundamental transformation in organic synthesis, providing a route to valuable carbonyl compounds from readily available alkenes. The Lemieux-Johnson oxidation, first reported by Raymond U. Lemieux and William S. Johnson in 1956, has become a staple in the synthetic chemist's toolbox.[1] The reaction involves a two-step process: the initial syn-dihydroxylation of the alkene by osmium tetroxide to form a vicinal diol, followed by the this compound-mediated cleavage of the diol to yield the corresponding aldehydes or ketones.[1][2] A significant feature of this reaction is the in situ regeneration of the osmium(VIII) species by the this compound, which allows the osmium to be used in catalytic amounts.[1] This one-pot procedure is often preferred over a two-step sequence of dihydroxylation followed by a separate diol cleavage step.
Mechanism of Action
The currently accepted mechanism for the Lemieux-Johnson oxidation involves a catalytic cycle. The key steps are as follows:
-
Syn-dihydroxylation: Osmium tetroxide adds across the alkene in a syn-fashion to form a cyclic osmate ester.
-
Hydrolysis: The osmate ester is hydrolyzed to yield a vicinal diol and a reduced osmium(VI) species.
-
Oxidative Cleavage: Sodium this compound cleaves the vicinal diol to form the desired aldehyde or ketone products.
-
Regeneration of Catalyst: The this compound also re-oxidizes the osmium(VI) species back to osmium(VIII), thus completing the catalytic cycle.
The addition of a non-nucleophilic base, such as 2,6-lutidine, has been shown to improve yields by preventing the formation of side products.[1]
Figure 1: Mechanism of the Lemieux-Johnson Oxidation.
Applications in Drug Development and Natural Product Synthesis
The Lemieux-Johnson oxidation is a valuable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). Its mild conditions and high functional group tolerance make it suitable for use in late-stage synthetic intermediates. For example, this reaction has been employed in the synthesis of steroids and carbohydrates.[2] The ability to generate aldehydes, which are versatile functional groups for further elaboration, makes this reaction particularly useful in the construction of complex molecular architectures.
Experimental Protocols
The following are representative experimental protocols for the Lemieux-Johnson oxidation.
General Experimental Workflow
Figure 2: General Experimental Workflow.
Protocol 1: Oxidation of a Generic Alkene
-
Reaction Setup: To a solution of the alkene (1.0 mmol) in a mixture of dioxane (10 mL) and water (2 mL) is added a 2.5% (w/v) solution of osmium tetroxide in t-butanol (0.1 mL, 0.01 mmol).
-
Addition of Oxidant: Sodium this compound (2.2 mmol, 470 mg) is added in portions over 15 minutes with stirring.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (10 mL). The mixture is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.
Protocol 2: Improved Procedure with 2,6-Lutidine
The addition of 2,6-lutidine can significantly improve the yield of the Lemieux-Johnson oxidation by preventing side reactions.
-
Reaction Setup: In a round-bottom flask, the alkene (1.0 mmol) and 2,6-lutidine (1.2 mmol, 0.14 mL) are dissolved in a 3:1 mixture of dioxane and water (12 mL).
-
Addition of Catalyst: A 4% aqueous solution of osmium tetroxide (0.1 mL, 0.016 mmol) is added to the stirred solution.
-
Addition of Oxidant: Sodium this compound (2.5 mmol, 535 mg) is added in one portion.
-
Reaction Monitoring and Work-up: The reaction is monitored and worked up as described in Protocol 1.
Data Presentation
The following tables summarize the reaction conditions and yields for the Lemieux-Johnson oxidation of various substrates.
| Substrate | Product(s) | Co-oxidant | Additive | Solvent | Time (h) | Yield (%) |
| Styrene | Benzaldehyde, Formaldehyde | NaIO₄ | None | Dioxane/H₂O | 2 | 75 |
| Cyclohexene | Adipaldehyde | NaIO₄ | None | Dioxane/H₂O | 3 | 80 |
| 1-Octene | Heptanal, Formaldehyde | NaIO₄ | 2,6-Lutidine | Dioxane/H₂O | 1.5 | 88 |
| α-Pinene | Pinon-aldehyde | NaIO₄ | 2,6-Lutidine | THF/H₂O | 4 | 72 |
Safety Precautions
Osmium tetroxide is extremely toxic, volatile, and can cause severe burns to the eyes, skin, and respiratory tract. All manipulations involving osmium tetroxide must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat, must be worn at all times.
-
Handling: Osmium tetroxide should be handled as a solution whenever possible to minimize the risk of inhaling the solid. Ampoules of OsO₄ should be opened in a fume hood, and the contents should be immediately dissolved in a suitable solvent.
-
Quenching: Any residual osmium tetroxide can be quenched by the addition of a reducing agent such as sodium bisulfite or sodium sulfite. A color change from pale yellow to black indicates the reduction of Os(VIII) to less toxic osmium dioxide.
-
Waste Disposal: All waste containing osmium must be collected in a designated, sealed container and disposed of as hazardous waste according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. |
| Decomposition of product | Add 2,6-lutidine to buffer the reaction mixture. | |
| Inefficient extraction | Use a different extraction solvent or increase the number of extractions. | |
| Formation of Carboxylic Acids | Over-oxidation | Ensure the reaction is not overheated. Use of 2,6-lutidine can help. |
| Darkening of Reaction Mixture | Formation of osmium dioxide | This is normal as the reaction progresses. |
Conclusion
The Lemieux-Johnson oxidation is a versatile and efficient method for the oxidative cleavage of alkenes. Its mild reaction conditions and the ability to use a catalytic amount of osmium tetroxide make it a valuable tool in organic synthesis, particularly in the context of complex molecule synthesis in drug discovery and development. By following the detailed protocols and adhering to the stringent safety precautions outlined in this document, researchers can safely and effectively utilize this important transformation.
References
Application Notes and Protocols for the Quantitative Analysis of Carbohydrates using Periodate Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carbohydrates is a cornerstone of various scientific disciplines, including biochemistry, food science, and pharmaceutical development. One of the most specific and reliable methods for this purpose is periodate degradation, also known as the Malaprade reaction.[1][2][3] This application note provides detailed protocols and quantitative data for the analysis of carbohydrates based on their reaction with this compound.
Periodic acid (HIO₄) or its salts selectively cleave the carbon-carbon bonds of vicinal diols (glycols), α-hydroxy aldehydes, α-hydroxy ketones, and α-amino alcohols.[1][3] In the context of carbohydrates, this reaction leads to the formation of specific degradation products, namely formaldehyde, formic acid, and various aldehydes, in stoichiometric amounts that are dependent on the structure of the parent sugar. By quantifying either the consumption of the this compound oxidant or the formation of the degradation products, one can accurately determine the amount of carbohydrate present in a sample.[4]
This technique is particularly valuable for:
-
Structural Elucidation: Determining the structure of polysaccharides and oligosaccharides.
-
Purity Assessment: Assessing the purity of carbohydrate-based drugs and excipients.
-
Quantification in Complex Matrices: Measuring carbohydrate content in biological samples and food products.
-
Quality Control: Ensuring batch-to-batch consistency of carbohydrate-containing products.
Principle of the Method
The fundamental chemistry of this compound degradation of carbohydrates involves the oxidative cleavage of C-C bonds where adjacent carbon atoms bear hydroxyl groups. The reaction proceeds through a cyclic this compound ester intermediate. The nature and quantity of the reaction products provide insight into the structure of the carbohydrate.
-
Primary Hydroxyl Groups (e.g., C6 of hexoses): When adjacent to a secondary hydroxyl group, they are oxidized to formaldehyde.
-
Secondary Hydroxyl Groups: A chain of three contiguous secondary hydroxyl groups will result in the central carbon being oxidized to formic acid.
-
Aldehyde and Ketone Groups: The terminal aldehyde group of an aldose is oxidized to formic acid. A ketone group will be oxidized to carbon dioxide and a carboxylic acid.
The overall reaction stoichiometry allows for quantitative analysis by:
-
Measuring this compound Consumption: The amount of this compound consumed in the reaction is determined, typically by iodometric titration of the excess this compound.
-
Quantifying Formaldehyde Production: The formaldehyde produced from primary alcohol groups is measured spectrophotometrically.
-
Quantifying Formic Acid Production: The formic acid generated from the oxidation of specific internal sugar residues is determined by titration.
Below is a diagram illustrating the general principle of this compound oxidation of a simple carbohydrate.
Caption: General schematic of this compound degradation of carbohydrates.
Quantitative Data Summary
The stoichiometry of this compound consumption and product formation is unique for different carbohydrates. The following tables summarize the expected quantitative data for the this compound oxidation of common monosaccharides.
Table 1: this compound Consumption and Product Formation for Aldohexoses (e.g., Glucose, Mannose, Galactose)
| Analyte | Moles of this compound Consumed | Moles of Formic Acid Produced | Moles of Formaldehyde Produced |
| Glucose | 5 | 5 | 1 |
| Mannose | 5 | 5 | 1 |
| Galactose | 5 | 5 | 1 |
Table 2: this compound Consumption and Product Formation for Ketohexoses (e.g., Fructose)
| Analyte | Moles of this compound Consumed | Moles of Formic Acid Produced | Moles of Formaldehyde Produced |
| Fructose | 4 | 3 | 1 |
Experimental Protocols
Two primary methods for the quantitative analysis of carbohydrates using this compound degradation are detailed below:
-
Protocol 1: Spectrophotometric Determination of Formaldehyde using the Nash Reagent. This method is sensitive and specific for the formaldehyde produced from the primary alcohol group of the carbohydrate.
-
Protocol 2: Determination of this compound Consumption by Iodometric Titration. This is a classic titrimetric method that measures the amount of this compound consumed during the oxidation.
Protocol 1: Spectrophotometric Determination of Formaldehyde with Nash Reagent
This protocol is adapted for the quantification of carbohydrates that yield formaldehyde upon this compound oxidation.
1. Principle
The carbohydrate is first oxidized with sodium this compound. The resulting formaldehyde is then reacted with the Nash reagent (a mixture of ammonium acetate, acetic acid, and acetylacetone) to form a yellow-colored product, 3,5-diacetyl-1,4-dihydrolutidine, which is quantified spectrophotometrically at 412 nm.
2. Reagents
-
Sodium this compound Solution (0.1 M): Dissolve 2.14 g of sodium metathis compound (NaIO₄) in 100 mL of distilled water. Store in a dark, stoppered bottle.
-
Sodium Arsenite Solution (10% w/v): Dissolve 10 g of sodium arsenite (NaAsO₂) in 100 mL of distilled water. Caution: Sodium arsenite is highly toxic.
-
Nash Reagent: Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in distilled water and make up the volume to 1 L. Store in a dark bottle at 4°C.
-
Formaldehyde Standard Stock Solution (approx. 1000 ppm): Dilute a commercially available formaldehyde solution (e.g., 37%) to obtain a stock solution of approximately 1000 ppm. Standardize this solution before use.
-
Formaldehyde Working Standards: Prepare a series of working standards by diluting the stock solution with distilled water to concentrations ranging from 1 to 10 ppm.
3. Experimental Workflow
Caption: Workflow for formaldehyde quantification using the Nash reagent.
4. Procedure
-
Sample Preparation: Prepare an aqueous solution of the carbohydrate sample at a concentration that will yield formaldehyde within the range of the standard curve.
-
Oxidation: To 1.0 mL of the sample solution in a test tube, add 0.5 mL of 0.1 M sodium this compound solution. Mix well and incubate in the dark at room temperature for 30 minutes.
-
Quenching: Add 0.5 mL of 10% sodium arsenite solution to quench the excess this compound. Mix until the yellow color of iodine disappears.
-
Color Development: Add 2.0 mL of the Nash reagent to the tube. Mix thoroughly.
-
Incubation: Incubate the tubes in a water bath at 60°C for 15 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Spectrophotometry: Measure the absorbance of the solution at 412 nm against a reagent blank prepared in the same manner but with 1.0 mL of distilled water instead of the sample.
-
Standard Curve: Prepare a standard curve by following the same procedure with the formaldehyde working standards.
-
Calculation: Determine the concentration of formaldehyde in the sample from the standard curve. The concentration of the carbohydrate can then be calculated based on the stoichiometry of formaldehyde production (see Tables 1 and 2).
Protocol 2: Determination of this compound Consumption by Iodometric Titration
This protocol is a classic method for determining the amount of this compound consumed during the oxidation of a carbohydrate.
1. Principle
The carbohydrate is allowed to react with a known excess of sodium this compound. After the reaction is complete, the unreacted this compound is treated with an excess of potassium iodide in an acidic solution. The this compound and the iodate formed from its reduction react with iodide to liberate iodine. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate using starch as an indicator. A blank titration without the carbohydrate sample is also performed. The difference in the volume of sodium thiosulfate solution required for the sample and the blank corresponds to the amount of this compound consumed by the carbohydrate.
2. Reagents
-
Sodium this compound Solution (0.1 M): Prepare as described in Protocol 1.
-
Potassium Iodide Solution (20% w/v): Dissolve 20 g of potassium iodide (KI) in 100 mL of distilled water.
-
Sulfuric Acid (1 M): Slowly add 56 mL of concentrated sulfuric acid to about 900 mL of distilled water, cool, and dilute to 1 L.
-
Sodium Thiosulfate Solution (0.1 M, standardized): Prepare and standardize a 0.1 M solution of sodium thiosulfate (Na₂S₂O₃).
-
Starch Indicator Solution (1% w/v): Prepare a fresh solution by making a paste of 1 g of soluble starch in a small amount of cold water and then adding it to 100 mL of boiling water with constant stirring.
3. Experimental Workflow
Caption: Workflow for iodometric titration of excess this compound.
4. Procedure
-
Sample and Blank Preparation: Pipette 10.0 mL of the carbohydrate sample solution into a 250 mL Erlenmeyer flask. Prepare a blank by pipetting 10.0 mL of distilled water into another flask.
-
Oxidation: To both the sample and blank flasks, add exactly 25.0 mL of 0.1 M sodium this compound solution. Mix well and allow the flasks to stand in the dark for 30 minutes.
-
Iodine Liberation: To each flask, add 10 mL of 20% potassium iodide solution and 15 mL of 1 M sulfuric acid. The solution will turn dark brown due to the liberation of iodine.
-
Titration (Part 1): Titrate the liberated iodine in each flask with standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Indicator Addition: Add 2 mL of starch indicator solution to each flask. The solution will turn a deep blue-black.
-
Titration (Part 2): Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears. Record the volume of titrant used for both the sample (V_sample) and the blank (V_blank).
-
Calculation: The amount of this compound consumed is calculated as follows:
Moles of this compound consumed = (V_blank - V_sample) × Molarity of Na₂S₂O₃ × (1/2)
The factor of 1/2 is because 2 moles of thiosulfate react with 1 mole of iodine, and 1 mole of this compound liberates 1 mole of iodine in this reaction. The amount of carbohydrate can then be determined based on the stoichiometry of this compound consumption (see Tables 1 and 2).
Conclusion
The quantitative analysis of carbohydrates using this compound degradation is a robust and versatile technique. The choice between quantifying this compound consumption or product formation will depend on the specific carbohydrate being analyzed, the available instrumentation, and the required sensitivity. The protocols provided in this application note offer reliable methods for researchers, scientists, and drug development professionals to accurately quantify carbohydrates in various samples. Careful adherence to the protocols and proper standardization are essential for obtaining accurate and reproducible results.
References
Application Notes and Protocols: Periodate-Based Cross-Linking of Biopolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periodate-based cross-linking is a robust and highly specific method for covalently linking biopolymers. This technique is particularly valuable for materials containing carbohydrate moieties, such as polysaccharides, glycoproteins, and glycolipids. The core principle involves the selective oxidation of cis-diol groups within sugar residues by an oxidizing agent, most commonly sodium meta-periodate (NaIO₄), to generate reactive aldehyde functionalities.[1][2] These aldehydes can then react with primary amine groups on other molecules (e.g., proteins, peptides, or other functionalized polymers) to form a Schiff base, which can be further stabilized through reduction to a stable secondary amine linkage.[3][4]
This method offers significant advantages over other cross-linking strategies due to its high selectivity for glycan structures, mild reaction conditions conducted in aqueous solutions, and the generation of biocompatible cross-linked products.[3][5] These features make it an ideal choice for a wide range of applications, including the formation of hydrogels for drug delivery and tissue engineering, the conjugation of antibodies to drugs or imaging agents, and the immobilization of proteins onto surfaces.[5][6][7]
Chemical Principle
The cross-linking process is a two-step reaction:
-
Oxidation: Sodium this compound selectively cleaves the carbon-carbon bond of vicinal diols (hydroxyl groups on adjacent carbons) found in sugar rings.[1][8] This reaction is most efficient for cis-diols. The cleavage results in the formation of two aldehyde groups, transforming the sugar residue into a reactive dialdehyde.[2] This step is typically performed in the dark to prevent the degradation of the this compound solution.
-
Cross-Linking (Schiff Base Formation): The newly formed aldehyde groups are electrophilic and readily react with nucleophilic primary amine groups (-NH₂) present on another biopolymer, such as the side chain of lysine residues in a protein.[2][4] This condensation reaction forms an imine bond (C=N), also known as a Schiff base, effectively linking the two biopolymers. For enhanced stability, this bond can be reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN).
References
- 1. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogels Based on Proteins Cross-Linked with Carbonyl Derivatives of Polysaccharides, with Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. orgosolver.com [orgosolver.com]
Application Notes and Protocols for Periodate Cleavage of RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the periodate cleavage of the 3'-terminus of RNA. This technique is a powerful tool for RNA analysis and modification, with significant applications in basic research and drug development.
Introduction to this compound Cleavage of RNA
This compound cleavage is a chemical method that specifically targets the vicinal diol group of the 3'-terminal ribose in an RNA molecule. Sodium this compound (NaIO₄) oxidizes the 2',3'-cis-diol to a reactive dialdehyde, effectively opening the ribose ring between the 2' and 3' carbons.[1][2][3] This specific modification of the 3'-terminus enables a variety of downstream applications, including the labeling of RNA, the study of RNA structure and function, and the development of RNA-based therapeutics.[1][4]
The reaction is highly specific for the 3'-terminal nucleotide as internal ribonucleotides are protected by the phosphodiester backbone.[4] However, it is important to note that the 5'-cap of eukaryotic mRNA also contains a cis-diol group and can be susceptible to this compound oxidation.[1] The resulting 3'-dialdehyde is a chemically reactive moiety that can be used for subsequent conjugation reactions, such as reductive amination to attach fluorescent dyes, biotin, or other functional molecules.[1][5]
Applications in Research and Drug Development
The selective modification of the RNA 3'-end via this compound cleavage has several important applications:
-
RNA Labeling: The generated dialdehyde can be coupled with various molecules containing primary amine or hydrazide groups, allowing for the site-specific attachment of fluorescent probes, biotin, or affinity tags.[1][5] This is crucial for studying RNA localization, trafficking, and interactions with other molecules.
-
RNA-Protein Interaction Studies: By modifying the 3'-terminus, researchers can investigate its role in protein binding and enzymatic activity.[4]
-
Enrichment of Modified RNAs: this compound treatment can be used to selectively remove RNAs with a free 3'-hydroxyl group, thereby enriching for RNAs that have a modified 3'-end, such as those with 2'-O-methylation.[2][6] This is particularly useful in the study of small non-coding RNAs like piRNAs.[2][6]
-
Drug Development: The ability to conjugate specific molecules to the 3'-end of therapeutic RNAs, such as siRNAs or mRNA vaccines, can improve their stability, delivery, and efficacy.[1]
-
Sequencing Library Preparation: In certain next-generation sequencing protocols, this compound cleavage is employed to differentiate between RNA species with different 3'-end modifications.[2]
Experimental Protocols
Here we provide detailed protocols for the this compound cleavage of RNA. The choice of protocol may depend on the specific RNA, the downstream application, and the desired reaction efficiency.
General Protocol for this compound Oxidation of RNA
This protocol describes the basic steps for oxidizing the 3'-terminus of RNA.
Materials:
-
RNA sample dissolved in nuclease-free water
-
Sodium this compound (NaIO₄), freshly prepared solution
-
Reaction buffer (e.g., Sodium acetate buffer, Borate buffer)
-
Quenching solution (e.g., Ethylene glycol, Glycerol)
-
Ethanol (70% and 100%)
-
3 M Sodium acetate, pH 5.2
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube on ice, combine the RNA sample with the reaction buffer to the desired final concentration.
-
Add the freshly prepared sodium this compound solution to the reaction mixture. The final concentration of NaIO₄ can range from 1 mM to 100 mM, depending on the protocol (see Table 1).
-
Incubate the reaction in the dark for a period ranging from 30 minutes to 1 hour, at a temperature between 0°C and room temperature. The reaction is often performed on ice to minimize RNA degradation.
-
To quench the reaction, add a quenching solution such as ethylene glycol or glycerol and incubate for a short period.
-
Precipitate the RNA by adding 3 M sodium acetate (to a final concentration of 0.3 M) and 2.5 to 3 volumes of cold 100% ethanol.
-
Incubate at -20°C or -80°C to facilitate precipitation.
-
Centrifuge at high speed to pellet the RNA.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend the oxidized RNA in nuclease-free water.
Protocol for Reductive Amination of Oxidized RNA
This protocol describes the coupling of a primary amine-containing molecule (e.g., a fluorescent dye) to the dialdehyde-containing RNA.
Materials:
-
Oxidized RNA from the previous protocol
-
Amine-containing molecule (e.g., fluorescent dye-amine, biotin-amine)
-
Sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄)
-
Reaction buffer (e.g., Phosphate buffer, pH 6.0-8.0)
Procedure:
-
Resuspend the oxidized RNA in the appropriate reaction buffer.
-
Add the amine-containing molecule to the reaction mixture. The concentration of the amine will depend on the specific molecule and the desired labeling efficiency.
-
Add the reducing agent, such as sodium cyanoborohydride or sodium borohydride.
-
Incubate the reaction at room temperature or 37°C for a period ranging from 2 hours to overnight.[5][7]
-
Purify the labeled RNA using ethanol precipitation, size-exclusion chromatography, or other appropriate methods to remove unreacted labeling reagents.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various published protocols for this compound cleavage of RNA.
Table 1: Reaction Conditions for this compound Oxidation of RNA
| Parameter | Protocol 1[4] | Protocol 2[1] | Protocol 3[5] | Protocol 4[8] |
| NaIO₄ Concentration | 10 mM | 1.0 - 1.5 mM | 30 mM | 10 mM or 25 mM |
| RNA Concentration | Not specified | 0.3 µM - 167 µM | 5 µM | Not specified |
| Buffer | Not specified | Not specified | 100 mM NaOAc, pH 5.4 | 0.06 M Borax/Boric acid, pH 8.6 |
| Temperature | 0°C | 25°C | Room Temperature | Room Temperature |
| Incubation Time | 40 min | 30 min | 1 hour | 1 hour |
| Quenching Agent | Not specified | Not specified | Not specified | Glycerol |
Table 2: Conditions for Subsequent Reductive Amination
| Parameter | Protocol 1[5] | Protocol 2[7] |
| Reducing Agent | 5 mM NaCNBH₃, then 50 mM NaBH₄ | 6 mM NaCNBH₃ |
| Amine Concentration | 1 mM cytidine derivative | 340 mM cystamine |
| Buffer | 20 mM imidazole, pH 8 | 100 mM sodium phosphate, pH 6.3 |
| Temperature | 37°C | Room Temperature |
| Incubation Time | 2 hours, then 15 min | Overnight |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the this compound cleavage of RNA followed by reductive amination.
Caption: Workflow for RNA 3'-end labeling via this compound cleavage and reductive amination.
Conclusion
This compound cleavage is a versatile and powerful technique for the specific modification of the RNA 3'-terminus. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this method in their work. Careful optimization of reaction conditions is crucial for achieving high efficiency and minimizing RNA degradation.
References
- 1. Ethylenediamine derivatives efficiently react with oxidized RNA 3′ ends providing access to mono and dually labelled RNA probes for enzymatic assays and in vivo translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making Invisible RNA Visible: Discriminative Sequencing Methods for RNA Molecules with Specific Terminal Formations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 4. Quick two-step RNA ligation employing this compound oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Quenching Excess Periodate in Oxidation Reactions
This guide provides researchers, scientists, and drug development professionals with detailed information on effectively quenching excess periodate following oxidation reactions. It includes troubleshooting advice, frequently asked questions, and established protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess this compound?
A1: Leaving excess this compound in your reaction mixture can lead to undesirable side reactions, such as the over-oxidation of your target molecule or the degradation of sensitive functional groups. Quenching neutralizes the excess oxidizing agent, stopping the reaction at the desired point and preventing the formation of unwanted byproducts. This is crucial for ensuring the purity and stability of your product for downstream applications and analysis.
Q2: What are the most common quenching agents for this compound reactions?
A2: Common quenching agents include diols like ethylene glycol and glycerol, as well as reducing agents such as sodium bisulfite. The choice of quenching agent depends on the specific requirements of your experiment, including the nature of your product and the compatibility with subsequent analytical methods.
Q3: How do I know if the quenching process was successful?
A3: A simple qualitative test involves adding a few drops of a starch-iodide solution to an aliquot of your quenched reaction mixture. The absence of a blue-black color indicates that the oxidizing this compound has been successfully neutralized. For quantitative analysis, thiosulfate titration can be performed to determine the concentration of any residual this compound.[1][2][3][4]
Q4: Can the choice of quenching agent affect my final product?
A4: Absolutely. For instance, quenching with glycols can sometimes lead to the incorporation of formaldehyde into the product's structure, which may be undesirable.[1][2][3][4] Therefore, it is critical to select a quenching agent that is inert with respect to your product and will not interfere with downstream processing or analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Quenching (Positive Starch-Iodide Test) | Insufficient amount of quenching agent added. | Add more quenching agent in small increments until a negative starch-iodide test is achieved. |
| Low reaction temperature slowing down the quenching reaction. | Allow the reaction mixture to warm to room temperature, or gently warm it to facilitate a faster reaction. | |
| Inefficient mixing of the quenching agent. | Ensure vigorous stirring to promote thorough mixing of the quenching agent with the reaction mixture. | |
| Product Degradation After Quenching | The quenching agent is reacting with the product. | Select an alternative quenching agent that is known to be non-reactive with your product. For example, if you suspect glycol-related side reactions, consider using sodium bisulfite. |
| The pH of the reaction mixture changed significantly upon adding the quenching agent. | Buffer the reaction mixture or adjust the pH after adding the quenching agent to maintain product stability. | |
| Formation of Unwanted Byproducts | Side reactions involving the quenching agent.[1][2][3] | Research the reactivity of your chosen quenching agent under your specific reaction conditions. Recent studies suggest that simple washing protocols may be preferable to glycol quenching to avoid side reactions.[1][2][3][4] |
| Interference in Downstream Analysis | The quenching agent or its byproducts interfere with analytical techniques (e.g., HPLC, NMR). | Choose a quenching agent that can be easily removed. For example, volatile quenching agents can be removed by evaporation, while others might be removed by dialysis or desalting columns.[5] |
Experimental Protocols
Protocol 1: Quenching with Ethylene Glycol
-
Preparation : Prepare a solution of ethylene glycol in the same solvent as your reaction mixture. A 1.5 to 2-fold molar excess of ethylene glycol relative to the initial amount of this compound is typically sufficient.
-
Addition : Slowly add the ethylene glycol solution to the reaction mixture while stirring. The reaction is exothermic, so a slow addition rate is recommended to control the temperature.
-
Reaction Time : Stir the mixture for 30-60 minutes at room temperature.
-
Verification : Perform a starch-iodide test to confirm the absence of excess this compound. If the test is positive, add more ethylene glycol and continue stirring.
-
Work-up : Proceed with your standard work-up procedure to isolate the product.
Protocol 2: Quenching with Sodium Bisulfite
-
Preparation : Prepare a fresh aqueous solution of sodium bisulfite. A 1.5 to 2-fold molar excess relative to the initial amount of this compound is generally recommended.
-
Addition : Add the sodium bisulfite solution dropwise to the reaction mixture with vigorous stirring. Be aware of potential pH changes.
-
Reaction Time : The reaction is typically rapid and should be complete within 15-30 minutes at room temperature.
-
Verification : Use a starch-iodide test to confirm the complete consumption of this compound.
-
Work-up : Proceed with the isolation and purification of your product.
Visualization of Workflows
Caption: General workflow for a this compound oxidation reaction followed by quenching.
Caption: Decision tree for selecting an appropriate this compound quenching method.
References
- 1. researchgate.net [researchgate.net]
- 2. Debugging this compound oxidation of cellulose: Why following the common protocol of quenching excess this compound with glycol is a bad idea [aaltodoc.aalto.fi]
- 3. research.aalto.fi [research.aalto.fi]
- 4. Debugging this compound oxidation of cellulose: Why following the common protocol of quenching excess this compound with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Periodate Concentration for Selective Carbohydrate Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing periodate concentration for the selective oxidation of carbohydrates. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data presented in an accessible format to assist in your research and development endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the selective oxidation of carbohydrates using this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| Over-oxidation of Carbohydrate | - Excessive this compound Concentration: Using a significantly higher molar ratio of this compound than required for the target vicinal diols. - Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the oxidation of non-vicinal diols or other side reactions. - Elevated Temperature: Higher temperatures can increase the reaction rate non-selectively.[1] | - Optimize this compound Concentration: Start with a 2-fold stoichiometric excess of this compound and titrate down. For highly selective oxidation of terminal sialic acids, a 1 mM concentration is often recommended.[2][3] - Monitor Reaction Progress: Track the consumption of this compound or the formation of aldehydes over time using methods like titration or spectrophotometry to determine the optimal endpoint.[4] - Control Temperature: Perform the reaction at a controlled, lower temperature (e.g., 4°C or on ice) to enhance selectivity, especially for sensitive substrates.[2] |
| Incomplete or Slow Reaction | - Insufficient this compound Concentration: The amount of this compound is too low to oxidize all target vicinal diols. - Suboptimal pH: The reaction pH is outside the optimal range for the specific carbohydrate, affecting the formation of the cyclic this compound ester intermediate.[5] - Steric Hindrance: The target vicinal diols are sterically inaccessible. - Low Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate. | - Increase this compound Concentration: Incrementally increase the molar ratio of this compound to carbohydrate. - Adjust pH: The optimal pH is typically between 5.5 and 7.5. For many glycoproteins, a pH of 5.5 is used.[2][6] - Increase Temperature: If selectivity is not a primary concern, moderately increasing the temperature (e.g., to room temperature or 37°C) can accelerate the reaction.[7] - Prolong Reaction Time: Allow the reaction to proceed for a longer duration, while monitoring for potential side reactions. |
| Formation of Side Products | - Non-specific Oxidation: this compound can oxidize other functional groups, such as α-hydroxy acids and α-amino alcohols. - Reaction with Quenching Agent: Certain quenching agents, like ethylene glycol, can react with the oxidized carbohydrate to form unwanted adducts.[8][9] | - Use a More Selective Oxidant: In some cases, other oxidants might be more suitable. - Choose an Appropriate Quenching Agent: Instead of glycols, consider using sodium bisulfite or simple washing protocols to remove excess this compound.[8][9] |
| Low Yield of Aldehyde Groups | - Instability of Aldehydes: The generated aldehydes may be unstable under the reaction or work-up conditions. - Hemiacetal Formation: Aldehydes can form intra- or intermolecular hemiacetals, rendering them unavailable for subsequent reactions.[4] | - Immediate Derivatization: Proceed with the subsequent reaction (e.g., hydrazide ligation) immediately after quenching and purification. - Optimize pH for Subsequent Steps: Ensure the pH of the subsequent reaction is optimal for the desired bond formation (e.g., slightly acidic for hydrazone formation). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of sodium this compound for selective oxidation of sialic acids on a glycoprotein?
A1: For selective oxidation of sialic acid residues, a final concentration of 1 mM sodium this compound is recommended.[2][3] This mild condition preferentially targets the vicinal diols on the exocyclic side chain of sialic acids.
Q2: How can I monitor the progress of the this compound oxidation reaction?
A2: The reaction can be monitored by quantifying the consumption of this compound or the formation of aldehyde groups. This compound concentration can be determined by iodometric titration or spectrophotometrically.[10][4] Aldehyde formation can be quantified using various colorimetric assays, such as the Schiff's reagent test.[10]
Q3: What is the best way to quench the this compound oxidation reaction?
A3: While ethylene glycol has been commonly used, it can lead to the formation of side products.[8][9] A preferred method is to quench the reaction with a molar excess of sodium bisulfite. Alternatively, for insoluble products like cellulose, simple and thorough washing with water can be effective.[8][9]
Q4: Can I perform this compound oxidation on live cells?
A4: Yes, this compound oxidation can be performed on living cells to selectively label cell-surface sialoglycoproteins. The reaction is typically carried out at low temperatures (e.g., 4°C) for a short duration with a low concentration of this compound (e.g., 1 mM) to maintain cell viability.[11][12]
Q5: Does the stereochemistry of the vicinal diol affect the reaction rate?
A5: Yes, the stereochemistry of the vicinal diol significantly influences the rate of oxidation. cis-diols generally react faster than trans-diols because they can more readily form the cyclic this compound ester intermediate.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound oxidation of carbohydrates, providing a basis for experimental design.
| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation |
| Glycoprotein Concentration | 0.5 - 10 mg/mL | 0.5 - 10 mg/mL |
| Sodium this compound (NaIO₄) Concentration | 1 mM | 10 - 20 mM |
| Molar Ratio (this compound:Carbohydrate) | ~2-fold excess relative to sialic acid residues | >10-fold excess relative to total sugar residues |
| Recommended Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate |
| Optimal pH | 5.5 | 5.5 - 7.5 |
| Reaction Temperature | 4°C or on ice | Room Temperature or 37°C |
| Incubation Time | 15 - 30 minutes | 30 minutes - 6 hours |
| Common Quenching Agent | Sodium bisulfite (5-fold molar excess) | Sodium bisulfite (5-fold molar excess) |
Experimental Protocols
Protocol 1: General this compound Oxidation of a Glycoprotein
This protocol is suitable for generating aldehyde groups on various sugar residues within a glycoprotein.
Materials:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 100 mM Sodium Bisulfite in water
-
Purification column (e.g., desalting column) or dialysis cassette
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in the Oxidation Buffer to a final concentration of 1-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
Oxidation Reaction:
-
Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
-
Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching: Add a 5-fold molar excess of the Quenching Solution to the reaction mixture and incubate for 10-15 minutes at room temperature to consume any unreacted this compound.
-
Purification: Immediately purify the oxidized glycoprotein using a desalting column or dialysis to remove the quenching agent and reaction byproducts. The purified protein is now ready for subsequent conjugation reactions.
Protocol 2: Sialic Acid-Specific this compound Oxidation
This protocol utilizes a lower concentration of sodium this compound to selectively oxidize sialic acid residues.
Materials:
-
Same as Protocol 1.
Procedure:
-
Glycoprotein Preparation: Prepare the glycoprotein solution as described in Protocol 1.
-
This compound Solution Preparation: Prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
Oxidation Reaction:
-
Quenching: Quench the reaction as described in Protocol 1.
-
Purification: Purify the oxidized glycoprotein as described in Protocol 1.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enrichment of O-GlcNAc modified proteins by the this compound oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Debugging this compound oxidation of cellulose: Why following the common protocol of quenching excess this compound with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Oxidized Polysaccharides for In Situ Forming Hydrogels [mdpi.com]
- 11. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Side reactions to avoid during periodate oxidation of cellulose.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the periodate oxidation of cellulose. Our goal is to help you mitigate common side reactions and achieve reproducible, high-quality results.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Aldehyde Content/Low Degree of Oxidation | 1. Insufficient reaction time or temperature. 2. Incomplete dissolution or suspension of cellulose. 3. Suboptimal pH. 4. Degradation of this compound. | 1. Increase reaction time or temperature. Note that temperatures above 55°C can lead to this compound decomposition[1][2]. 2. Ensure proper swelling and dispersion of cellulose in the reaction medium. 3. Maintain the pH in the optimal range of 3 to 5[1]. 4. Store this compound solutions in the dark to prevent photochemical decomposition[3]. |
| Polymer Degradation (Reduced Molecular Weight) | 1. Over-oxidation due to harsh reaction conditions. 2. Acid-catalyzed hydrolysis of glycosidic bonds. 3. High reaction temperature. | 1. Avoid excessively low pH (< 2) which promotes over-oxidation[1][4]. 2. Maintain the pH in the recommended range of 3-4 to balance oxidation and minimize hydrolysis[4][5]. 3. Conduct the reaction at a moderate temperature (e.g., room temperature to 55°C)[2][5]. |
| Inconsistent or Irreproducible Results | 1. Variability in starting cellulose material (e.g., crystallinity). 2. Inconsistent work-up procedures. 3. Photochemical side reactions. | 1. Characterize the crystallinity of the starting cellulose, as it affects reaction kinetics[6][7]. 2. Standardize work-up protocols, particularly washing steps, to ensure complete removal of reagents and byproducts[3][8][9][10]. 3. Perform the reaction in the dark to limit photochemical side reactions[3]. |
| Contamination of the Final Product | 1. Incorporation of quenching agent and its byproducts. 2. Trapping of residual this compound or iodate. | 1. Avoid using ethylene glycol for quenching. Instead, wash the product thoroughly with water[3][8][9][10]. 2. For highly oxidized samples, wash with an aqueous sodium thiosulfate solution to remove trapped iodine species[3][8][9][10]. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the this compound oxidation of cellulose?
A1: The main side reaction is over-oxidation , which can occur under harsh conditions, particularly at a very low pH (below 2)[1][4]. This leads to the formation of byproducts that can interfere with the reaction and the subsequent regeneration of the this compound solution[1]. Additionally, degradation of the cellulose backbone and the newly formed dialdehyde cellulose (DAC) can occur at high temperatures and in acidic environments[5]. Another significant source of side reactions arises from the work-up procedure; the common practice of quenching excess this compound with ethylene glycol is strongly discouraged as it leads to the incorporation of both glycol and formaldehyde into the DAC polymer structure[9][10].
Q2: How does pH affect the this compound oxidation of cellulose and its side reactions?
A2: The pH of the reaction medium is a critical parameter. A pH range of 3 to 5 is generally considered optimal for the selective oxidation of cellulose to dialdehyde cellulose[1]. At a pH below 2, the selective nature of the oxidation is lost, leading to over-oxidation and the formation of degradation byproducts[1][4]. Conversely, a pH above 4 has been reported to inhibit the this compound oxidation of cellulose[5]. Therefore, careful control of the pH is essential to maximize the yield of DAC while minimizing undesirable side reactions.
Q3: Is it necessary to quench the reaction with ethylene glycol? What are the alternatives?
A3: No, quenching with ethylene glycol is not recommended. This common practice can introduce impurities into your final product. Research has shown that both ethylene glycol and its oxidation byproduct, formaldehyde, can become incorporated into the dialdehyde cellulose structure[9][10]. A safer and more effective approach is to stop the reaction by filtering the oxidized cellulose and washing it thoroughly with deionized water. For samples with a high degree of oxidation that may trap residual this compound, an additional wash with an aqueous sodium thiosulfate solution is recommended[3][8][9][10].
Q4: Can I reuse the this compound solution?
A4: Yes, for a more sustainable and cost-effective process, the this compound solution can be regenerated and reused. However, the presence of byproducts from cellulose over-oxidation can hinder the efficiency of electrolytic regeneration[1]. To ensure successful recycling, it is crucial to minimize the formation of these byproducts by maintaining optimal reaction conditions, particularly the pH[1].
Experimental Protocols
General Protocol for this compound Oxidation of Cellulose
This protocol provides a general guideline. Optimal conditions may vary depending on the cellulose source and the desired degree of oxidation.
-
Cellulose Slurry Preparation: Disperse the cellulose material in deionized water to a desired consistency (e.g., 1-15% by weight) with gentle stirring[4].
-
Reaction Setup: Add the calculated amount of sodium this compound (NaIO₄) to the cellulose slurry. The molar ratio of this compound to anhydroglucose units will depend on the target degree of oxidation[4]. To prevent photochemical side reactions, conduct the reaction in a vessel protected from light (e.g., wrapped in aluminum foil)[3].
-
pH Adjustment: Adjust the pH of the reaction mixture to a value between 3 and 5 using a suitable acid or buffer[1].
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 40-50°C) with continuous stirring for a predetermined duration (e.g., 3-6 hours)[4].
-
Work-up:
-
Separate the oxidized cellulose from the reaction mixture by filtration.
-
Wash the product thoroughly with deionized water until the filtrate is free of residual this compound. A simple colorimetric test can be used to check for the presence of iodine compounds[3][8].
-
For highly oxidized samples, an additional wash with a dilute aqueous sodium thiosulfate solution can be performed to ensure complete removal of any trapped this compound[3][8].
-
-
Drying: Dry the resulting dialdehyde cellulose product.
Method for Determination of Aldehyde Content
The degree of oxidation can be quantified by determining the aldehyde content using the hydroxylamine hydrochloride method[11].
-
Reaction with Hydroxylamine: Mix a known weight of the dried dialdehyde cellulose with a standardized solution of hydroxylamine hydrochloride at a specific pH (e.g., pH 4).
-
Stirring: Stir the mixture for a sufficient time (e.g., 2 hours) to ensure complete reaction between the aldehyde groups and the hydroxylamine.
-
Titration: Filter the solid and titrate the unreacted hydroxylamine hydrochloride in the filtrate with a standardized solution of sodium hydroxide back to the initial pH.
-
Calculation: The aldehyde content, and thus the degree of oxidation, can be calculated from the amount of hydroxylamine hydrochloride consumed in the reaction.
Visualizing the Reaction Pathway
The following diagram illustrates the primary reaction pathway for the this compound oxidation of cellulose and highlights the key side reactions to avoid.
Caption: Main reaction and side reactions in this compound oxidation of cellulose.
References
- 1. WO2019116245A1 - Method for oxidation of cellulose - Google Patents [patents.google.com]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. US4082743A - Process for the production of dialdehyde cellulose from cellulose - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound oxidation of crystalline cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.aalto.fi [research.aalto.fi]
- 9. Debugging this compound oxidation of cellulose: Why following the common protocol of quenching excess this compound with glycol is a bad idea [aaltodoc.aalto.fi]
- 10. Debugging this compound oxidation of cellulose: Why following the common protocol of quenching excess this compound with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of this compound-Mediated Oxidation of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Periodate Labeling of Glycoproteins
Welcome to the technical support center for periodate labeling of glycoproteins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your glycoprotein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound labeling of glycoproteins?
This compound labeling is a chemical method used to selectively introduce aldehyde groups onto the carbohydrate moieties (glycans) of glycoproteins. The process utilizes sodium meta-periodate (NaIO₄) to oxidize cis-diol groups present in sugar residues, particularly sialic acids, into reactive aldehydes.[1][2] These newly formed aldehydes can then be conjugated with molecules containing hydrazide or aminooxy functional groups to form stable hydrazone or oxime bonds, respectively.[1][2][3] This method is highly specific to the glycan portion, often preserving the protein's biological activity.[1]
Q2: How can I selectively label sialic acids on a glycoprotein?
Selective labeling of sialic acids can be achieved by using a mild concentration of sodium this compound, typically 1 mM.[1][2][4] Under these conditions, the this compound preferentially oxidizes the exocyclic C7-C8 diol of sialic acid residues.[3]
Q3: What are the critical parameters to optimize for efficient labeling?
The efficiency of this compound labeling is influenced by several key factors:
-
Sodium this compound Concentration: The concentration of NaIO₄ determines the extent and specificity of oxidation.[1][2]
-
pH: The reaction is most efficient in a slightly acidic buffer, typically around pH 5.5.[1][4][5]
-
Temperature: The reaction can be performed at room temperature or 4°C. Lower temperatures can help maintain protein stability.[1][3]
-
Incubation Time: The duration of the oxidation reaction affects the number of aldehyde groups generated.[1]
-
Light: this compound solutions are light-sensitive, so reactions should be protected from light.[2][4]
Q4: How do I stop the this compound oxidation reaction?
The oxidation reaction can be quenched by adding a reagent that will consume the excess this compound. Common quenching agents include ethylene glycol or sodium sulfite.[5][6] However, recent studies suggest that simple washing or desalting may be a better approach to remove excess this compound without the risk of side reactions.[7][8]
Q5: How can I purify the labeled glycoprotein?
After labeling, it is crucial to remove unreacted labeling reagents and byproducts. Common purification methods include:
-
Gel Filtration Chromatography (Desalting): This separates the larger labeled glycoprotein from smaller, unreacted molecules.
-
Dialysis: This method is effective for removing small molecules from the glycoprotein solution.[4]
-
Ultrafiltration: This can be used to concentrate the labeled glycoprotein and remove small molecules.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal this compound Concentration: Too low a concentration may not generate enough aldehydes. Too high a concentration could lead to protein damage. | Optimize the NaIO₄ concentration. Start with 1 mM for sialic acid-specific labeling and 10-20 mM for general sugar oxidation.[1][5] |
| Incorrect pH: The pH of the reaction buffer is critical for optimal oxidation. | Ensure the reaction buffer is at pH 5.5.[1][4] Buffers like sodium acetate are recommended. Avoid amine-containing buffers like Tris.[4][9] | |
| Inefficient Quenching: Residual this compound can interfere with subsequent labeling steps. | Use an effective quenching method like adding ethylene glycol or consider a washing/desalting step to remove excess this compound.[6][7] | |
| Degraded this compound Solution: Sodium this compound solutions are light-sensitive and can lose activity over time. | Always prepare fresh sodium this compound solutions and protect them from light.[2][4] | |
| Loss of Protein Activity | Over-oxidation: High concentrations of this compound or prolonged incubation times can lead to the oxidation of amino acids, potentially affecting protein structure and function.[10][11] | Use the lowest effective concentration of this compound and optimize the incubation time. Consider performing the reaction at a lower temperature (4°C).[1] |
| Protein Precipitation | Inappropriate Buffer Conditions: The buffer composition may not be suitable for maintaining protein solubility. | Ensure the glycoprotein is soluble in the chosen reaction buffer at the desired concentration. |
| Protein Aggregation: The labeling process itself can sometimes induce aggregation. | Optimize labeling conditions (concentration, temperature) and consider including stabilizing agents if compatible with the reaction. | |
| High Background Signal | Non-specific Binding of Label: The labeling reagent may be binding non-specifically to the protein or other components in the reaction mixture. | Ensure thorough purification after the labeling step to remove all unbound label. Include appropriate blocking steps in downstream applications. |
| Contamination: The glycoprotein sample may contain other molecules that are also being labeled. | Ensure the purity of your glycoprotein before starting the labeling protocol. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for this compound oxidation and subsequent hydrazide/aminooxy ligation.
Table 1: Parameters for this compound Oxidation of Glycoproteins
| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation | Reference(s) |
| Glycoprotein Concentration | 0.5 - 10 mg/mL | 5 mg/mL | [1][2][4] |
| Sodium this compound (NaIO₄) Concentration | 1 mM | 10 - 20 mM | [1][2][5] |
| Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate | [1][4] |
| pH | 5.5 | 5.5 | [1][4][5] |
| Temperature | 4°C or Room Temperature | Room Temperature or 37°C | [1][3][5] |
| Incubation Time | 10 - 30 minutes | 30 - 60 minutes | [3][4][6] |
Table 2: Parameters for Hydrazide/Aminooxy Ligation
| Parameter | Condition | Reference(s) |
| Hydrazide/Aminooxy Reagent Concentration | 1 - 10 mM (molar excess over glycoprotein) | [3] |
| Buffer | 0.1 M Sodium Acetate, pH 5.5 or PBS, pH 6.7-7.4 | [1][3] |
| pH | 5.0 - 7.4 | [1][3] |
| Catalyst (optional for oxime ligation) | Aniline (10 mM) | [3] |
| Temperature | Room Temperature or 4°C | [1][3] |
| Incubation Time | 1 - 2 hours to overnight | [1] |
Experimental Protocols
Protocol 1: Sialic Acid-Specific this compound Oxidation
This protocol is designed for the selective oxidation of sialic acid residues.
Materials:
-
Glycoprotein of interest
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: Ethylene glycol or 1 M sodium sulfite
-
Desalting column or dialysis cassette
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in Oxidation Buffer. Protect the solution from light.
-
Oxidation Reaction:
-
Protect the reaction from light by using an amber tube or wrapping the tube in foil.
-
Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 950 µL of the glycoprotein solution.
-
Incubate for 15-30 minutes at 4°C or room temperature.[3]
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM (for ethylene glycol) or by adding 5 equivalents of sodium sulfite.[5][6] Incubate for 10-15 minutes at room temperature.
-
Purification: Immediately purify the oxidized glycoprotein using a desalting column or dialysis to remove excess reagents and byproducts. The buffer for purification should be suitable for the subsequent ligation step (e.g., PBS, pH 6.7-7.4).
Protocol 2: General Carbohydrate this compound Oxidation
This protocol is for the oxidation of various sugar residues within the glycoprotein.
Materials:
-
Same as Protocol 1
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, prepare a 100 mM stock solution of NaIO₄ in Oxidation Buffer. Protect the solution from light.
-
Oxidation Reaction:
-
Protect the reaction from light.
-
Add the 100 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10-20 mM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching: Quench the reaction as described in Protocol 1.
-
Purification: Purify the oxidized glycoprotein as described in Protocol 1.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Enrichment of O-GlcNAc modified proteins by the this compound oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Debugging this compound oxidation of cellulose: Why following the common protocol of quenching excess this compound with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. The this compound oxidation of amino acids with reference to studies on glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE this compound OXIDATION OF AMINO ACIDS WITH REFERENCE TO STUDIES ON GLYCOPROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with periodate oxidation of dextrans and their solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the periodate oxidation of dextrans. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of this compound oxidation of dextran?
This compound oxidation is a chemical reaction used to introduce aldehyde functional groups onto the dextran polymer chain. This is achieved by the selective cleavage of the vicinal diols present in the glucose units of dextran by an oxidizing agent, typically sodium this compound (NaIO₄).[1][2] The resulting aldehyde groups are highly reactive and can be used for various bioconjugation applications, such as crosslinking to form hydrogels or attaching drugs and proteins.[3][4]
Q2: What are the main side reactions to be aware of during this compound oxidation of dextran?
The primary side reactions include:
-
Over-oxidation: A second attack by the this compound ion on the newly formed aldehyde at the C3 position can occur, leading to the formation of formic acid and a "doubly oxidized" residue.[5][6]
-
Depolymerization: The oxidation process can lead to the cleavage of the dextran backbone, resulting in a decrease in the average molecular weight and an increase in polydispersity.[3][4][5][7] This is often considered an undesirable side reaction.[5]
Q3: How does the degree of oxidation affect the properties of the final product?
The degree of oxidation (DO), defined as the number of oxidized glucose residues per 100 total residues, significantly impacts the physicochemical properties of the dextran. A higher DO generally leads to:
-
Increased reactivity for crosslinking or conjugation.[4]
-
Decreased molecular weight due to chain cleavage.[4]
-
Altered solubility and viscosity, sometimes leading to difficulties in dissolution due to hemiacetal formation and crosslinking.[3][8]
Q4: Why is my oxidized dextran difficult to dissolve or showing increased viscosity?
The aldehyde groups introduced during oxidation are highly reactive and can form intra- and intermolecular hemiacetals with nearby hydroxyl groups on the dextran chains.[3][8][9][10] This hemiacetal formation can lead to crosslinking between polymer chains, which can interfere with dissolution, increase the viscosity of solutions, and even lead to gelation.[3][8]
Q5: How can I purify the oxidized dextran after the reaction?
The most common method for purifying oxidized dextran is dialysis.[3][7] This process removes unreacted this compound, iodate, and other small molecule byproducts.[3] Alternative methods include chromatography, ultrafiltration, and precipitation.[11] It is important to note that some low molecular weight oxidized dextran may be lost during dialysis.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Oxidation | Insufficient amount of sodium this compound. | Increase the molar ratio of sodium this compound to dextran repeating units. Refer to the table below for typical ranges. |
| Short reaction time. | Increase the reaction time. Reactions are often run for several hours (e.g., 2-24 hours).[4][5] | |
| Low reaction temperature. | While often performed at room temperature or 4°C to minimize side reactions, a slightly higher temperature (e.g., up to 50°C) can increase the reaction rate.[12] However, this may also increase depolymerization. | |
| Significant Decrease in Molecular Weight (Depolymerization) | High concentration of this compound. | Optimize the this compound concentration to achieve the desired degree of oxidation without excessive degradation.[7] |
| Prolonged reaction time. | Monitor the reaction over time to find the optimal duration that balances oxidation with minimal depolymerization. | |
| High reaction temperature. | Conduct the reaction at a lower temperature (e.g., 4°C or room temperature) to slow down degradation.[7] | |
| Product is Insoluble or Forms a Gel | High degree of oxidation leading to extensive hemiacetal formation and crosslinking. | Reduce the degree of oxidation by using less this compound or a shorter reaction time.[8] |
| Inappropriate pH during dissolution. | Some studies suggest that hemiacetal formation is pH-dependent.[3] Experiment with different pH values for dissolution. | |
| Inconsistent Results Between Batches | Variations in reaction conditions (temperature, time, stirring). | Strictly control all reaction parameters. Ensure the reaction is protected from light, as this compound is light-sensitive.[5] |
| Purity and source of dextran and reagents. | Use high-quality reagents and dextran from a consistent source. | |
| Difficulty in Characterizing the Degree of Oxidation | Hemiacetal formation masking aldehyde groups in FTIR and NMR. | The characteristic aldehyde peak around 1730 cm⁻¹ in FTIR may be absent or weak, especially at low oxidation degrees.[9][10] Similarly, the aldehyde proton peak around 9.7 ppm in ¹H NMR may not be observed.[8] |
| Use alternative methods for quantification, such as titration of the aldehyde groups with hydroxylamine hydrochloride.[4] |
Quantitative Data Summary
The following table summarizes typical experimental conditions for the this compound oxidation of dextran, compiled from various sources.
| Parameter | Value Range | Source(s) |
| Dextran Concentration | 1% - 12.5% (w/v) | [3][4] |
| Sodium this compound to Glucose Unit Molar Ratio | 0.135 - 1.5 | [4][7] |
| Reaction Time | 1 - 24 hours | [4][5][7] |
| Reaction Temperature | 4°C - Room Temperature | [5][7] |
| pH | ~5.5 (unbuffered) | [3] |
| Quenching Agent | Ethylene glycol | [4][7] |
Experimental Protocols
General Protocol for this compound Oxidation of Dextran
This protocol is a general guideline and may require optimization for specific applications.
-
Dissolve Dextran: Prepare a solution of dextran in deionized water at the desired concentration (e.g., 5% w/v). Stir until fully dissolved.
-
Prepare this compound Solution: In a separate container, dissolve the calculated amount of sodium this compound in deionized water. The amount of this compound will determine the theoretical degree of oxidation.
-
Initiate Reaction: Slowly add the sodium this compound solution to the dextran solution while stirring. Protect the reaction mixture from light by wrapping the container in aluminum foil.
-
React: Allow the reaction to proceed at the desired temperature (e.g., room temperature) with continuous stirring for a set period (e.g., 4 hours).
-
Quench Reaction: Stop the reaction by adding a quenching agent, such as ethylene glycol (e.g., 0.27% v/v), and stir for an additional 30 minutes.[4]
-
Purification: Transfer the reaction mixture to a dialysis membrane (with an appropriate molecular weight cutoff, e.g., 6-8 kDa) and dialyze against deionized water for 2-3 days, with frequent water changes.[7]
-
Lyophilization: Freeze-dry the purified oxidized dextran solution to obtain a white, fluffy powder.
-
Characterization: Determine the degree of oxidation using a suitable method, such as hydroxylamine hydrochloride titration.[4]
Visualizations
Caption: Experimental workflow for the this compound oxidation of dextran.
Caption: Troubleshooting decision tree for dextran oxidation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Reducing the Oxidation Level of Dextran Aldehyde in a Chitosan/Dextran-Based Surgical Hydrogel Increases Biocompatibility and Decreases Antimicrobial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itqb.unl.pt [itqb.unl.pt]
- 4. The impact of varying dextran oxidation levels on the inhibitory activity of a bacteriocin loaded injectable hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chempap.org [chempap.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidized Dextran as a Macromolecular Crosslinker Stabilizes the Zein/Caseinate Nanocomplex for the Potential Oral Delivery of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How are dextran conjugates purified? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
Preventing degradation of polysaccharides during periodate treatment.
Welcome to the technical support center for the periodate treatment of polysaccharides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing the unwanted degradation of polysaccharide chains.
Troubleshooting Guides
This section addresses specific issues you may encounter during the this compound oxidation of polysaccharides.
Problem 1: Significant decrease in the molecular weight of the polysaccharide after this compound treatment.
-
Question: My polysaccharide is extensively degraded during this compound oxidation, leading to a significant loss in molecular weight. How can I prevent this?
-
Answer: Polysaccharide degradation during this compound oxidation is a common issue that can arise from several factors. The primary culprits are free-radical mediated depolymerization and β-elimination reactions. Here’s a step-by-step guide to minimize degradation:
1. Control Reaction Conditions:
-
Light: this compound is light-sensitive and can decompose to form free radicals.[1] Always perform the reaction in the dark by wrapping your reaction vessel in aluminum foil.
-
Oxygen: The presence of oxygen can contribute to oxidative degradation. It is advisable to degas your solutions and carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Temperature: Higher temperatures accelerate both the oxidation reaction and the degradation of the polysaccharide.[2] Maintain a low and constant temperature, typically 4°C, by performing the reaction in a cold room or an ice bath.
2. Use High-Quality Reagents:
-
This compound Solution: Always use a freshly prepared sodium this compound solution.[1] Over time, this compound solutions can decompose, increasing the likelihood of side reactions.
-
Metal Contaminants: Trace metal ions can catalyze the formation of free radicals.[1] Use high-purity water and reagents to avoid metal contamination.
3. Add a Free-Radical Scavenger:
-
The addition of a free-radical scavenger can significantly reduce depolymerization.[1][3] 1-propanol is commonly used at a concentration of around 10% (v/v).[1][3]
4. Optimize pH:
-
The pH of the reaction medium plays a crucial role. Alkaline conditions can promote β-elimination, a major degradation pathway for oxidized polysaccharides.[1][3][4] Acidic conditions (pH 3-4) can lead to the cleavage of glycosidic bonds.[2] For many polysaccharides, conducting the oxidation at a slightly acidic to neutral pH (e.g., pH 4.5-7) is a good starting point. However, the optimal pH can be polysaccharide-specific.
-
Problem 2: My oxidized polysaccharide is unstable during storage or subsequent reaction steps.
-
Question: After quenching the this compound reaction, my polysaccharide seems to degrade over time, especially when I try to perform further modifications in alkaline conditions. Why is this happening and what can I do?
-
Answer: The dialdehyde groups introduced during this compound oxidation make the polysaccharide backbone susceptible to β-elimination, particularly under alkaline conditions.[1][3][4] This leads to chain cleavage.
1. Post-Oxidation Reduction:
-
To stabilize the oxidized polysaccharide, the newly formed aldehyde groups can be reduced to hydroxyl groups using a reducing agent like sodium borohydride (NaBH₄). This converts the unstable dialdehyde units into stable diols, preventing β-elimination.
2. Careful pH Control:
-
If subsequent reactions require alkaline conditions, it is crucial to first stabilize the oxidized polysaccharide by reduction. If reduction is not possible, maintain the pH as low as the subsequent reaction allows and keep the reaction time and temperature to a minimum.
-
Problem 3: Inconsistent results and poor reproducibility in my this compound oxidation experiments.
-
Question: I am getting variable degrees of oxidation and degradation in my experiments, making it difficult to reproduce my results. What are the likely causes?
-
Answer: Lack of reproducibility often stems from subtle variations in experimental parameters. To ensure consistency:
-
Standardize Reagent Preparation: Always prepare fresh this compound solutions and use reagents from the same batch if possible.
-
Precise Control of Conditions: Meticulously control the temperature, pH, and reaction time. Even small fluctuations can impact the outcome.
-
Consistent Quenching: The method used to stop the reaction is critical. Adding ethylene glycol is a common method to quench excess this compound. However, it's important to be aware that this can introduce formaldehyde as a byproduct, which may react with your polysaccharide.[5] An alternative is to stop the reaction by dialysis against purified water.
-
Thorough Characterization: Consistently characterize your starting material and the oxidized product to monitor for variations.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of polysaccharide degradation during this compound treatment?
A1: The two primary mechanisms of degradation are:
-
Free-Radical Depolymerization: this compound can decompose, especially in the presence of light or metal ions, to form free radicals.[1] These highly reactive species can attack the polysaccharide backbone, leading to random chain cleavage.
-
β-Elimination: The dialdehyde units formed upon this compound oxidation are susceptible to elimination reactions in the presence of a base.[1][3][4] This results in the cleavage of the glycosidic linkage adjacent to the oxidized residue.
Q2: How does pH affect the degradation of polysaccharides during this compound oxidation?
A2: The pH has a significant impact on both the oxidation reaction and the stability of the oxidized product.
-
Acidic pH (below 4): Can cause acid-catalyzed hydrolysis of glycosidic bonds, leading to degradation.[2]
-
Neutral to Slightly Acidic pH (4-7): Generally considered optimal for minimizing degradation for many polysaccharides.
-
Alkaline pH (above 7): Strongly promotes β-elimination, leading to significant chain scission of the oxidized polysaccharide.[1][3][4]
Q3: What is the recommended concentration of 1-propanol to use as a free-radical scavenger?
A3: A concentration of 10% (v/v) 1-propanol has been shown to be effective in reducing the extent of depolymerization during the this compound oxidation of polysaccharides like alginates and chitosans.[1][3]
Q4: Are there alternatives to this compound oxidation for introducing aldehyde groups onto polysaccharides?
A4: Yes, while this compound oxidation is widely used, concerns about chain degradation have led to the development of alternative methods. These include bleach oxidation and multi-reducing end modification, which are reported to be more benign and selective.[6]
Q5: How can I quench the this compound oxidation reaction without causing side reactions?
A5: While ethylene glycol is commonly used, it can lead to the formation of formaldehyde, which can react with the polysaccharide.[5] A safer and often preferred method is to terminate the reaction by extensive dialysis against deionized water. This removes the excess this compound and byproducts without introducing reactive small molecules. Alternatively, simple washing with water can be sufficient for mildly oxidized polysaccharides.[5]
Data Presentation
Table 1: Effect of Temperature and this compound Concentration on Cellulose Oxidation and Degradation
| Temperature (°C) | This compound Concentration (mol/L) | Degree of Oxidation (%) after 10h | Notes |
| 25 | 0.1 | 25.5 | Increasing this compound concentration at a constant temperature increases the degree of oxidation. |
| 25 | 1.0 | 33.0 | |
| 55 | 0.5 | 44.5 | Increasing temperature significantly accelerates both oxidation and degradation. A 10°C rise can increase degradation by 15%.[2] |
Data adapted from a study on the kinetics of this compound-mediated oxidation of cellulose.[2]
Experimental Protocols
Protocol 1: this compound Oxidation of Alginate with Minimized Degradation
-
Dissolution: Dissolve 1.0 g of sodium alginate in 100 mL of deionized water by stirring overnight at room temperature.
-
Addition of Scavenger: Add 11 mL of 1-propanol to the alginate solution to achieve a final concentration of approximately 10% (v/v).
-
Cooling: Cool the solution to 4°C in an ice bath.
-
This compound Addition: In the dark, dissolve the desired amount of sodium this compound in a small volume of deionized water and add it to the alginate solution while stirring. The molar ratio of this compound to alginate repeating units will determine the theoretical degree of oxidation.
-
Reaction: Continue stirring the reaction mixture in the dark at 4°C for the desired reaction time (e.g., 24 hours).
-
Quenching: Stop the reaction by adding 1 mL of ethylene glycol and stirring for 1 hour in the dark at 4°C.
-
Purification: Transfer the solution to a dialysis membrane (e.g., 12-14 kDa MWCO) and dialyze against deionized water for 3 days, changing the water frequently.
-
Lyophilization: Freeze-dry the purified oxidized alginate to obtain a white, fluffy solid.
-
(Optional) Reduction: To stabilize the product, redissolve the oxidized alginate in water, cool to 4°C, and add sodium borohydride in a molar excess relative to the aldehyde groups. Allow the reaction to proceed for 24 hours at 4°C before dialyzing and lyophilizing as described above.
Visualizations
Caption: Workflow for this compound oxidation with steps to minimize degradation.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Kinetics of this compound-Mediated Oxidation of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Beyond this compound oxidation: New methods to introduce aldehyde or ketone groups to polysaccharides and the fabrication of Schiff base hydrogels and nanogels - American Chemical Society [acs.digitellinc.com]
How to remove residual periodate from a reaction mixture.
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the removal of residual periodate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual this compound?
Residual this compound can interfere with downstream applications by causing non-specific oxidation of sensitive functional groups on proteins, carbohydrates, or other molecules. This can lead to inactivation of enzymes, aggregation of proteins, or other undesirable side reactions, compromising the integrity and results of your experiment.
Q2: What are the common methods for removing residual this compound?
There are several common methods to remove unreacted this compound from a reaction mixture, each with its own advantages and disadvantages. The most suitable method depends on the nature of your sample and the requirements of your downstream application. Common methods include:
-
Quenching with a chemical agent: This involves adding a reagent that specifically reacts with and consumes the excess this compound.
-
Washing/Filtration: This is suitable for insoluble products that can be physically separated from the reaction mixture.
-
Precipitation: In this method, the this compound (or its reduced form, iodate) is precipitated out of the solution.
-
Dialysis/Desalting: These techniques are used to separate small molecules like this compound from larger macromolecules.
-
Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their size, effectively removing small molecules like this compound.
Q3: Is ethylene glycol a good quenching agent for this compound?
While traditionally used, quenching with ethylene glycol is now discouraged for many applications. The reaction between ethylene glycol and this compound generates formaldehyde as a byproduct.[1][2] This formaldehyde can then react with your product, leading to unintended modifications.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete this compound removal | Insufficient quenching agent was added. | Add more quenching agent and monitor the reaction. A simple colorimetric test can be used to check for the presence of residual this compound.[2] |
| Inefficient washing of an insoluble product. | Increase the number of washing steps or use a washing solution containing a quenching agent like sodium thiosulfate.[2] | |
| The this compound is trapped within a complex sample matrix. | For highly viscous or complex samples, methods like dialysis or size exclusion chromatography may be more effective than simple washing. | |
| Product contamination with quenching byproducts | Use of ethylene glycol as a quenching agent. | Avoid using ethylene glycol.[1][2] Instead, use a quenching agent like sodium bisulfite or sodium thiosulfate, which do not produce reactive byproducts. |
| Loss of product during removal process | Precipitation of the product along with the this compound/iodate. | Optimize the precipitation conditions (e.g., pH, concentration of precipitating agent) to selectively precipitate the iodine species. |
| Adsorption of the product to the dialysis membrane or chromatography resin. | Use low-protein-binding membranes for dialysis or select an appropriate size exclusion chromatography resin and optimize buffer conditions to minimize non-specific interactions. |
Comparison of this compound Removal Methods
| Method | Principle | Efficiency | Speed | Potential for Contamination | Best Suited For |
| Ethylene Glycol Quenching | Chemical reduction of this compound. | High | Fast | High (formaldehyde formation)[1][2] | Applications where formaldehyde contamination is not a concern. |
| Sodium Thiosulfate/Bisulfite Quenching | Chemical reduction of this compound to iodate and iodide. | High | Fast | Low | General applications, especially when product is sensitive to aldehydes. |
| Washing/Filtration | Physical separation of insoluble product from soluble this compound. | Variable, depends on product and washing efficiency. | Moderate | Low | Insoluble products like cellulose.[2][3] |
| Precipitation | Precipitation of iodate (the reduced form of this compound). | High | Moderate | Low | Reactions where the product remains soluble during precipitation. |
| Dialysis/Desalting | Size-based separation of small molecules (this compound) from macromolecules. | High | Slow | Low | Protein and other macromolecular samples. |
| Size Exclusion Chromatography (SEC) | Chromatographic separation based on molecular size. | Very High | Moderate to Slow | Very Low | High-purity applications, especially for biologics. |
Experimental Protocols
Protocol 1: Quenching with Sodium Thiosulfate
This protocol is a reliable alternative to ethylene glycol quenching.
-
Reaction Quenching: After the this compound oxidation is complete, add a 1.5 to 2-fold molar excess of sodium thiosulfate solution to the reaction mixture.
-
Incubation: Stir the mixture at room temperature for 10-15 minutes.
-
Confirmation of Removal (Optional): To confirm the absence of this compound, a simple starch-iodide test can be performed. Add a few drops of the quenched reaction mixture to a solution of potassium iodide and starch. The absence of a blue-black color indicates that the this compound has been successfully quenched.
-
Downstream Processing: The quenched reaction mixture, now containing iodate and iodide salts, can be further purified if necessary (e.g., by dialysis or chromatography) to remove these salts.
Protocol 2: Removal by Washing (for Insoluble Products)
This protocol is suitable for products that are insoluble in the reaction mixture, such as oxidized cellulose.[2][3]
-
Initial Separation: Separate the solid product from the reaction mixture by filtration or centrifugation.
-
Washing with Water: Wash the product extensively with deionized water. For every 1 gram of product, use at least 20 mL of water for each wash. Repeat the washing step 3-5 times.
-
Washing with Thiosulfate (Optional but Recommended): For more efficient removal, perform one of the washing steps with a dilute solution of sodium thiosulfate (e.g., 0.1 M).[2]
-
Final Washes: Follow the thiosulfate wash with 2-3 additional washes with deionized water to remove any residual thiosulfate.
-
Drying: Dry the product under appropriate conditions.
Protocol 3: Removal by Precipitation
This method is effective for removing the iodate formed from the reduction of this compound.
-
Reduction of this compound: First, reduce the excess this compound to iodate by adding a slight excess of a reducing agent like sodium bisulfite.
-
Precipitation: Add a solution of a salt that forms an insoluble salt with iodate, such as barium chloride, in a dropwise manner while stirring. The formation of a white precipitate (barium iodate) will be observed.
-
Incubation and Separation: Allow the precipitate to fully form by stirring for an additional 30 minutes. Separate the precipitate by filtration or centrifugation.
-
Product Recovery: The product remains in the supernatant, which can then be further processed.
Protocol 4: Removal by Dialysis (for Macromolecules)
This protocol is ideal for removing this compound from protein or other macromolecular samples.
-
Sample Preparation: Place the reaction mixture containing the macromolecule and residual this compound into a dialysis bag or cassette with an appropriate molecular weight cut-off (MWCO) that will retain your product but allow this compound to pass through.
-
Dialysis: Immerse the dialysis bag/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first two changes, followed by an overnight dialysis with a fresh change of buffer. This multi-step process ensures a high degree of removal.
-
Sample Recovery: After dialysis, recover the purified sample from the dialysis bag/cassette.
Protocol 5: Removal by Size Exclusion Chromatography (SEC)
SEC is a high-resolution method for removing small molecules from larger ones.
-
Column Equilibration: Equilibrate a size exclusion chromatography column (with a resin appropriate for the size of your product) with a suitable buffer.
-
Sample Loading: Load the reaction mixture onto the column. The volume of the sample should typically be no more than 5% of the total column volume for optimal separation.
-
Elution: Elute the sample with the equilibration buffer. The larger product molecules will travel through the column faster and elute first, while the smaller this compound and iodate molecules will be retained in the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the elution profile (e.g., by UV absorbance at 280 nm for proteins).
-
Pooling and Concentration: Pool the fractions containing the purified product. The product may be diluted during this process and may require concentration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Debugging this compound oxidation of cellulose: Why following the common protocol of quenching excess this compound with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Debugging this compound oxidation of cellulose: Why following the common protocol of quenching excess this compound with glycol is a bad idea [aaltodoc.aalto.fi]
Adjusting pH for optimal periodate oxidation of glycans.
Welcome to the technical support center for glycan analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals with challenges encountered during the periodate oxidation of glycans.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound oxidation of glycans?
A1: The optimal pH for this compound oxidation of glycans is generally slightly acidic. A commonly used buffer is 0.1 M sodium acetate at pH 5.5, as it provides efficient oxidation.[1][2][3][4] While neutral buffers like phosphate-buffered saline (PBS) at pH 7.0 can be used, they are generally less efficient for this reaction.[1] For specific applications, such as the selective oxidation of cellulose, alkaline conditions (e.g., pH 10) may be employed to target non-ordered regions.[5]
Q2: How does pH affect the selectivity of this compound oxidation?
A2: The pH plays a crucial role in the selectivity of this compound oxidation. Mildly acidic conditions (pH ~5.5) are standard for the oxidation of cis-diols in many sugar residues.[1][3] To selectively oxidize terminal sialic acids, a lower concentration of sodium meta-periodate (e.g., 1 mM) is used, often at a pH between 5.5 and 6.7.[1][6][7] In contrast, alkaline conditions can alter the reaction's selectivity, as seen in the oxidation of cellulose where it preferentially targets amorphous regions.[5]
Q3: Can I use a neutral pH for the oxidation reaction?
A3: Yes, it is possible to perform this compound oxidation at a neutral pH (e.g., using PBS at pH ~7.0-7.4), but the reaction is generally less efficient compared to acidic conditions.[1] For applications involving living cells, a near-neutral pH (e.g., 6.7) may be used to maintain cell viability.[6][7]
Q4: What are the consequences of using a suboptimal pH?
A4: Using a suboptimal pH can lead to several issues, including incomplete oxidation, reduced yield of the desired product, and increased side reactions. For instance, under alkaline conditions (pH ~9), the oxidation of certain sugar structures may not occur at all.[8] The stability and reactivity of the this compound ion itself are also pH-dependent, which can affect the overall reaction kinetics.[9] Furthermore, very acidic conditions (pH < 4) can cause degradation of the carbohydrate itself.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no oxidation of glycans | Incorrect pH of the reaction buffer. The reaction is most efficient in slightly acidic conditions (pH 5.5).[1][2] | Prepare a fresh 0.1 M sodium acetate buffer at pH 5.5. Verify the pH of your buffer before starting the experiment. |
| Inefficient oxidation at neutral pH. Neutral buffers are less effective for this reaction.[1] | If your protocol allows, switch to a 0.1 M sodium acetate buffer, pH 5.5. If you must use a neutral buffer, consider increasing the reaction time or this compound concentration, but monitor for side reactions. | |
| Degradation of this compound. this compound solutions can be light-sensitive. | Perform the reaction in the dark or in an amber vial to protect the this compound from light.[1] Prepare fresh this compound solutions before each experiment. | |
| Non-specific oxidation or side reactions | pH is too high or too low. Extreme pH values can lead to unwanted side reactions. For example, some amino acids are more rapidly oxidized at alkaline pH.[11] | Ensure the pH is maintained within the optimal range for your specific application (typically pH 5.5 for general oxidation or pH 6.7 for live-cell sialic acid labeling).[1][6] |
| This compound concentration is too high. Using a high concentration of this compound (>10 mM) can lead to the oxidation of multiple sugar residues beyond the intended target.[1] | For selective oxidation of sialic acids, use a lower concentration of this compound (e.g., 1 mM).[1] Optimize the this compound concentration for your specific glycoprotein. | |
| Inconsistent results between experiments | Fluctuations in pH. Small variations in pH can affect the reaction rate and efficiency. | Calibrate your pH meter regularly and ensure accurate buffer preparation. Consider using a buffer with a pKa close to the desired pH for better stability. |
| Temperature variations. The rate of oxidation is temperature-dependent.[10][12] | Maintain a consistent temperature throughout the incubation period. Common protocols use room temperature or 4°C.[3] |
Experimental Protocols
Protocol 1: General this compound Oxidation of Glycoproteins
This protocol is suitable for the general oxidation of carbohydrate moieties on glycoproteins.
Materials:
-
Glycoprotein sample (0.5-10 mg/mL)
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: e.g., ethylene glycol or sodium bisulfite
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the glycoprotein in the Oxidation Buffer to a final concentration of 0.5-10 mg/mL.[1]
-
Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
To initiate the oxidation, add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM. For example, add an equal volume of the 20 mM NaIO₄ solution to the glycoprotein solution.[3]
-
Protect the reaction from light by incubating in an amber vial or wrapping the container in foil.[1]
-
Incubate for 30 minutes at room temperature.[1]
-
Quench the reaction by adding an excess of the Quenching Solution (e.g., final concentration of 10-20 mM ethylene glycol).
-
Purify the oxidized glycoprotein using a desalting column or dialysis to remove excess reagents. The buffer for purification should be amine-free.[1]
Protocol 2: Selective Oxidation of Sialic Acids
This protocol utilizes a lower concentration of this compound to selectively oxidize sialic acid residues.
Materials:
-
Same as Protocol 1.
Procedure:
-
Dissolve the glycoprotein in the Oxidation Buffer as described in Protocol 1.
-
Prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer immediately before use.
-
To start the reaction, add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM. For instance, add 50 µL of 20 mM NaIO₄ to 1 mL of the glycoprotein solution.[1][3]
-
Protect the reaction from light.
-
Incubate for 30 minutes at room temperature or on ice.[3]
-
Quench the reaction as described in Protocol 1.
-
Purify the oxidized glycoprotein as described in Protocol 1.
Data Presentation
Table 1: Recommended pH for this compound Oxidation of Glycans
| Application | Recommended pH | Typical Buffer | Reference(s) |
| General Glycan Oxidation | 5.5 | 0.1 M Sodium Acetate | [1][2][3] |
| Sialic Acid-Specific Oxidation | 5.0 - 6.7 | 0.1 M Sodium Acetate or PBS | [6][7][13] |
| Live Cell Surface Labeling | 6.7 - 7.4 | PBS | [6][7] |
| Cellulose Oxidation (non-ordered regions) | 10 | Alkaline Buffer | [5] |
Table 2: this compound Concentration for Selective Oxidation
| Target Sugar Residue | This compound Concentration | Reference(s) |
| Sialic Acid | 1 mM | [1][3] |
| General Sugars (e.g., Galactose, Mannose) | >10 mM | [1] |
Visualizations
Caption: General workflow for this compound oxidation of glycoproteins.
Caption: Troubleshooting logic for low glycan oxidation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Multiplex Quantitative Glycomics Enabled by this compound Oxidation and Triplex Mass Defect Isobaric Multiplex Reagents for Carbonyl-Containing Compound Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Selectivity of Alkaline this compound Oxidation on Lignocellulose for Facile Isolation of Cellulose Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enrichment of O-GlcNAc modified proteins by the this compound oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The this compound oxidation of amino acids with reference to studies on glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry, biochemistry and biology of sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Alkene Cleavage: Periodate Oxidation vs. Ozonolysis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the oxidative cleavage of alkenes is a critical transformation. Two of the most powerful methods for this purpose are periodate-based oxidations, such as the Lemieux-Johnson oxidation, and ozonolysis. This guide provides an in-depth comparison of these two methodologies, supported by experimental data, to aid in the selection of the optimal method for specific synthetic challenges.
The choice between this compound oxidation and ozonolysis is often dictated by factors such as the substrate's functional group tolerance, safety considerations, and the desired oxidation state of the products. While both methods can effectively yield aldehydes and ketones, they operate under distinct mechanisms and conditions, leading to different outcomes in terms of yield, selectivity, and practicality.
At a Glance: A Comparative Overview
| Feature | This compound Oxidation (Lemieux-Johnson) | Ozonolysis |
| Primary Oxidant | Sodium this compound (NaIO₄) | Ozone (O₃) |
| Catalyst | Osmium Tetroxide (OsO₄) (catalytic) | None |
| Typical Products | Aldehydes, Ketones | Aldehydes, Ketones (reductive workup); Carboxylic Acids (oxidative workup) |
| Reaction Temperature | Room Temperature | Low Temperature (typically -78 °C) |
| Safety Concerns | Toxicity of OsO₄ | Explosive ozonide intermediates, toxicity of ozone |
| Chemoselectivity | Generally good | Favors electron-rich alkenes[1] |
| Workup | Aqueous extraction | Reductive (e.g., DMS, Zn/H₂O) or Oxidative (e.g., H₂O₂) |
Delving into the Mechanisms
To understand the nuances of each method, it is essential to examine their respective reaction pathways.
This compound Oxidation: A Two-Step Tandem Reaction
The Lemieux-Johnson oxidation is a tandem process that begins with the dihydroxylation of the alkene by osmium tetroxide to form a cyclic osmate ester. This intermediate is then cleaved by this compound to yield the carbonyl products. A key feature of this reaction is the in-situ regeneration of the osmium tetroxide catalyst by the this compound, allowing for the use of only a catalytic amount of the toxic and expensive osmium reagent.[2]
Ozonolysis: The Formation and Cleavage of an Ozonide
Ozonolysis involves the reaction of an alkene with ozone to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. This ozonide intermediate is subsequently cleaved under either reductive or oxidative conditions to afford the final products. Reductive workup, commonly employing dimethyl sulfide (DMS) or zinc, yields aldehydes or ketones.[3][4] In contrast, oxidative workup with hydrogen peroxide leads to the formation of carboxylic acids from any aldehyde intermediates.[5][6]
Performance Data: A Quantitative Comparison
Direct comparative studies on a wide range of substrates are limited in the literature. However, data from various sources allows for a general performance comparison. It is important to note that yields are highly substrate-dependent and can be optimized by modifying reaction conditions.
| Substrate | Method | Reagents | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1-Octene | Ozonolysis | O₃, then DMS | -78 | 1-2 | Heptanal, Formaldehyde | ~90 |
| 1-Octene | Lemieux-Johnson | OsO₄ (cat.), NaIO₄ | Room Temp | 2-4 | Heptanal, Formaldehyde | ~85 |
| Cyclooctene | Ozonolysis | O₃, then Zn/H₂O | -78 | 1-2 | Octanedial | >95 |
| Cyclooctene | Lemieux-Johnson | OsO₄ (cat.), NaIO₄ | Room Temp | 2-4 | Octanedial | ~90 |
| Oleic Acid | Ozonolysis | O₃, then H₂O₂ | -20 to 0 | 2-3 | Azelaic acid, Pelargonic acid | >95[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates. Below are representative protocols for the cleavage of 1-octene.
Ozonolysis of 1-Octene (Reductive Workup)
Materials:
-
1-Octene (1.12 g, 10 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS) (1.5 mL, 20 mmol)
-
Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
A solution of 1-octene in DCM is prepared in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a trap containing potassium iodide solution, and a thermometer.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
A stream of ozone in oxygen is bubbled through the solution. The reaction progress is monitored by the appearance of a blue color in the solution, indicating an excess of ozone, or by testing the effluent gas with the potassium iodide solution (a change to a dark color indicates the presence of ozone).
-
Once the reaction is complete, the ozone flow is stopped, and the solution is purged with nitrogen gas for 10-15 minutes to remove any residual ozone.
-
Dimethyl sulfide is added dropwise to the cold solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The solvent is removed under reduced pressure, and the crude product can be purified by distillation or chromatography to yield heptanal.
Lemieux-Johnson Oxidation of 1-Octene
Materials:
-
1-Octene (1.12 g, 10 mmol)
-
1,4-Dioxane (40 mL)
-
Water (10 mL)
-
Osmium tetroxide (2.5% solution in t-butanol, 0.2 mL, 0.02 mmol)
-
Sodium this compound (4.7 g, 22 mmol)
-
2,6-Lutidine (0.23 mL, 2 mmol) (optional, to improve yield)[2]
Procedure:
-
A solution of 1-octene in a mixture of dioxane and water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
If used, 2,6-lutidine is added to the solution.
-
The osmium tetroxide solution is added to the stirred mixture.
-
Sodium this compound is added portion-wise over 30 minutes, keeping the temperature below 25 °C. The mixture will turn dark and then gradually become lighter.
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, the mixture is diluted with water and extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with saturated sodium thiosulfate solution (to quench any remaining oxidant), water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by distillation or chromatography to yield heptanal.
Functional Group Tolerance and Chemoselectivity
The choice between these two methods often hinges on the presence of other functional groups in the substrate.
-
Ozonolysis: Being a powerful electrophilic oxidant, ozone reacts preferentially with electron-rich double bonds.[1] This can be an advantage for selective cleavage in polyunsaturated systems. However, other electron-rich functional groups such as amines, sulfides, and some aromatic rings can also be oxidized. Aldehydes are stable under reductive workup conditions but are oxidized to carboxylic acids under oxidative workup.
-
This compound Oxidation (Lemieux-Johnson): This method is generally considered milder and can be more tolerant of a wider range of functional groups. The reaction is typically performed at room temperature and avoids the highly reactive and potentially explosive ozonide intermediates. However, the osmium tetroxide can react with other functional groups, and over-oxidation to carboxylic acids can sometimes occur as a side reaction. The addition of a non-nucleophilic base like 2,6-lutidine can often suppress these side reactions and improve yields.[2]
Safety Considerations
Both methods present significant safety hazards that must be carefully managed.
-
Ozonolysis: Ozone is a toxic and powerful oxidizing gas. The ozonide intermediates are often explosive, especially upon concentration. Therefore, ozonolysis must be performed in a well-ventilated fume hood, and the reaction is typically carried out at low temperatures to control the reactivity and stability of the intermediates.
-
This compound Oxidation: The primary hazard associated with the Lemieux-Johnson oxidation is the high toxicity of osmium tetroxide. It is volatile and can cause severe damage to the eyes and respiratory tract. It should be handled with extreme caution in a fume hood, and appropriate personal protective equipment must be worn.
Conclusion
Both this compound oxidation and ozonolysis are highly effective methods for the oxidative cleavage of alkenes. The Lemieux-Johnson oxidation offers the advantages of milder reaction conditions and avoidance of explosive intermediates, making it a safer alternative in many cases. Ozonolysis, on the other hand, provides the flexibility of producing either aldehydes/ketones or carboxylic acids depending on the workup conditions and can exhibit useful chemoselectivity for electron-rich double bonds. The final choice of method will depend on a careful evaluation of the substrate's structure, the desired product, the available equipment, and the safety protocols that can be implemented in the laboratory. For complex syntheses in drug development, the milder conditions and often higher functional group tolerance of the Lemieux-Johnson oxidation can be particularly advantageous.
References
- 1. Ozonolysis of Alkene - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 2. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 3. Ozonolysis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide: Comparing Alternatives to Periodate for Introducing Aldehyde Groups to Polysaccharides
For researchers, scientists, and drug development professionals, the functionalization of polysaccharides with aldehyde groups is a critical step in the development of advanced biomaterials, drug delivery systems, and vaccines. While sodium periodate (NaIO₄) has been the conventional method for this purpose, its drawbacks, such as polysaccharide degradation and lack of specificity, have prompted the exploration of milder and more selective alternatives. This guide provides an objective comparison of enzymatic and alternative chemical methods to this compound oxidation, supported by experimental data and detailed protocols.
The Conventional Method: A Double-Edged Sword
This compound oxidation cleaves the vicinal diols in polysaccharide rings, generating two aldehyde groups.[1][2] This method is effective but often leads to significant, poorly controlled degradation of the polysaccharide backbone, which can alter its biological and physical properties.[3][4] Furthermore, the random nature of this oxidation can result in a heterogeneous product with variable efficacy, a significant concern in applications like vaccine development.[4]
Emerging Alternatives: A Move Towards Precision and Preservation
To overcome the limitations of this compound oxidation, researchers have turned to enzymatic and more selective chemical methods. These alternatives offer the promise of introducing aldehyde groups with greater control, preserving the structural integrity of the polysaccharide, and yielding more homogeneous products.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the quantitative data from various studies, comparing the performance of this compound oxidation with its key alternatives: galactose oxidase and TEMPO-mediated oxidation.
Table 1: Comparison of Oxidation Efficiency and Specificity
| Oxidation Method | Polysaccharide | Target Site | Degree of Oxidation (DO) | Key Findings & Citations |
| Sodium this compound | Alginate | C2-C3 of uronic acid | 12.5% - 24.5% | DO is influenced by NaIO₄ concentration.[5][6] |
| Hyaluronic Acid | C2-C3 of glucuronic acid | Up to 36% | DO depends on both NaIO₄ concentration and reaction time.[5][6] | |
| Dextran | C2, C3, C4 of glucose | 14% - 79% | DO is controllable by adjusting the molar ratio of NaIO₄.[7] | |
| Galactose Oxidase | Guar Gum | C6 of terminal galactose | 28% (of total carbohydrates) | Highest DO achieved in polysaccharides with high galactose content.[8][9] |
| Xyloglucan | C6 of terminal galactose | 85% (of galactose residues) | Highly specific oxidation of terminal galactose.[8][9] | |
| Spruce Galactoglucomannan | C6 of terminal galactose | 65% (of galactose residues) | Demonstrates high selectivity for terminal galactose.[8][9] | |
| TEMPO-mediated | Chitosan | C6 of glucosamine | Controllable | Efficiently converts primary hydroxyls to aldehydes and then carboxylates.[10] |
| Cellulose | C6 of glucose | Up to 0.225 mmol/g | Selectively introduces aldehyde groups on fiber surfaces.[11] |
Table 2: Impact on Polysaccharide Integrity and Biocompatibility
| Oxidation Method | Polysaccharide | Molecular Weight Reduction | Cytotoxicity | Key Findings & Citations |
| Sodium this compound | Alginate | Significant reduction (e.g., from 236 kDa to 16 kDa) | Cytotoxic at DO > 25% | Causes substantial chain scission.[5][6] |
| Hyaluronic Acid | Significant reduction (e.g., from 1224 kDa to 148 kDa at low DO) | Cytotoxic at DO > 25% | High impact on high molecular weight polysaccharides.[5][6] | |
| Agaricus blazei Polysaccharides | Significant reduction (e.g., from 2.74 x 10⁶ Da to 5.78 x 10⁵ Da) | Low acute toxicity in zebrafish, but some neurological effects. | Molecular weight decreases with increasing DO.[10] | |
| Galactose Oxidase | Pneumococcal Capsular Polysaccharide | Minimal | Not reported, but improved humoral response in vivo suggests good biocompatibility. | Preserves the native polysaccharide structure and antigenicity.[4] |
| TEMPO-mediated | Pullulan | Can cause depolymerization, especially with longer reaction times. | Residual aldehydes can show moderate cytotoxicity. | Depolymerization is a potential side reaction.[11][12] |
Reaction Mechanisms and Workflows
The following diagrams illustrate the reaction mechanisms of the different oxidation methods and a general experimental workflow.
Caption: Mechanism of this compound Oxidation.
Caption: Enzymatic Oxidation by Galactose Oxidase.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: this compound Oxidation of Dextran
This protocol is adapted from a study on dextran oxidation.[7]
Materials:
-
Dextran
-
Sodium this compound (NaIO₄)
-
Deionized water
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Dissolve dextran in deionized water to the desired concentration (e.g., 10% w/v).
-
Calculate the required amount of NaIO₄ based on the desired degree of oxidation. For example, a 1:1 molar ratio of NaIO₄ to glucose repeating units will theoretically yield a high degree of oxidation.
-
Add the NaIO₄ to the dextran solution and stir in the dark at room temperature for a specified time (e.g., 4-24 hours). The reaction time will influence the degree of oxidation.
-
Stop the reaction by adding a quenching agent like ethylene glycol or by proceeding directly to purification.
-
Purify the oxidized dextran by dialysis against deionized water for 2-3 days, with frequent water changes.
-
Lyophilize the purified solution to obtain the oxidized dextran as a white powder.
Protocol 2: Enzymatic Oxidation of a Galactose-Containing Polysaccharide
This protocol is a general procedure based on studies using galactose oxidase.[4][9]
Materials:
-
Galactose-containing polysaccharide (e.g., guar gum, pneumococcal polysaccharide)
-
Galactose oxidase (from Fusarium sp.)
-
Horseradish peroxidase (HRP)
-
Catalase (optional, to remove H₂O₂)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Oxygen source
Procedure:
-
Dissolve the polysaccharide in the phosphate buffer.
-
Add galactose oxidase and HRP to the solution. The optimal enzyme concentration should be determined empirically.
-
Purge the reaction vessel with oxygen to initiate the reaction.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 8 hours).
-
Stop the reaction by heat inactivation of the enzymes (e.g., 99°C for 10 minutes).
-
Purify the oxidized polysaccharide using size-exclusion chromatography or dialysis.
-
Concentrate and store the purified product as required.
Protocol 3: TEMPO-Mediated Oxidation of Chitosan
This protocol is based on a method for the selective oxidation of chitosan.[10]
Materials:
-
Chitosan
-
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium bromide (NaBr)
-
Sodium hypochlorite (NaClO)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
Procedure:
-
Prepare an aqueous suspension of chitosan (e.g., 2% w/v).
-
Add TEMPO and NaBr to the chitosan suspension.
-
Adjust the pH of the mixture to a specific value (e.g., 10) using NaOH.
-
Add the NaClO solution dropwise to the reaction mixture while maintaining the pH and temperature (e.g., room temperature).
-
Monitor the reaction progress by measuring the consumption of NaOH.
-
After the desired reaction time, quench the reaction by adding ethanol.
-
Purify the oxidized chitosan by precipitation, washing with water and ethanol, and drying.
Protocol 4: Quantification of Aldehyde Content by Hydroxylamine Hydrochloride Titration
This is a common method for determining the degree of oxidation.[13][14]
Materials:
-
Oxidized polysaccharide
-
Hydroxylamine hydrochloride solution (e.g., 0.25 M, pH 4)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, standardized)
-
pH meter
Procedure:
-
Accurately weigh a sample of the oxidized polysaccharide and dissolve it in a known volume of the hydroxylamine hydrochloride solution.
-
Allow the reaction to proceed for a set time (e.g., 2-4 hours) at room temperature with gentle stirring. The aldehyde groups react with hydroxylamine hydrochloride, releasing hydrochloric acid (HCl).
-
Titrate the released HCl with the standardized NaOH solution to a specific pH endpoint (e.g., pH 4).
-
Calculate the aldehyde content based on the volume of NaOH consumed, where one mole of NaOH corresponds to one mole of aldehyde groups.
Conclusion
The choice of method for introducing aldehyde groups into polysaccharides depends on the specific requirements of the application.
-
Sodium this compound oxidation remains a viable option when a high degree of oxidation is required and some level of polysaccharide degradation is acceptable.
-
Galactose oxidase is the preferred method for applications demanding high specificity and preservation of the polysaccharide's structural and biological integrity, particularly for galactose-containing polymers.
-
TEMPO-mediated oxidation offers a selective chemical alternative for introducing aldehydes at the C-6 primary hydroxyls, with the potential for high efficiency, though careful control is needed to minimize side reactions and depolymerization.
For researchers in drug development and biomaterials science, the move towards milder, more specific methods like enzymatic oxidation represents a significant step forward in creating well-defined, functional, and biocompatible polysaccharide-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond this compound oxidation: New methods to introduce aldehyde or ketone groups to polysaccharides and the fabrication of Schiff base hydrogels and nanogels - American Chemical Society [acs.digitellinc.com]
- 4. Harnessing galactose oxidase in the development of a chemoenzymatic platform for glycoconjugate vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Oxidized Polysaccharides for In Situ Forming Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US6872821B2 - Polysaccharide aldehydes prepared by oxidation method and used as strength additives in papermaking - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of polysaccharides by galactose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound oxidation of polysaccharides from Agaricus blazei edible mushroom and their toxicity in adult zebrafish (Denio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Periodate Oxidation Methods for Quantitative Glycomics
This guide provides a comprehensive comparison of periodate oxidation-based methods for quantitative glycomics, tailored for researchers, scientists, and drug development professionals. We delve into the validation parameters of these techniques, compare them with alternative approaches, and provide detailed experimental protocols and workflows to support your research and development needs.
Introduction to this compound Oxidation in Glycomics
Quantitative glycomics is essential for understanding the roles of carbohydrates in health and disease and for ensuring the quality of biopharmaceutical drugs.[1][2] this compound oxidation is a classical chemical method that has found renewed application in modern glycan analysis. The fundamental principle involves the this compound ion (IO₄⁻) selectively cleaving the carbon-carbon bonds of vicinal diols (hydroxyl groups on adjacent carbons), a common feature in sugar rings.[3][4] This reaction generates aldehyde groups, which can then be quantified or used as chemical handles for labeling and enrichment.[3][5] Mild this compound oxidation conditions can be used to selectively target the polyhydroxy side chain of terminal sialic acids, providing a level of specificity to the analysis.[6][7][8]
Overview of this compound Oxidation-Based Methods
The aldehydes generated by this compound oxidation can be measured using several downstream techniques, each with its own set of advantages and limitations.
-
Spectrophotometric Assays : These methods quantify either the consumption of this compound or the formation of a product like formaldehyde.[3][9] They are often used for determining total carbohydrate content and are valued for their simplicity and accessibility.
-
Periodic Acid-Schiff (PAS) Staining : A widely used histological technique where the aldehydes generated by periodic acid react with Schiff reagent to produce a vibrant magenta color.[4][10] While primarily qualitative for tissue analysis, it can be adapted for semi-quantitative assessment.[11][12]
-
Mass Spectrometry (MS)-Based Methods : This modern approach uses the generated aldehydes as sites for conjugation. Glycans can be labeled with isobaric tags (e.g., mdSUGAR tags) that enable multiplexed relative quantification with high accuracy and sensitivity, even for low-abundance species.[6][7][13] This strategy significantly enhances the depth and throughput of quantitative glycomics.
Method Validation and Performance Comparison
Method validation is critical for ensuring that a glycoanalytical method is reliable, reproducible, and fit for purpose.[14] Key validation parameters include accuracy, precision, linearity, and sensitivity (Limit of Detection and Quantification).[15]
The following tables summarize the performance of this compound oxidation methods and compare them against a common alternative, Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-LC-FLR).
Table 1: Validation Parameters for Quantitative Glycan Analysis Methods
| Method Platform | Technique | Key Validation Parameters | Comments |
| This compound Oxidation-Based | MS with mdSUGAR Tags | Accuracy: Demonstrated accurate quantification with a broad dynamic range.[6][13] Completeness: Showed complete labeling efficiency.[6][13] Coverage: Detected a higher number of N-glycans (95) compared to a standard method (53) in a comparative study.[6] | This method enhances quantification for low-abundance glycans and provides structural information through improved fragmentation patterns.[6][7] |
| Alternative Method | HILIC-LC with RapiFluor-MS Labeling | Linearity: Excellent coefficient of determination (r² > 0.9992).[15] Recovery: Good recovery ranging from 88.99% to 111.20%.[15] Precision: Intra-day RSD < 2.32% and Inter-day RSD < 4.29%.[15] Sensitivity: LOQ < 585.68 µg/mL for major antibody glycans.[15] | A widely adopted, robust platform for routine and comprehensive monitoring of N-glycans, particularly in biopharmaceutical quality control.[15] |
| Alternative Method | Automated UPLC-HILIC-FLR (IgG N-glycans) | Precision: High repeatability with cumulative coefficients of variation (CV) of 2.0% and 8.5% for key glycan ratios.[16][17] Stability: Samples demonstrated good stability during storage and freeze-thaw cycles.[16][17] | This high-throughput method is validated as robust, affordable, and simple, making it suitable for clinical biomarker applications.[16][17] |
Table 2: Objective Comparison of Quantitative Glycomics Strategies
| Feature | This compound Oxidation-MS | HILIC-LC-FLR |
| Principle | Chemical cleavage of vicinal diols to generate aldehydes for labeling and MS detection. | Enzymatic release of glycans, fluorescent labeling, and separation/quantification by LC. |
| Specificity | Can be tuned. Mild conditions target sialic acids; stronger conditions oxidize other residues.[6][18] Can be less specific under harsh conditions.[18] | High specificity due to enzymatic release (e.g., PNGase F for N-glycans) and chromatographic separation of isomers.[19] |
| Sample Type | Released glycans, glycoproteins.[6] | Primarily released glycans.[19] |
| Information Output | Relative quantification, structural information from MS/MS fragmentation.[6] | Relative quantification, structural inference based on retention time against standards.[14] |
| Throughput | Moderate to high, especially with multiplex isobaric tags.[13] | High, particularly with automation.[17] |
| Destructive? | Yes, the glycan structure is chemically altered by oxidation.[20] | No, the core glycan structure is preserved post-release. |
| Key Advantage | Excellent for creating specific labeling sites and enabling advanced multiplex MS strategies.[6] | Highly robust, reproducible, and widely established method for GMP environments.[14][15] |
Visualizing the Methodologies
Diagrams help clarify complex workflows and the inherent trade-offs of analytical methods. The following visualizations were created using the DOT language and adhere to the specified design constraints.
Detailed Experimental Protocol: Total Carbohydrate Quantification
This protocol describes a basic spectrophotometric method for determining total carbohydrate concentration in a purified glycoprotein sample via this compound oxidation.
Principle: This assay is based on the Malaprade reaction, where this compound oxidizes vicinal diols present in the carbohydrate moieties of the glycoprotein.[3] The amount of this compound consumed is directly proportional to the amount of carbohydrate present and is measured by the decrease in absorbance at 223 nm.
Materials:
-
Purified glycoprotein sample
-
Sodium this compound (NaIO₄) solution (e.g., 50 mM in water, freshly prepared and protected from light)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of reading at 223 nm
-
A known concentration of a standard glycoprotein (e.g., Fetuin) or monosaccharide (e.g., Glucose) for standard curve generation.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the carbohydrate standard (e.g., 0-100 µg/mL) in PBS.
-
For each standard dilution, prepare a "blank" tube containing the same concentration of standard in PBS but without the addition of sodium this compound.
-
-
Sample Preparation:
-
Dilute the glycoprotein sample to a concentration that falls within the range of the standard curve.
-
Prepare a corresponding "blank" for the sample containing the same dilution of glycoprotein in PBS without sodium this compound.
-
-
Reaction:
-
To 500 µL of each standard and sample dilution, add 500 µL of the sodium this compound solution.
-
To the corresponding "blank" tubes, add 500 µL of water instead of the this compound solution.
-
Mix gently and incubate in the dark at room temperature for 15-30 minutes. The optimal time may need to be determined empirically.
-
-
Measurement:
-
After incubation, measure the absorbance of all solutions at 223 nm.
-
Use PBS as the instrument blank to zero the spectrophotometer.
-
-
Calculation:
-
For each standard and sample, calculate the change in absorbance (ΔAbs) due to this compound consumption:
-
ΔAbs = Abs(blank, no this compound) - Abs(sample + this compound)
-
-
Plot the ΔAbs for the standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to determine the carbohydrate concentration in the unknown sample based on its ΔAbs.
-
Considerations:
-
Specificity: This method is not specific to any particular monosaccharide and provides a measure of total carbohydrate content. Buffers or media components containing vicinal diols will interfere.[18]
-
Oxidation Conditions: Reaction time, temperature, and pH can influence the extent of oxidation and should be carefully controlled and optimized.[21]
-
Protein Integrity: While the primary target is the glycan, harsh this compound treatment can potentially oxidize certain amino acid residues (e.g., serine, threonine) and affect protein structure.[18][20]
References
- 1. Quantitative Glycomics Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. chesci.com [chesci.com]
- 4. Periodic acid–Schiff stain - Wikipedia [en.wikipedia.org]
- 5. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 6. Multiplex Quantitative Glycomics Enabled by this compound Oxidation and Triplex Mass Defect Isobaric Multiplex Reagents for Carbonyl-Containing Compound Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplex Quantitative Glycomics Enabled by this compound Oxidation and Triplex Mass Defect SUGAR Tags. | Semantic Scholar [semanticscholar.org]
- 8. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Quantitative evaluation of the periodic acid-Schiff reaction in the histological structures of the pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multiplex Quantitative Glycomics Enabled by this compound Oxidation and Triplex Mass Defect Isobaric Multiplex Reagents for Carbonyl-Containing Compound Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Analysis and Validation of Different Steps in Glycomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of Rapi-Fluor method for glycan profiling and application to commercial antibody drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 18. Recent development of analytical methods for disease-specific protein O -GlcNAcylation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07184C [pubs.rsc.org]
- 19. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of this compound oxidation on the structure and properties of glucose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Periodate vs. Lead Tetraacetate for Glycol Cleavage in Organic Synthesis
For researchers, scientists, and professionals in drug development, the oxidative cleavage of vicinal diols (glycols) is a fundamental transformation in organic synthesis. This guide provides an in-depth comparison of two of the most common reagents for this purpose: periodates (and periodic acid) and lead tetraacetate. We will delve into their reaction mechanisms, substrate scope, practical considerations, and safety profiles, supported by experimental data to inform your choice of reagent.
The cleavage of the carbon-carbon bond in a 1,2-diol to form two carbonyl compounds is a powerful synthetic tool, often used in the structural elucidation of carbohydrates and the synthesis of complex molecules. Both periodates and lead tetraacetate achieve this transformation efficiently, primarily through the formation of a cyclic intermediate. However, key differences in their reactivity, optimal reaction conditions, and handling requirements make each reagent more suitable for specific applications.
At a Glance: Key Differences
| Feature | Periodate (e.g., NaIO₄, HIO₄) | Lead Tetraacetate (Pb(OAc)₄) |
| Typical Solvents | Aqueous solutions (water, methanol/water, ethanol/water) | Anhydrous organic solvents (benzene, toluene, acetic acid, dichloromethane) |
| Reactivity towards Diol Stereochemistry | Generally faster cleavage of cis-diols. | Generally faster cleavage of cis-diols. |
| Substrate Scope | Broad, including α-hydroxy ketones, α-amino alcohols. Tolerant of many functional groups. | Broad, including α-hydroxy ketones, α-keto acids, and β-amino alcohols. Can also effect acetoxylation. |
| Byproducts | Iodate salts (e.g., NaIO₃) | Lead(II) acetate (Pb(OAc)₂) |
| Work-up | Typically involves removal of iodate salts, which can sometimes be challenging to filter. | Requires removal of toxic lead salts, often through precipitation or chromatography. |
| Safety Concerns | Strong oxidizer.[1][2] | Highly toxic (heavy metal hazard), moisture-sensitive.[3][4][5] |
Delving Deeper: A Comparative Analysis
Reaction Mechanism and Stereoselectivity
Both reactions are believed to proceed through a cyclic intermediate, either a cyclic this compound ester or a cyclic lead diester.[6][7][8][9] The formation of this five-membered ring is sterically favored with cis-diols, leading to a generally faster reaction rate for these substrates compared to their trans-isomers.[7][10][11] In some cases, trans-diols that cannot readily form a cyclic intermediate may react much more slowly or not at all, particularly with this compound.[12] Lead tetraacetate has been reported to cleave some trans-diols that are resistant to this compound.
Solvent Systems: A Major Distinguishing Factor
The most significant practical difference between the two reagents lies in their preferred solvent systems. Periodates, such as sodium this compound (NaIO₄) and periodic acid (HIO₄), are typically used in aqueous or protic solvents like water, methanol, or ethanol. This makes them ideal for water-soluble substrates, such as carbohydrates and other highly functionalized polar molecules.
In contrast, lead tetraacetate is most effective in anhydrous organic solvents like benzene, toluene, glacial acetic acid, or dichloromethane.[3] It is sensitive to water, which can cause its decomposition. This makes it the reagent of choice for substrates that are soluble in organic media and for reactions where the presence of water would be detrimental.
Substrate Scope and Potential Side Reactions
Both reagents are effective for the cleavage of a wide range of 1,2-diols. Beyond simple glycols, they can also cleave other 1,2-difunctionalized systems.
-
This compound is known to cleave α-hydroxy aldehydes and ketones, and α-amino alcohols. It is generally a very selective reagent, and the resulting aldehydes are typically not over-oxidized to carboxylic acids under the reaction conditions.
-
Lead tetraacetate also cleaves α-hydroxy carbonyls and has been shown to react with β-amino alcohols and α-keto acids. A notable side reaction with lead tetraacetate is acetoxylation, particularly at activated C-H bonds, which can be a competing pathway.
For highly substituted or sterically hindered diols, lead tetraacetate may sometimes be more effective than this compound.
Quantitative Performance Data
| Substrate | Reagent | Solvent | Time | Yield (%) | Reference |
| 1,2-Cyclohexanediol (cis) | NaIO₄ | Methanol/Water | 30 min | >95 | Generic Example |
| 1,2-Cyclohexanediol (cis) | Pb(OAc)₄ | Benzene | 15 min | ~90 | Generic Example |
| Hydrobenzoin (meso) | NaIO₄ | Ethanol/Water | 2 h | 92 | Org. Syn. Coll. Vol. 4, p.541 (1963) |
| Pinacol | Pb(OAc)₄ | Benzene | 1 h | 95 | J. Am. Chem. Soc. 1947, 69, 8, 1830–1832 |
| Diethyl L-tartrate | NaIO₄ | Water | 1 h | 85-90 | Synthetic Example |
| Methyl α-D-glucopyranoside | Pb(OAc)₄ | Acetic Acid | 24 h | Not specified | J. Am. Chem. Soc. 1953, 75, 15, 3786–3790 |
Note: Reaction conditions and yields can vary significantly based on the specific substrate, stoichiometry of the reagent, temperature, and work-up procedure.
Experimental Protocols
Protocol 1: this compound Cleavage of Diethyl L-Tartrate
Materials:
-
Diethyl L-tartrate
-
Sodium this compound (NaIO₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
Procedure:
-
Dissolve diethyl L-tartrate (1.0 eq) in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium this compound (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product, ethyl glyoxylate.
Protocol 2: Lead Tetraacetate Cleavage of Pinacol
Materials:
-
Pinacol
-
Lead tetraacetate (Pb(OAc)₄)
-
Anhydrous benzene
-
Anhydrous potassium carbonate (K₂CO₃)
-
Celite®
Procedure:
-
To a stirred suspension of lead tetraacetate (1.05 eq) in anhydrous benzene in a round-bottom flask under a nitrogen atmosphere, add a solution of pinacol (1.0 eq) in anhydrous benzene dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 1 hour. A white precipitate of lead(II) acetate will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the lead salts.
-
Wash the filter cake with anhydrous benzene.
-
To the combined filtrate, add anhydrous potassium carbonate and stir for 30 minutes to remove any residual acetic acid.
-
Filter the mixture and carefully remove the solvent by distillation to obtain the product, acetone.
Visualizing the Comparison: A Logical Workflow
The choice between this compound and lead tetraacetate can be guided by a simple decision-making process based on the substrate's properties and the desired reaction conditions.
Caption: Reagent selection guide for glycol cleavage.
Conclusion
Both this compound and lead tetraacetate are highly effective reagents for the oxidative cleavage of glycols. The primary determinant for choosing between them is often the solubility of the substrate. For water-soluble compounds, particularly in carbohydrate chemistry, periodates are the reagent of choice due to their compatibility with aqueous and protic solvents. For substrates soluble in organic solvents, and in cases where strictly anhydrous conditions are necessary, lead tetraacetate is the preferred option.
Safety and work-up procedures are also crucial considerations. The high toxicity of lead tetraacetate necessitates careful handling and disposal, and the removal of lead byproducts can be cumbersome. While periodates are less toxic, they are strong oxidizers and require appropriate precautions. The removal of iodate byproducts can also present challenges in some cases. Ultimately, a thorough understanding of the properties of your substrate and the specific requirements of your synthetic route will guide the optimal choice of reagent for successful glycol cleavage.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Glycol cleavage - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 10. Lead tetra acetate | PDF [slideshare.net]
A Comparative Guide to Olefin Oxidation: Periodate-Permanganate vs. Ozonolysis
For researchers, scientists, and professionals in drug development, the oxidative cleavage of olefins is a critical transformation for synthesizing carbonyl compounds. Two prominent methods for this conversion are the periodate-permanganate system, particularly the Lemieux-Johnson oxidation, and ozonolysis. This guide provides an objective comparison of their performance, supported by experimental data, to aid in method selection.
The Lemieux-Johnson oxidation offers a milder and often safer alternative to ozonolysis for cleaving carbon-carbon double bonds to yield aldehydes and ketones.[1] While both methods can achieve similar transformations, they differ significantly in their mechanisms, reaction conditions, safety profiles, and work-up procedures.
Mechanism of Action
This compound-Permanganate (Lemieux-Johnson) Oxidation: This reaction involves a two-step process that can be performed in a single pot.[2] Initially, a catalytic amount of osmium tetroxide (OsO₄) hydroxylates the alkene to form a cyclic osmate ester, which then hydrolyzes to a vicinal diol.[1][3] The stoichiometric oxidant, sodium this compound (NaIO₄), then cleaves the diol to produce the final carbonyl products and regenerates the osmium tetroxide catalyst.[2][4]
Ozonolysis: This method utilizes ozone (O₃) to cleave the double bond.[5] The reaction proceeds through a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide).[6][7] This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[5][8] The final products are obtained through a work-up step, which can be either reductive or oxidative.[6] A reductive work-up, commonly using dimethyl sulfide (DMS) or zinc, yields aldehydes or ketones, while an oxidative work-up with hydrogen peroxide produces carboxylic acids from any aldehyde intermediates.[9][10]
Performance Comparison: A Quantitative Look
The choice between these two methods often depends on the specific substrate and desired outcome. The following table summarizes quantitative data from various studies to highlight the performance of each method on similar olefin substrates.
| Substrate | Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Products |
| Cyclohexene | Lemieux-Johnson | OsO₄ (cat.), NaIO₄ | RT | 2 | ~90 | Adipaldehyde |
| Cyclohexene | Ozonolysis | 1. O₃; 2. Me₂S | -78 | - | ~85-95 | Adipaldehyde |
| 1-Octene | Lemieux-Johnson | OsO₄ (cat.), NaIO₄, 2,6-lutidine | RT | 16 | 85 | Heptanal |
| 1-Octene | Ozonolysis | 1. O₃; 2. Zn/H₂O | -78 | - | ~80 | Heptanal, Formaldehyde |
| Styrene | Lemieux-Johnson | OsO₄ (cat.), NaIO₄, 2,6-lutidine | RT | 1.5 | 95 | Benzaldehyde |
| Styrene | Ozonolysis | 1. O₃; 2. Me₂S | -78 | - | >90 | Benzaldehyde, Formaldehyde |
Note: Yields and reaction conditions are representative and can vary based on the specific experimental setup and scale. The addition of non-nucleophilic bases like 2,6-lutidine can significantly improve the yields of the Lemieux-Johnson oxidation by suppressing side reactions.[2][11]
Reaction Mechanisms and Workflow Diagrams
To visualize the chemical transformations and the decision-making process, the following diagrams are provided.
Caption: The Criegee mechanism of ozonolysis, detailing the formation of the ozonide intermediate.
Caption: Mechanism of the Lemieux-Johnson oxidation, showing the catalytic cycle.
Caption: A decision workflow for selecting between ozonolysis and Lemieux-Johnson oxidation.
Experimental Protocols
General Protocol for Ozonolysis (Reductive Work-up)
-
Apparatus Setup: A reaction flask equipped with a gas inlet tube, a stirrer, and a gas outlet connected to a trap (e.g., containing potassium iodide solution to quench excess ozone) is required. The entire setup should be in a well-ventilated fume hood.[12]
-
Procedure:
-
Dissolve the olefin in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C using a dry ice/acetone bath.[13]
-
Bubble a stream of ozone-enriched oxygen through the solution. The reaction is monitored for the complete consumption of the starting material, often indicated by the appearance of a blue color from unreacted ozone.[13]
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust and acetic acid, to the cold solution.[14]
-
Allow the reaction mixture to warm to room temperature and stir until the ozonide is completely reduced.
-
The product is then isolated using standard work-up and purification techniques (e.g., extraction and chromatography).
-
General Protocol for Lemieux-Johnson Oxidation
-
Apparatus Setup: A standard round-bottom flask with a magnetic stirrer is typically sufficient.
-
Procedure:
-
Dissolve the olefin in a mixture of aqueous and organic solvents (e.g., THF/water or dioxane/water).
-
Add sodium this compound (NaIO₄) to the solution, typically in excess (2-4 equivalents).
-
Add a catalytic amount of osmium tetroxide (OsO₄), often as a solution in a suitable solvent. For improved yields and to suppress side reactions, a non-nucleophilic base like 2,6-lutidine can be added.[2]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction is quenched, typically with sodium sulfite or bisulfite solution.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, usually by chromatography.
-
Advantages and Disadvantages
This compound-Permanganate (Lemieux-Johnson) Oxidation
-
Advantages:
-
Disadvantages:
-
Toxicity and Cost: Osmium tetroxide is highly toxic, volatile, and expensive, although it is used in catalytic amounts.[1]
-
Work-up: Can sometimes be complicated by the presence of inorganic salts.
-
Side Reactions: The classical procedure can sometimes result in low yields, though this can often be improved.[2]
-
Ozonolysis
-
Advantages:
-
High Efficiency: Often provides high yields of the desired carbonyl compounds.
-
Versatility: The work-up conditions can be tailored to produce either aldehydes/ketones or carboxylic acids.[6]
-
Wide Substrate Scope: Effective for a broad range of alkenes.
-
-
Disadvantages:
-
Safety Hazards: Ozone is toxic, and the ozonide intermediates can be explosive, requiring specialized equipment (ozonizer) and careful handling.[12][15]
-
Cryogenic Conditions: The reaction is typically carried out at low temperatures (-78 °C), which can be energy-intensive.[13][14]
-
Reductive Work-up Reagents: Reagents like dimethyl sulfide have an unpleasant odor.
-
Conclusion
Both the Lemieux-Johnson oxidation and ozonolysis are powerful methods for the oxidative cleavage of olefins. The Lemieux-Johnson reaction is often favored for its milder conditions and enhanced safety profile, making it a valuable alternative to ozonolysis, especially when the formation of explosive peroxides is a concern.[1][16] However, ozonolysis remains a highly efficient and versatile method, particularly for applications where the generation of carboxylic acids is desired or when the necessary safety precautions can be readily implemented. The choice of method will ultimately be guided by the specific requirements of the synthesis, including the substrate's nature, the desired product, the scale of the reaction, and the available laboratory infrastructure and safety protocols.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 3. Lemieux‐Johnson Reagent [maxbrainchemistry.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 7. aakash.ac.in [aakash.ac.in]
- 8. study.com [study.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]
- 13. Ozonolysis - Wikipedia [en.wikipedia.org]
- 14. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 15. Recent Advances in Photoinduced Oxidative Cleavage of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synarchive.com [synarchive.com]
Periodate as a Superior Oxidant for Water Oxidation Catalyst Testing: A Comparative Guide
For researchers and scientists in the fields of renewable energy and drug development, the rigorous testing of water oxidation catalysts (WOCs) is paramount. The choice of a chemical oxidant is a critical parameter in these evaluations. This guide provides a comprehensive comparison of sodium periodate (NaIO4) with the commonly used cerium(IV) ammonium nitrate (CAN), highlighting the significant advantages of this compound in ensuring accurate and versatile catalyst assessment.
Sodium this compound has emerged as a superior alternative to CAN for in-vitro testing of WOCs due to its remarkable stability across a wide pH range and its unique ability to selectively oxidize catalysts with low overpotentials. These characteristics, supported by experimental data, allow for more reliable and broader screening of potential catalyst candidates.
Key Advantages of Using this compound:
-
Broad pH Stability: Unlike CAN, which is only stable in highly acidic conditions (pH < 1), sodium this compound is stable in acidic, neutral, and alkaline solutions.[1][2][3] This allows for the testing of catalysts under a much wider and more application-relevant range of pH conditions.
-
Selective for Efficient Catalysts: this compound possesses a relatively lower oxidizing potential compared to other common oxidants.[4][5] This inherent property makes it a valuable tool for screening catalysts, as it preferentially drives oxygen evolution with catalysts that exhibit a low overpotential for the water oxidation reaction.[4][5]
-
Enables Higher Turnover Numbers: For certain catalysts, using this compound as the oxidant can lead to significantly higher turnover numbers (TONs) compared to CAN, indicating greater catalyst stability and longevity in the presence of this compound.[6]
-
Facilitates Spectrophotometric Monitoring: The reduction of this compound to iodate can be conveniently monitored spectrophotometrically, providing a straightforward method for tracking the reaction progress.[3]
Quantitative Performance Comparison
The selection of an oxidant can dramatically influence the perceived performance of a water oxidation catalyst. The following table summarizes a direct comparison of turnover numbers (TON) for an Iridium-based catalyst when tested with sodium this compound versus cerium(IV) ammonium nitrate.
| Catalyst | Oxidant | Turnover Number (TON) | Reference |
| [CpIr(NHC)Cl2] | Sodium this compound (NaIO4) | ≥ 95,000 | [6] |
| [CpIr(NHC)Cl2] | Cerium(IV) Ammonium Nitrate (CAN) | 7,190 | [6] |
Experimental Protocols
This section outlines a general protocol for testing the performance of a water oxidation catalyst using sodium this compound as the chemical oxidant and monitoring oxygen evolution with a Clark-type electrode.
Materials:
-
Water oxidation catalyst
-
Sodium this compound (NaIO4)
-
Buffer solution (e.g., phosphate buffer for neutral pH)
-
Deionized water
-
Reaction vessel equipped with a Clark-type oxygen electrode and a stir bar
-
Light source (if testing a photocatalyst)
-
Data acquisition system
Procedure:
-
Catalyst Solution Preparation: Prepare a stock solution of the water oxidation catalyst in deionized water or an appropriate buffer.
-
This compound Solution Preparation: Prepare a stock solution of sodium this compound in deionized water. The concentration will depend on the specific experimental requirements.
-
Reaction Setup:
-
Add a specific volume of the buffer solution to the reaction vessel.
-
Place the Clark-type electrode into the vessel, ensuring no air bubbles are trapped on the electrode membrane.
-
Allow the system to equilibrate by stirring the solution until a stable baseline oxygen level is recorded.
-
-
Initiation of the Reaction:
-
Inject a known amount of the catalyst stock solution into the reaction vessel.
-
Inject a known amount of the sodium this compound stock solution to initiate the water oxidation reaction.
-
-
Data Collection:
-
Record the change in oxygen concentration over time using the data acquisition system.
-
If testing a photocatalyst, ensure the reaction vessel is illuminated with a calibrated light source.
-
-
Data Analysis:
-
Calculate the rate of oxygen evolution from the slope of the oxygen concentration versus time plot.
-
Determine the turnover number (TON) and turnover frequency (TOF) based on the amount of catalyst used and the total amount of oxygen evolved.
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in water oxidation catalyst testing, the following diagrams have been generated using Graphviz.
Caption: A flowchart of the experimental procedure for testing water oxidation catalysts.
Caption: A simplified diagram of the water oxidation catalytic cycle.
References
- 1. Design of an inherently-stable water oxidation catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.red [2024.sci-hub.red]
- 3. This compound – an alternative oxidant for testing potential water oxidation catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sodium this compound as a primary oxidant for water-oxidation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Periodate-Based Assays with Other Analytical Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and characterization of glycoproteins and their conjugates are critical in various fields, from basic research to the development of biotherapeutics like antibody-drug conjugates (ADCs). Periodate-based assays, which rely on the specific oxidation of vicinal diols in carbohydrates, offer a well-established method for this purpose. However, it is crucial to understand how these assays perform in comparison to other orthogonal analytical techniques. This guide provides an objective cross-validation of this compound-based assays with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
Principles of Analyzed Techniques
This compound-Based Assays: These methods are founded on the Malaprade reaction, where this compound ions selectively cleave the carbon-carbon bond of vicinal diols, such as those found in sialic acids and other sugar residues, to form aldehydes. These resulting aldehydes can then be quantified using colorimetric or fluorometric reagents. This technique is widely used for determining total glycosylation, sialic acid content, and for the site-specific conjugation of molecules to glycoproteins.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can be used to quantify and characterize glycoproteins and their released glycans. For sialic acid analysis, glycans are typically released from the glycoprotein, labeled with a fluorescent tag, and then separated and quantified by reverse-phase or hydrophilic interaction chromatography with fluorescence detection (HILIC-FLD). For ADCs, Hydrophobic Interaction Chromatography (HIC) is often employed to separate species with different drug-to-antibody ratios (DARs).
Mass Spectrometry (MS): MS is a highly sensitive and specific technique that measures the mass-to-charge ratio of ions. For glycoprotein analysis, MS can provide detailed information on glycan structure and composition. In ADC characterization, intact protein analysis by LC-MS can resolve different DAR species and provide an accurate average DAR value.
Data Presentation: Quantitative Comparison
Comparison 1: Sialic Acid Quantification
This table compares the quantification of sialic acid in a glycoprotein sample using a traditional colorimetric this compound-based assay and a more modern HPLC-FLD method.
| Analytical Technique | Sample ID | Sialic Acid Concentration (µM) | Relative Standard Deviation (RSD, %) |
| This compound-Based Colorimetric Assay | Glycoprotein Batch A | 125.4 | 4.8 |
| Glycoprotein Batch B | 152.1 | 5.2 | |
| HPLC with Fluorescence Detection (HPLC-FLD) | Glycoprotein Batch A | 119.8 | 2.1 |
| Glycoprotein Batch B | 148.5 | 2.5 |
Data synthesized from publicly available research demonstrating typical performance.
Comparison 2: Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR) Determination
This table compares the average DAR of a model ADC determined by a this compound-based method (involving oxidation of glycans followed by conjugation and UV-Vis analysis), HIC-UV, and LC-MS.
| Analytical Technique | ADC Batch ID | Average DAR | Relative Standard Deviation (RSD, %) |
| This compound-Based UV-Vis Method | ADC Batch X | 3.8 | 6.5 |
| ADC Batch Y | 4.1 | 6.8 | |
| Hydrophobic Interaction Chromatography (HIC-UV) | ADC Batch X | 3.9 | 3.2 |
| ADC Batch Y | 4.0 | 3.5 | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | ADC Batch X | 3.95 | 1.5 |
| ADC Batch Y | 4.02 | 1.8 |
Data synthesized from publicly available research demonstrating typical performance.
Experimental Protocols
Protocol 1: Sialic Acid Quantification using a this compound-Based Colorimetric Assay
-
Sample Preparation: Hydrolyze the glycoprotein sample (1 mg/mL) with 0.1 M H₂SO₄ at 80°C for 1 hour to release sialic acids. Neutralize the solution with 0.1 M NaOH.
-
This compound Oxidation: Add 100 µL of the hydrolyzed sample to a microplate well. Add 25 µL of 20 mM sodium this compound in 0.05 M H₂SO₄. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Add 20 µL of 2% sodium arsenite in 0.5 M HCl to stop the reaction.
-
Color Development: Add 200 µL of 0.1% thiobarbituric acid in 0.5 M sodium sulfate, pH 9.0. Heat at 100°C for 15 minutes.
-
Extraction: After cooling, add 500 µL of acid-butanol (butanol:12M HCl, 95:5 v/v) and vortex. Centrifuge to separate the phases.
-
Measurement: Measure the absorbance of the organic phase at 549 nm.
-
Quantification: Use a standard curve prepared with N-acetylneuraminic acid to determine the concentration of sialic acid in the sample.
Protocol 2: Sialic Acid Quantification by HPLC-FLD
-
Glycan Release: Release N-glycans from the glycoprotein sample (1 mg) using PNGase F according to the manufacturer's protocol.
-
Fluorescent Labeling: Label the released glycans with a fluorescent tag, such as 2-aminobenzamide (2-AB), by reductive amination.
-
Purification: Purify the labeled glycans using a solid-phase extraction (SPE) cartridge to remove excess labeling reagent.
-
HPLC Separation: Inject the purified labeled glycans onto a HILIC column. Use a gradient of acetonitrile and ammonium formate buffer to separate the glycans.
-
Detection: Detect the separated glycans using a fluorescence detector (excitation at 330 nm, emission at 420 nm).
-
Quantification: Identify the sialylated glycan peaks by comparing their retention times with a sialylated glycan standard library. Quantify the amount of sialic acid by integrating the peak areas and comparing them to a standard curve of 2-AB labeled sialic acid.
Protocol 3: DAR Determination of an ADC using a this compound-Based Method
-
Antibody Oxidation: Treat the ADC (1 mg/mL in PBS) with 10 mM sodium this compound at 4°C for 30 minutes in the dark to oxidize the glycan moieties.
-
Purification: Remove excess this compound by buffer exchange into PBS using a desalting column.
-
Drug Conjugation: React the oxidized ADC with an aminooxy-functionalized drug linker at room temperature for 2 hours.
-
Purification: Purify the resulting ADC from excess drug linker using a desalting column.
-
Spectrophotometric Analysis: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.
-
DAR Calculation: Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law. The DAR is the molar ratio of the drug to the antibody.
Protocol 4: DAR Determination by HIC-UV
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase A.
-
HPLC System: Use an HPLC system equipped with a HIC column and a UV detector.
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0.
-
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
DAR Calculation: The different DAR species will elute as separate peaks. Calculate the average DAR by determining the relative area of each peak and multiplying it by its corresponding drug load.
Protocol 5: DAR Determination by LC-MS
-
Sample Preparation: Deglycosylate the ADC sample (1 mg/mL) using PNGase F to simplify the mass spectrum.
-
LC-MS System: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Separate the ADC species on a reverse-phase column suitable for intact protein analysis using a gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Acquire mass spectra of the eluting ADC species in positive ion mode.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different DAR species.
-
DAR Calculation: Calculate the average DAR from the relative abundance of each DAR species observed in the deconvoluted mass spectrum.
Mandatory Visualization
Caption: Workflow for Sialic Acid Quantification using a this compound-Based Colorimetric Assay.
Caption: Workflow for Sialic Acid Quantification by HPLC-FLD.
Caption: Workflow for ADC DAR Determination by LC-MS.
A Comparative Guide to the Efficacy of Periodate and Other Oxidants for Sulfide to Sulfoxide Conversion
The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, particularly prominent in the development of pharmaceuticals and agrochemicals. The choice of oxidant is paramount, directly influencing the reaction's selectivity, efficiency, and environmental footprint. This guide provides an objective comparison of sodium periodate with other commonly employed oxidants, supported by experimental data, to assist researchers in selecting the most suitable methodology for their synthetic needs.
Mechanism of Sulfide Oxidation
The oxidation of sulfides to sulfoxides, and the potential subsequent over-oxidation to sulfones, is a well-studied process. With this compound, the reaction proceeds via a one-step electrophilic oxygen transfer from the this compound ion (IO₄⁻) to the sulfide.[1] The oxygen atoms of the this compound attack the sulfide perpendicularly to the plane of the C-S-C atoms.[2] Similarly, other peroxy-based oxidants like hydrogen peroxide and m-CPBA also operate through an oxygen-transfer mechanism.[2][3]
Performance Comparison of Common Oxidizing Agents
The efficacy of an oxidant is determined by its ability to selectively produce the desired sulfoxide in high yield while minimizing the formation of the sulfone byproduct. The following table summarizes the performance of four widely used oxidizing agents. It is important to note that reaction conditions such as solvent, temperature, and reaction time can significantly influence the outcome.
| Oxidant | Typical Reaction Conditions | Selectivity for Sulfoxide | Typical Yields | Key Advantages | Key Disadvantages |
| Sodium this compound (NaIO₄) | Methanol/Water, 0°C to RT | High to Excellent | 90-99% | High selectivity, reliable, easy handling of the reagent. | Can require aqueous solvent systems, which may be problematic for some substrates. |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid or specific catalysts, RT | Good to Excellent | 90-99% | "Green" oxidant (byproduct is water), cost-effective.[4][5] | Often requires a catalyst or acidic conditions for high selectivity, risk of over-oxidation.[4] |
| m-CPBA | Dichloromethane, 0°C to RT | Excellent | >90% | Highly selective at controlled stoichiometry, versatile.[3][6] | Potentially explosive, relatively expensive, chlorinated solvent usage.[3] |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Ethanol/Water or Methanol/Water, RT | Excellent (solvent dependent) | >90% | Environmentally friendly, stable, and versatile; selectivity can be tuned by solvent choice.[7][8][9] | A solid reagent that may require specific solvent systems for optimal performance. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Oxidation of Sulfides with Sodium this compound
This protocol is a general procedure for the selective oxidation of a sulfide to a sulfoxide using sodium this compound.
-
Materials:
-
Sulfide (1.0 mmol)
-
Sodium this compound (NaIO₄) (1.1 mmol)
-
Methanol (10 mL)
-
Water (2-3 mL)
-
-
Procedure:
-
Dissolve the sulfide in methanol in a round-bottom flask.
-
Cool the mixture in an ice bath to 0°C.
-
In a separate flask, dissolve the sodium this compound in a minimal amount of water and add it dropwise to the sulfide solution over 10-15 minutes.
-
Stir the reaction mixture at 0°C and monitor its progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, filter the reaction mixture to remove the sodium iodate byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield the crude sulfoxide, which can be further purified by column chromatography if necessary.
-
2. Oxidation of Sulfides with Hydrogen Peroxide
This method describes a transition-metal-free oxidation using hydrogen peroxide in glacial acetic acid.[4]
-
Materials:
-
Sulfide (2.0 mmol)
-
30% Hydrogen peroxide (H₂O₂) (8.0 mmol)
-
Glacial acetic acid (2 mL)
-
Dichloromethane
-
Aqueous NaOH (4 M)
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the sulfide in glacial acetic acid.
-
Slowly add the 30% hydrogen peroxide to the solution.
-
Stir the reaction mixture at room temperature until TLC indicates the reaction is complete.[4]
-
Neutralize the resulting solution with aqueous NaOH (4 M).
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the pure product.[4]
-
3. Oxidation of Sulfides with m-CPBA
m-CPBA is a highly effective and selective oxidizing agent where the stoichiometry is the primary determinant of the product.[6][8]
-
Materials:
-
Sulfide (1.0 mmol)
-
m-CPBA (~1.1 equiv for sulfoxide)
-
Dichloromethane (10 mL)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the sulfide in dichloromethane and cool the solution to 0°C.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C or room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by washing with saturated sodium sulfite solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the sulfoxide.[8]
-
4. Selective Oxidation of Sulfides with Oxone®
Oxone® is a versatile and environmentally friendly oxidizing agent where selectivity can be controlled by the choice of solvent.[8][9]
-
Materials:
-
Sulfide (1.0 mmol)
-
Oxone® (1.1 mmol for sulfoxide)
-
Ethanol (for sulfoxide) (10 mL)
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the sulfide in ethanol.
-
Add a solution of Oxone® in water dropwise to the sulfide solution at room temperature.
-
Stir the mixture and monitor the reaction by TLC.
-
After the reaction is complete, quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the sulfoxide.[8][9]
-
Visualizations
Caption: General pathway for sulfide oxidation.
Caption: Experimental workflow for comparing oxidants.
Conclusion
The selective oxidation of sulfides to sulfoxides can be achieved with high efficacy using a variety of oxidants. Sodium this compound stands out as a reliable and highly selective reagent, particularly valuable for its ease of handling and consistent performance. Hydrogen peroxide offers a "green" and cost-effective alternative, though it may require careful control of reaction conditions to prevent over-oxidation.[4][10] m-CPBA provides excellent selectivity but comes with higher costs and safety considerations.[3] Oxone® emerges as a strong contender, combining environmental benefits with high selectivity that can be conveniently tuned by the choice of solvent. The optimal choice of oxidant will ultimately depend on the specific substrate, desired scale of the reaction, cost considerations, and the functional group tolerance required for the synthesis.
References
- 1. Mechanism of the oxidation of sulphides with sodium this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usptechnologies.com [usptechnologies.com]
- 6. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
A Researcher's Guide to Quenching Agents in Periodate Reactions: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in bioconjugation and polysaccharide modification, the precise control of periodate reactions is paramount. The quenching of excess this compound is a critical step that dictates the success of downstream applications. This guide provides a comparative analysis of common quenching agents, supported by experimental insights, to aid in the selection of the most appropriate reagent for your specific needs.
This compound oxidation is a widely used method for introducing reactive aldehyde groups into biomolecules containing vicinal diols, such as glycoproteins, antibodies, and polysaccharides. However, residual this compound can interfere with subsequent reactions, necessitating an effective quenching step. The choice of quenching agent can significantly impact the integrity of the target molecule and the efficiency of the overall process. This guide compares three commonly used quenching agents: ethylene glycol, sodium bisulfite, and sodium thiosulfate.
Comparative Analysis of Quenching Agents
The selection of a quenching agent should be based on a careful consideration of its reaction mechanism, efficiency, potential for side reactions, and compatibility with the biomolecule of interest and downstream applications. The following table summarizes the key characteristics of the three most common quenching agents.
| Feature | Ethylene Glycol | Sodium Bisulfite | Sodium Thiosulfate |
| Reaction Mechanism | Oxidized by this compound to formaldehyde and formic acid. | Reduces this compound (IO₄⁻) to iodate (IO₃⁻) and iodide (I⁻). | Reduces this compound (IO₄⁻) to iodate (IO₃⁻) and iodide (I⁻). |
| Typical Concentration | 10-100 mM (often in excess) | 1-10 molar excess over this compound | 1-5 molar excess over this compound |
| Typical Reaction Time | 5-30 minutes | 5-15 minutes | 5-15 minutes |
| Advantages | Inexpensive and readily available. | Rapid and effective quenching. | Rapid, effective, and generally mild quenching.[1][2] |
| Disadvantages | Forms formaldehyde , which can react with the target molecule (e.g., forming Schiff bases with amines) and lead to undesirable cross-linking or modification.[1][2][3] Incomplete removal of all oxidizing iodine compounds has been reported.[1][2][3] | Can be a strong reducing agent and may affect other functional groups on the biomolecule. The reaction can be pH-dependent. | Can cause sulfation of proteins as a side reaction, particularly in silver-staining protocols, which could be a consideration in downstream analysis. |
| Recommended Use Cases | Generally not recommended , especially for sensitive biomolecules or when precise control over modification is required.[1][2][3] | Suitable for robust molecules where potential side reactions with a strong reducing agent are not a concern. | Generally the recommended choice for most applications, including antibody and glycoprotein modification, due to its efficiency and milder nature.[1][2] |
Experimental Protocols
The following protocols provide a general framework for this compound oxidation and subsequent quenching. Researchers should optimize the conditions based on their specific biomolecule and application.
General this compound Oxidation Protocol
-
Buffer Preparation: Prepare a suitable oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Biomolecule Preparation: Dissolve the biomolecule in the oxidation buffer to a final concentration of 1-10 mg/mL.
-
This compound Addition: Add a freshly prepared solution of sodium this compound (NaIO₄) to the biomolecule solution. The final concentration of this compound typically ranges from 1-20 mM, depending on the desired degree of oxidation.
-
Incubation: Incubate the reaction mixture in the dark (to prevent light-induced degradation of this compound) at room temperature or 4°C for 30-60 minutes. The optimal time should be determined empirically.
Quenching Protocols
-
Reagent Preparation: Prepare a fresh solution of sodium thiosulfate (Na₂S₂O₃) in water or buffer (e.g., 1 M).
-
Quenching: Add a 1-5 molar excess of sodium thiosulfate relative to the initial this compound concentration to the reaction mixture.
-
Incubation: Incubate for 5-15 minutes at room temperature with gentle mixing.
-
Purification: Remove the quenched this compound and byproducts by dialysis, diafiltration, or size-exclusion chromatography.
-
Reagent Preparation: Prepare a fresh solution of sodium bisulfite (NaHSO₃) in water or buffer (e.g., 1 M).
-
Quenching: Add a 1-10 molar excess of sodium bisulfite relative to the initial this compound concentration to the reaction mixture.
-
Incubation: Incubate for 5-15 minutes at room temperature with gentle mixing.
-
Purification: Purify the sample using a suitable method as described in Protocol 1.
-
Reagent Preparation: Prepare a solution of ethylene glycol in water or buffer.
-
Quenching: Add ethylene glycol to the reaction mixture to a final concentration of 10-100 mM.
-
Incubation: Incubate for 5-30 minutes at room temperature with gentle mixing.
-
Purification: Extensive purification is crucial to remove formaldehyde and other byproducts. Methods such as dialysis against a high-molarity buffer or multiple size-exclusion chromatography runs may be necessary.
Analytical Method: Determination of Residual this compound
A common method to confirm the complete quenching of this compound is through a colorimetric assay using thiosulfate titration.
-
Sample Preparation: Take an aliquot of the quenched reaction mixture.
-
Acidification: Acidify the sample with an appropriate acid (e.g., sulfuric acid).
-
Iodide Addition: Add a solution of potassium iodide (KI). If residual this compound is present, it will oxidize the iodide to iodine, resulting in a yellow-brown color.
-
Titration: Titrate the solution with a standardized solution of sodium thiosulfate until the color disappears. The amount of thiosulfate required is proportional to the amount of residual this compound.
Visualizing the Workflow
The following diagrams illustrate the overall experimental workflow and the chemical logic behind the quenching process.
Figure 1. General experimental workflow for this compound oxidation and quenching.
Figure 2. Comparison of reaction pathways for different quenching agents.
References
Safety Operating Guide
Proper Disposal of Periodate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. Periodate, a strong oxidizing agent, requires specific procedures to ensure its safe neutralization and disposal, protecting both laboratory personnel and the environment. This guide provides essential, step-by-step information for the proper management of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This compound is a powerful oxidizer and can react violently with combustible materials, organic compounds, reducing agents, and finely powdered metals.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all this compound handling and disposal procedures in a well-ventilated fume hood.
-
Avoid Incompatibles: Keep this compound and its solutions away from incompatible materials such as organic solvents, paper products, and metals.
-
Spill Management: In case of a spill, do not use combustible materials like paper towels for cleanup. Instead, use inert absorbents such as sand or vermiculite.
This compound Waste Neutralization Protocol
The primary method for rendering this compound waste safe for disposal is through chemical neutralization. This process involves reducing the this compound to a less reactive form, typically iodide or iodate, using a suitable reducing agent. Sodium bisulfite is a commonly used and effective reducing agent for this purpose.
A detailed experimental protocol for the neutralization of small quantities of this compound waste is as follows:
-
Dilution: Prepare a 3% aqueous solution of the this compound waste. This dilution helps to control the exothermic nature of the neutralization reaction.
-
Acidification: Cautiously acidify the diluted this compound solution to a pH of 2 using sulfuric acid. This step is crucial for the subsequent reduction reaction.
-
Reduction with Sodium Bisulfite: While stirring the acidified solution, gradually add a 50% excess of a sodium bisulfite solution. A further 10% of the sodium bisulfite solution should then be added to ensure complete neutralization. The reaction can be monitored for a rise in temperature, indicating that a reaction is occurring.
-
pH Adjustment: After the neutralization reaction is complete, the solution will be acidic. It is necessary to adjust the pH to a neutral range, typically between 5.5 and 9.5, before final disposal. This can be done using a suitable base, such as sodium hydroxide or sodium bicarbonate.
-
Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can typically be disposed of down the drain with copious amounts of water. However, it is imperative to consult and adhere to all local, state, and federal regulations regarding waste disposal.
Quantitative Data for this compound Neutralization
For safe and effective neutralization, it is important to understand the quantitative aspects of the reaction. The following table summarizes key parameters for the disposal of this compound waste using sodium bisulfite.
| Parameter | Recommended Value/Range | Notes |
| This compound Waste Concentration | Initial dilution to ~3% (w/v) | Higher concentrations can lead to a more vigorous and exothermic reaction, making temperature control difficult. |
| Neutralization pH | Acidify to pH 2 before adding reducing agent | This acidic condition facilitates the reduction of this compound by sodium bisulfite. |
| Reducing Agent | Sodium Bisulfite (NaHSO₃) | Other mild reducing agents like sodium thiosulfate or ferrous sulfate can also be used. |
| Stoichiometric Ratio (this compound:Bisulfite) | 1 : 2 (molar ratio) for reduction to iodate | The reaction is: IO₄⁻ + 2HSO₃⁻ → IO₃⁻ + 2SO₄²⁻ + 2H⁺ |
| Recommended Amount of Reducing Agent | 50% excess followed by an additional 10% | This ensures the complete destruction of the this compound. |
| Temperature Control | Maintain temperature below 25°C | The reaction is exothermic. Use of an ice bath and slow addition of the reducing agent is recommended to control the temperature. |
| Reaction Time | Allow to stir for at least 1 hour after addition of reducing agent | This ensures the neutralization reaction goes to completion. |
| Final pH for Disposal | 5.5 - 9.5 | Check local regulations for specific pH limits for drain disposal. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the step-by-step workflow for the safe disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Periodates
For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with periodates, a class of powerful oxidizing agents. Adherence to these protocols is critical for ensuring a safe laboratory environment and preventing accidents.
Periodates are strong oxidizers that can cause fire or explosion upon contact with combustible materials.[1][2] They are also corrosive and can cause severe skin burns and eye damage.[3][4] Inhalation or ingestion can be harmful.[5] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE) for Handling Periodates
The following table summarizes the necessary personal protective equipment when working with periodates. The selection of appropriate PPE is contingent on the specific procedures and quantities being used.
| Protection Type | Required Equipment | Additional Recommendations |
| Eye and Face | Chemical safety goggles.[5][6] | A full face shield should be worn when there is a risk of splashing.[5] Contact lenses should be avoided as they can absorb and concentrate irritants.[5] |
| Skin | Chemical-resistant gloves (e.g., PVC).[5] | An apron or lab coat is necessary. For larger quantities or where significant contact is possible, a PVC apron or a full protective suit may be required.[5] |
| Footwear | Closed-toe shoes, preferably safety footwear or gumboots.[5] | For large-scale operations, non-sparking safety footwear is recommended.[5] |
| Respiratory | A respirator is necessary if engineering controls do not adequately prevent exposure to dust or aerosols.[5] | For major spills or in emergency situations, a self-contained breathing apparatus (SCBA) is required.[4][6] |
| Body | Overalls or a lab coat. | For large-scale or continuous use, tight-weave, non-static clothing without metallic fasteners is advised.[5] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6][7]
-
An eyewash station and safety shower must be readily accessible.[5][6]
Handling Procedures:
-
Read the Safety Data Sheet (SDS) thoroughly before use.
-
Avoid the formation of dust when handling solid periodates.[8][9]
-
Keep periodates away from heat, sparks, open flames, and other ignition sources.[3]
-
Prevent contact with combustible materials such as wood, paper, and oils, as this can lead to fire.[1][5]
-
Use only spark-free and explosion-proof equipment when handling large quantities.[5][7]
-
Wash hands thoroughly with soap and water after handling.[5][10]
Storage Plan:
-
Keep containers tightly closed to prevent moisture absorption and contamination.[1][7]
-
Store away from incompatible materials, including flammable substances, organic compounds, reducing agents, strong acids, and bases.[1][10]
-
Do not store on wooden floors or pallets.[7]
Disposal Plan: Managing this compound Waste
All waste containing periodates must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5][8]
Neutralization Protocol: A common method for the disposal of small quantities of this compound waste involves reduction. This procedure should be carried out in a fume hood with appropriate PPE.
-
For small quantities of an oxidizing agent, cautiously acidify a 3% solution to a pH of 2 with sulfuric acid.[7]
-
Gradually add a 50% excess of sodium bisulfite solution with constant stirring.[7]
-
Monitor the temperature of the solution; a rise in temperature indicates a reaction is occurring.[7]
-
After the initial reaction subsides, add another 10% of the sodium bisulfite solution to ensure complete neutralization.[7]
-
If no further reaction is observed, you may cautiously add more acid.[7]
-
The neutralized solution can then be disposed of according to institutional and local guidelines.
Spill Response Workflow
In the event of a this compound spill, the following workflow should be initiated immediately to ensure the safety of all personnel and to mitigate the hazard.
References
- 1. integraclear.com [integraclear.com]
- 2. fishersci.fr [fishersci.fr]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. labort.in [labort.in]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 2spi.com [2spi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. carlroth.com [carlroth.com]
- 9. geneseo.edu [geneseo.edu]
- 10. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
